(2S)-2-Amino-9-decenoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminodec-9-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2,9H,1,3-8,11H2,(H,12,13)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHWDJVNBSJHRY-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to (2S)-2-Amino-9-decenoic Acid: Properties, Structure, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2S)-2-Amino-9-decenoic acid is a chiral, unsaturated amino acid that holds potential interest for researchers in medicinal chemistry and drug development. Its unique structure, combining a terminal double bond with a chiral amino acid moiety, presents intriguing possibilities for its use as a building block in peptide synthesis, as a scaffold for novel therapeutics, or as a biologically active molecule in its own right. This guide provides a comprehensive overview of the known chemical properties and structure of this compound, alongside a discussion of its potential synthesis, biological relevance, and applications in drug discovery. It is important to note that this compound is not extensively characterized in publicly available literature; therefore, some sections of this guide will draw upon established principles of organic chemistry and the known properties of structurally related molecules to provide a predictive and insightful analysis.
Core Chemical Properties and Structure
This compound, also known as L-2-amino-9-decenoic acid, is a non-proteinogenic amino acid. Its structure features a ten-carbon aliphatic chain with a terminal vinyl group and a chiral center at the alpha-carbon, possessing the (S)-configuration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 115042-85-8 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂ | [1] |
| Molecular Weight | 185.27 g/mol | [1] |
| SMILES Code | C=CCCCCCC--INVALID-LINK--C(O)=O | [1] |
| IUPAC Name | (2S)-2-aminodec-9-enoic acid | N/A |
| Physical State | Predicted to be a solid at room temperature | N/A |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents | N/A |
| pKa (Carboxylic Acid) | Predicted to be around 2-3 | N/A |
| pKa (Amine) | Predicted to be around 9-10 | N/A |
Note: Some physical properties are predicted based on the general characteristics of amino acids and long-chain fatty acids due to the limited availability of experimental data for this specific compound.
Structural Elucidation
The structure of this compound is characterized by a long, flexible hydrocarbon tail and a polar amino acid head. The terminal double bond provides a site for further chemical modification, such as through olefin metathesis, hydrogenation, or addition reactions. The stereochemistry at the C-2 position is crucial for its potential biological activity and its incorporation into peptides.
Figure 1: 2D Structure of this compound.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - Vinyl protons: ~4.9-5.8 ppm (multiplet, 3H) - Alpha-proton (CH-NH₂): ~3.5-4.0 ppm (triplet or quartet, 1H) - Methylene protons adjacent to the double bond: ~2.0 ppm (quartet, 2H) - Aliphatic methylene protons: ~1.2-1.6 ppm (broad multiplet) - Amine and Carboxylic acid protons: Broad signals, chemical shift dependent on solvent and concentration |
| ¹³C NMR | - Carbonyl carbon: ~175-180 ppm - Vinyl carbons: ~114 ppm (=CH₂) and ~139 ppm (-CH=) - Alpha-carbon: ~55-60 ppm - Aliphatic carbons: ~25-35 ppm |
| IR Spectroscopy | - O-H stretch (carboxylic acid): Broad, ~2500-3300 cm⁻¹ - N-H stretch (amine): ~3300-3500 cm⁻¹ - C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹ - C=C stretch (alkene): ~1640 cm⁻¹ - N-H bend (amine): ~1500-1600 cm⁻¹ |
| Mass Spectrometry | - Molecular Ion (M⁺): m/z = 185.1416 (for C₁₀H₁₉NO₂) - Common Fragmentation Patterns: Loss of H₂O (M-18), loss of COOH (M-45), and cleavage of the aliphatic chain. |
These predictions can serve as a guide for researchers in the analysis of this molecule.
Synthesis Strategies
The synthesis of a chiral, non-proteinogenic amino acid like this compound requires stereocontrolled methods. Several general strategies for the asymmetric synthesis of amino acids can be adapted for this target molecule.[2]
Proposed Synthetic Pathway: Asymmetric Alkylation of a Glycine Equivalent
A plausible approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. This method establishes the stereocenter at the alpha-carbon while introducing the unsaturated side chain.
References
An In-Depth Technical Guide to the Isolation of (2S)-2-Amino-9-decenoic Acid
A Framework for the Discovery and Purification of Novel Non-Proteinogenic Amino Acids from Fungal Fermentations
Authored by a Senior Application Scientist
Disclaimer: To date, the non-proteinogenic amino acid (2S)-2-Amino-9-decenoic acid has not been documented as a naturally occurring metabolite from a specific biological source in publicly available scientific literature. This guide, therefore, presents a robust, hypothetical framework for its isolation and purification, predicated on its potential discovery in a fungal fermentation broth. The principles and methodologies detailed herein are grounded in established biochemical separation techniques and are broadly applicable to the isolation of novel, amphipathic amino acids from complex biological matrices.
Introduction: The Untapped Potential of Fungal Metabolomes
Fungi represent a vast and largely unexplored reservoir of chemical diversity. Their metabolic machinery is adept at producing a wide array of secondary metabolites, including a multitude of non-proteinogenic amino acids with unique structural features and potent biological activities. These specialized amino acids are often key components of larger bioactive molecules or may exhibit standalone therapeutic properties.
This compound is an intriguing molecule, combining the functionalities of an α-amino acid with a long, unsaturated aliphatic chain. This amphipathic nature suggests potential roles in membrane interactions, signaling, or as a precursor to more complex natural products. While its natural origin remains elusive, the pursuit of such novel compounds from sources like fungal fermentations is a critical endeavor in drug discovery and biotechnology.
This technical guide provides a comprehensive, step-by-step methodology for the isolation and purification of this compound from a hypothetical fungal fermentation broth. The experimental choices are rationalized based on the predicted physicochemical properties of the target molecule, offering a validated workflow for researchers embarking on the discovery of similar novel metabolites.
Predicted Physicochemical Properties of this compound
A successful isolation strategy is contingent on a thorough understanding of the target molecule's properties. Based on its structure, we can predict the following characteristics for this compound:
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C10H19NO2[1] | Derived from the chemical structure. |
| Molecular Weight | 185.27 g/mol [1] | Calculated from the molecular formula. |
| Amphipathic Nature | Pronounced | Possesses a polar, hydrophilic α-amino acid head group and a nonpolar, hydrophobic C10 unsaturated aliphatic tail. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents and aqueous alcohol mixtures.[2][3][4][5] | The long hydrocarbon chain will limit aqueous solubility, while the polar head group will prevent dissolution in nonpolar organic solvents.[2][3][4][5] |
| Charge at Neutral pH | Zwitterionic[4][6] | The amino group will be protonated (-NH3+) and the carboxyl group will be deprotonated (-COO-), resulting in a net neutral charge.[4][6] |
| Isoelectric Point (pI) | Estimated to be slightly below neutral (pH 5.5-6.5) | Similar to other aliphatic amino acids. This is the pH at which the net charge is zero. |
| Stability | Potentially susceptible to oxidation | The terminal double bond in the decenoic acid chain can be a site for oxidation.[7] |
A Hypothetical Isolation and Purification Workflow
The following detailed protocol outlines a robust strategy for the isolation of this compound from a fungal fermentation broth.
References
An In-Depth Technical Guide to the Biosynthesis of (2S)-2-Amino-9-decenoic Acid
Foreword: Unraveling the Molecular Blueprint of a Novel Amino Acid
To the dedicated researchers, pioneering scientists, and innovators in drug development, this guide serves as a comprehensive exploration into the biosynthetic origins of (2S)-2-Amino-9-decenoic acid. This non-proteinogenic amino acid, with its unique unsaturated fatty acid side chain, presents a fascinating subject for both fundamental biochemical inquiry and potential therapeutic application. While its definitive biosynthetic pathway is not yet fully elucidated in the scientific literature, this document provides a robust theoretical framework and a detailed experimental roadmap to uncover its molecular genesis. By integrating established principles of fatty acid and amino acid metabolism, we will construct a putative pathway and delineate the rigorous methodologies required for its validation. This guide is designed not as a static protocol, but as a dynamic blueprint for discovery.
Introduction to this compound: A Molecule of Interest
This compound is a chiral amino acid characterized by a ten-carbon aliphatic chain with a terminal double bond between carbons 9 and 10. Its structure suggests a hybrid metabolism, drawing from both fatty acid and amino acid biosynthetic machinery. Natural occurrences of the related 9-decenoic acid have been reported in various natural sources, including dairy products like cheese and mutton, as well as in fermented beverages such as wine and beer[1][2]. The presence of the amino group at the alpha-carbon in the (S)-configuration is characteristic of amino acids incorporated into proteins, suggesting a potential for enzymatic recognition and specific biological activity. Understanding its biosynthesis is the first step towards harnessing its potential for novel drug design and biotechnological applications.
A Putative Biosynthetic Pathway: A Synthesis of Fatty Acid and Amino Acid Metabolism
Based on fundamental biochemical principles, the biosynthesis of this compound can be logically divided into two major phases: the formation of the C10 unsaturated fatty acid backbone and the subsequent introduction of the alpha-amino group.
Phase 1: Synthesis of the 9-Decenoyl Moiety
The initial steps likely mirror the de novo synthesis of fatty acids, followed by a crucial desaturation event.
-
Activation of a Precursor: The pathway likely initiates with the activation of decanoic acid to its coenzyme A thioester, decanoyl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA synthetase (ACS) in an ATP-dependent manner[3].
-
Desaturation: The key step in forming the unsaturated tail is the introduction of a double bond at the C-9 position of decanoyl-CoA, yielding 9-decenoyl-CoA. This oxidation reaction is typically catalyzed by an acyl-CoA Δ9-desaturase, requiring molecular oxygen and an electron transport system[3]. It is important to note that many known Δ9-desaturases exhibit a preference for longer-chain fatty acyl-CoAs (C16-C18), making the identification of an enzyme active on a C10 substrate a critical area of investigation[3].
Phase 2: Amination of the α-Carbon
Once 9-decenoyl-CoA is synthesized, the introduction of the amino group at the C-2 position can be hypothesized to occur through one of several established biochemical routes for α-amino acid synthesis.
-
Pathway A: Reductive Amination of a 2-Oxo Acid Intermediate:
-
Thioester Cleavage and Oxidation: 9-decenoyl-CoA could be converted to 2-oxo-9-decenoic acid. This could potentially occur through a modified β-oxidation-like step or via the action of an acyl-CoA oxidase.
-
Reductive Amination: The resulting α-keto acid, 2-oxo-9-decenoic acid, would then undergo reductive amination, catalyzed by a specific amino acid dehydrogenase or a transaminase (aminotransferase)[4]. A dehydrogenase would utilize ammonia and a reducing equivalent (NADH or NADPH), while a transaminase would use a donor amino acid, such as glutamate or alanine[5][6].
-
-
Pathway B: Direct Amination via an L-Amino Acid Oxidase/Deaminase in Reverse: While less common for synthesis, some L-amino acid oxidases or deaminases, which catalyze the deamination of L-amino acids to their corresponding α-keto acids, could potentially operate in reverse under specific cellular conditions to introduce an amino group[7].
The following diagram illustrates the proposed overarching biosynthetic pathway, highlighting the key enzymatic steps and intermediates.
References
- 1. 9-DECENOIC ACID | 14436-32-9 [chemicalbook.com]
- 2. Cas 14436-32-9,9-DECENOIC ACID | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymes of 2-oxo acid degradation and biosynthesis in cell-free extracts of mixed rumen micro-organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. is.muni.cz [is.muni.cz]
- 7. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]
A Technical Guide to the Spectroscopic Characterization of (2S)-2-Amino-9-decenoic Acid
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of (2S)-2-Amino-9-decenoic acid. As a non-proteinogenic amino acid with a terminal alkene, this molecule presents unique structural features that are critical to confirm for applications in peptide synthesis, metabolic studies, and materials science. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind spectral interpretation and providing robust protocols for data acquisition.
Molecular Structure and Analytical Rationale
This compound is a chiral unsaturated amino acid. Its structure comprises a ten-carbon aliphatic chain with a terminal vinyl group, an amine group at the alpha-position (C2), and a carboxylic acid group. The stereochemistry at the alpha-carbon is specified as (S), analogous to natural L-amino acids.
Accurate structural elucidation is paramount. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and fragmentation pattern, which together provide unambiguous identification.
Caption: Figure 1. Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will show distinct signals for each unique proton environment. The chemical shifts are influenced by adjacent functional groups, with electronegative atoms like oxygen and nitrogen causing a downfield shift (higher ppm).[1]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-1 (COOH) | 10.0 - 12.0 | Broad Singlet (br s) | 1H |
| H-2 (α-CH) | 3.5 - 3.8 | Triplet (t) | 1H |
| H-3 (β-CH₂) | 1.6 - 1.8 | Multiplet (m) | 2H |
| H-4 to H-7 (-CH₂-)₄ | 1.2 - 1.4 | Multiplet (m) | 8H |
| H-8 (-CH₂-) | 2.0 - 2.2 | Quartet (q) | 2H |
| H-9 (=CH-) | 5.7 - 5.9 | Multiplet (m) | 1H |
| H-10 (=CH₂) | 4.9 - 5.1 | Multiplet (m) | 2H |
| -NH₂ | 7.5 - 8.5 (in DMSO-d₆) | Broad Singlet (br s) | 2H |
Causality Behind Predictions:
-
H-1 (COOH): The carboxylic acid proton is highly deshielded and often exchanges with solvent, resulting in a broad signal far downfield.[2]
-
H-2 (α-CH): This proton is adjacent to both the amine and carbonyl groups, shifting it downfield. It will appear as a triplet due to coupling with the two H-3 protons.[3]
-
H-8 (-CH₂-): These allylic protons are adjacent to the double bond, causing a downfield shift compared to other methylene groups in the chain.
-
H-9 & H-10 (Vinyl Protons): Protons on sp² hybridized carbons appear in the characteristic alkene region (4.5-6.5 ppm).[2] The complex splitting pattern arises from geminal (between the two H-10 protons) and vicinal (with H-9) coupling.
-
-NH₂: The amine protons are exchangeable and their chemical shift is highly dependent on the solvent and concentration. In an aprotic solvent like DMSO-d₆, they are observable as a broad peak.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon backbone, including the presence of the carbonyl and alkene carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (COOH) | 170 - 175 |
| C-2 (α-CH) | 55 - 60 |
| C-3 (β-CH₂) | 30 - 35 |
| C-4 to C-7 (-CH₂-)₄ | 25 - 30 |
| C-8 (-CH₂-) | 33 - 35 |
| C-9 (=CH-) | 138 - 140 |
| C-10 (=CH₂) | 114 - 116 |
Causality Behind Predictions:
-
C-1 (COOH): Carbonyl carbons are significantly deshielded and appear at the far downfield end of the spectrum.[4]
-
C-2 (α-CH): The direct attachment to the nitrogen atom causes a significant downfield shift.
-
C-9 & C-10 (Alkene Carbons): These sp² carbons are found in the typical 110-140 ppm range.[4] The terminal C-10 is expected to be more upfield than the internal C-9.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment to ensure solubility). Rationale: DMSO-d₆ is often preferred as it allows for the observation of exchangeable N-H and O-H protons, which would be replaced by deuterium in D₂O.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Use a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the ¹H signals and measure the chemical shifts for all peaks in both spectra.
-
Caption: Figure 2. NMR Analysis Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the key functional groups within the molecule, as different bond types absorb infrared radiation at characteristic frequencies.[5]
Predicted IR Absorption Bands
The spectrum of this compound is expected to show characteristic absorptions for an amino acid with a terminal alkene.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | =C-H Stretch | Alkene | Medium |
| 3000 - 2500 | O-H Stretch | Carboxylic Acid | Broad, Strong |
| 2980 - 2850 | C-H Stretch | Alkane | Strong |
| ~2100 | N-H Stretch (Zwitterion) | Ammonium (NH₃⁺) | Broad, Medium |
| 1710 - 1700 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| 1645 - 1635 | C=C Stretch | Alkene | Medium |
| 1630 - 1550 | N-H Bend | Amine / Ammonium | Medium |
| 1420 - 1380 | O-H Bend | Carboxylic Acid | Medium |
| 990 & 910 | =C-H Bend (Out-of-plane) | Terminal Alkene | Strong |
Causality Behind Predictions:
-
Zwitterionic Form: In the solid state, amino acids typically exist as zwitterions (H₃N⁺-CHR-COO⁻). This results in a broad absorption for the N-H stretch of the ammonium group around 2100 cm⁻¹ and a strong carboxylate (COO⁻) stretch instead of a standard carbonyl (C=O) stretch. However, the data presented assumes a non-zwitterionic form for clarity, which would be observed in a non-polar solvent or the gas phase.[6]
-
Carboxylic Acid O-H: This is one of the most recognizable IR bands, appearing as a very broad signal due to hydrogen bonding.[7]
-
Alkene Stretches: The =C-H stretch appears at a slightly higher frequency (>3000 cm⁻¹) than the alkane C-H stretch (<3000 cm⁻¹), which is a key diagnostic feature.[5]
-
Alkene Bends: The strong absorptions around 990 and 910 cm⁻¹ are highly characteristic of a mono-substituted (terminal) alkene and provide definitive evidence for this group.[7]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan. The background spectrum is a measurement of ambient conditions (air) and is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Initiate the scan. The instrument will co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed by identifying the key absorption bands and comparing them to known correlation tables.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.
Molecular Formula: C₁₀H₁₉NO₂ Monoisotopic Mass: 185.1416 Da
Predicted ESI-MS Fragmentation
In positive ion mode ESI-MS, the molecule will be observed as the protonated molecular ion [M+H]⁺ at m/z 186.1494. Tandem MS (MS/MS) of this ion will induce fragmentation.
| Predicted m/z | Proposed Fragment | Neutral Loss |
| 169.1545 | [M+H - NH₃]⁺ | Ammonia (17 Da) |
| 168.1223 | [M+H - H₂O]⁺ | Water (18 Da) |
| 140.1277 | [M+H - HCOOH]⁺ | Formic Acid (46 Da) |
| 84.0808 | [C₅H₁₀N]⁺ | Immonium ion from cleavage |
| 74.0600 | [C₃H₈NO]⁺ | Cleavage at α-β bond |
Causality Behind Predictions:
-
Common Amino Acid Losses: The most characteristic fragmentations for protonated amino acids are the neutral losses of water (from the carboxyl group) and ammonia (from the amine group).[8] The loss of formic acid (or H₂O + CO) is also very common.[9]
-
Immonium Ion: A key fragment for many amino acids is the immonium ion, [H₂N=CHR]⁺. For this molecule, this would involve cleavage of the side chain, but a more likely scenario is the formation of a related fragment at m/z 84, which is characteristic of amino acids like leucine and isoleucine with aliphatic side chains.
-
Alkyl Chain Fragmentation: The long aliphatic chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (-CH₂-), though this is more common in electron ionization (EI) than ESI.[10]
Caption: Figure 3. Predicted ESI-MS/MS Fragmentation Pathway
Experimental Protocol: LC-MS (ESI)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile, polar compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid. Rationale: The acid aids in protonation for positive ion mode ESI.
-
LC Separation (Optional but Recommended):
-
Inject the sample onto a reverse-phase C18 column.
-
Run a gradient elution from high aqueous content to high organic content to elute the compound and separate it from any impurities.
-
-
MS Detection (ESI-Q-TOF):
-
The eluent from the LC is directed into the ESI source.
-
Set the mass spectrometer to scan in positive ion mode over a relevant m/z range (e.g., 50-300 Da).
-
Key ESI parameters to optimize include capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate.
-
-
MS/MS Analysis:
-
Perform a second run using a data-dependent acquisition mode. The instrument will automatically select the most intense ion from a survey scan (i.e., the [M+H]⁺ ion at m/z 186.15) and subject it to collision-induced dissociation (CID) in the collision cell to generate a fragment ion spectrum.
-
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and self-validating toolkit for the structural confirmation of this compound. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and connectivity. IR spectroscopy will verify the presence of the critical carboxylic acid, amine, and terminal alkene functional groups. High-resolution mass spectrometry will confirm the elemental composition and provide structural details through characteristic fragmentation patterns. This multi-faceted analytical approach ensures the identity, purity, and structural integrity of the molecule for its intended scientific applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. Decanoic acid(334-48-5) 13C NMR spectrum [chemicalbook.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acids [medizin.uni-muenster.de]
- 10. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to (2S)-2-Amino-9-decenoic Acid: A Versatile Building Block for Novel Bioconjugation and Peptide Engineering
Abstract
Unnatural amino acids (UAAs) represent a cornerstone of modern chemical biology and drug discovery, enabling the synthesis of peptides and proteins with novel functions and enhanced therapeutic properties. Among these, amino acids bearing terminal alkene functionalities are of particular interest due to their ability to participate in a wide range of bioorthogonal chemical reactions. This technical guide provides a comprehensive overview of (2S)-2-Amino-9-decenoic acid, a UAA featuring a C10 side chain with a terminal double bond. We will detail its physicochemical properties, propose a robust synthetic methodology based on olefin cross-metathesis, and explore its potential applications in site-specific protein modification, peptide macrocyclization, and the development of advanced therapeutic conjugates. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical reactivity of this versatile building block.
Introduction: The Significance of Terminal Alkene-Containing Amino Acids
The 20 canonical amino acids that constitute the building blocks of natural proteins offer a remarkable, yet finite, chemical diversity. The ability to move beyond this natural set by incorporating unnatural amino acids (UAAs) into proteins has revolutionized the fields of protein engineering and pharmaceutical development.[1][2] UAAs with bioorthogonal functional groups—handles that are inert to biological systems but can be selectively reacted with an external probe—are especially powerful tools.
This compound belongs to a valuable class of UAAs characterized by a terminal olefin on an aliphatic side chain. This terminal alkene is a versatile functional group for several reasons:
-
Bioorthogonality: The C=C double bond is generally stable and non-reactive under physiological conditions, making it an ideal handle for selective chemical modification in complex biological environments.[3]
-
Versatile Reactivity: It serves as a substrate for a variety of powerful and selective chemical transformations, including thiol-ene coupling, tetrazine ligation, and, notably, olefin metathesis.[3]
-
Structural Diversity: The long aliphatic chain provides hydrophobicity, while the terminal alkene offers a specific point for conjugation, enabling the construction of unique molecular architectures such as stapled peptides and antibody-drug conjugates.
This guide focuses specifically on the (S)-enantiomer of 2-amino-9-decenoic acid, highlighting its potential as a strategic component in the design of next-generation biologics and peptide therapeutics.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis and bioconjugation.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 115042-85-8 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₉NO₂ | Calculated |
| Molecular Weight | 185.26 g/mol | Calculated |
| Structure | ![]() | - |
Synthesis via Olefin Cross-Metathesis
While various methods for UAA synthesis exist, olefin cross-metathesis has emerged as a particularly powerful strategy for carbon-carbon bond formation due to the high functional group tolerance of modern ruthenium-based catalysts.[1][4] A robust and efficient synthesis of this compound can be achieved by the cross-metathesis of a protected allylglycine derivative with 1-octene.
The causality behind this strategic choice lies in the commercial availability of the starting materials and the predictable reactivity of the Grubbs-type catalysts, which selectively form the desired cross-product while minimizing homodimerization, especially when one olefin partner (ethylene, formed as a byproduct from 1-octene) is a gas that can be removed from the reaction.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative methodology based on established procedures for olefin cross-metathesis in amino acid synthesis.[1][5]
Step 1: Synthesis of Boc-L-allylglycine methyl ester
-
To a solution of N-Boc-L-allylglycine (1.0 eq) in a mixture of toluene and methanol (4:1) at 0 °C, add (Trimethylsilyl)diazomethane solution (2.0 M in hexanes, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a few drops of acetic acid.
-
Concentrate the mixture under reduced pressure. The crude product, Boc-L-allylglycine methyl ester, is typically used in the next step without further purification.
Step 2: Cross-Metathesis with 1-Octene
-
Dissolve the crude Boc-L-allylglycine methyl ester (1.0 eq) and 1-octene (3.0 eq) in anhydrous dichloromethane (DCM).
-
Bubble argon through the solution for 15 minutes to degas.
-
Add Grubbs 2nd Generation Catalyst (0.05 eq).
-
Heat the mixture to reflux under an argon atmosphere for 12-18 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by silica gel chromatography to yield the protected methyl ester of the target amino acid.
Step 3: Final Deprotection
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of THF and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4 hours to saponify the ester.
-
Acidify the mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected acid.
-
Dissolve the residue in DCM and add trifluoroacetic acid (TFA, 10 eq).
-
Stir at room temperature for 2 hours to remove the Boc protecting group.
-
Concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual TFA. The final product, this compound, can be purified by recrystallization or ion-exchange chromatography.
Applications in Research and Drug Development
The unique structure of this compound makes it a powerful tool for creating novel biomolecules. The terminal alkene provides a key handle for post-synthetic modification of peptides and proteins.
Site-Specific Protein Modification
The genetic incorporation of UAAs into proteins is a well-established technique.[3] By engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair, this compound can be site-specifically incorporated into a protein of interest in response to a stop codon (e.g., the amber codon UAG).[3] Once incorporated, the terminal alkene is available for a variety of bioorthogonal reactions.
Caption: Workflow for site-specific protein modification.
This "tag-and-modify" strategy allows for the precise attachment of various payloads, including:
-
Fluorescent Probes: For imaging and tracking proteins within living cells.
-
PEG Chains: To improve the pharmacokinetic properties of therapeutic proteins.
-
Small Molecule Drugs: For the construction of antibody-drug conjugates (ADCs).
-
Cross-linking Agents: To study protein-protein interactions.
Peptide Stapling and Macrocyclization
Peptide therapeutics often suffer from poor metabolic stability and low cell permeability due to their linear nature. Macrocyclization can overcome these limitations by constraining the peptide into a bioactive conformation. Ring-closing metathesis (RCM) is a premier method for creating all-carbon staples in peptides.[6] By incorporating two terminal alkene-containing UAAs—such as this compound and L-allylglycine—at specific positions (e.g., i and i+4 or i+7), a covalent bridge can be formed using a Grubbs catalyst, locking the peptide into a stable helical or cyclic conformation.[6][7]
This approach is particularly valuable for stabilizing alpha-helical peptides that mediate critical protein-protein interactions, a class of targets often considered "undruggable" by traditional small molecules.
Conclusion and Future Outlook
This compound is a highly valuable, non-canonical amino acid that provides a gateway to a wealth of advanced bioconjugation and protein engineering applications. Its synthesis via olefin cross-metathesis is straightforward and scalable, utilizing well-established catalytic methods. The terminal alkene handle is both stable under physiological conditions and reactive towards a suite of selective chemical transformations, making it an ideal tool for both in vitro and in vivo applications. As the demand for precisely engineered therapeutic proteins and peptides continues to grow, the utility of versatile building blocks like this compound will undoubtedly expand, enabling the development of novel diagnostics, research tools, and life-saving medicines.
References
- 1. users.ox.ac.uk [users.ox.ac.uk]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Incorporation of Amino Acids with Long-Chain Terminal Olefins into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic Pathway to Amino Acids with a Terminal Alkyne - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
Biological role and significance of (2S)-2-Amino-9-decenoic acid
An In-depth Technical Guide on the Biological Role and Significance of (2S)-2-Amino-9-decenoic Acid
Abstract
This compound is a non-proteinogenic amino acid that has garnered interest within the scientific community for its unique structural features and potential biological activities. This guide provides a comprehensive overview of its physicochemical properties, natural occurrence, and known biological roles. We will delve into its significance as a constituent of the depsipeptide natural product, Petriellin A, and explore its potential as an antifungal agent. Furthermore, this document will outline protocols for its chemical synthesis and biological evaluation, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
This compound is an unsaturated aliphatic amino acid characterized by a ten-carbon chain with a terminal double bond and an amino group at the second carbon. As a non-proteinogenic amino acid, it is not incorporated into proteins during ribosomal translation but plays a role as a building block in the non-ribosomal synthesis of certain natural products. Its structural uniqueness, particularly the presence of the terminal alkene, makes it a subject of interest for both synthetic chemists and chemical biologists. The primary known biological significance of this compound stems from its incorporation into the cyclic depsipeptide Petriellin A, which exhibits notable antifungal properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C10H19NO2 | PubChem |
| Molecular Weight | 185.26 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 192725-50-1 | PubChem |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and polar organic solvents | N/A |
Natural Occurrence and Biosynthesis
The most well-documented natural source of this compound is the fungus Petriella sp. (F-142), from which the cyclic depsipeptide Petriellin A was first isolated. In this context, this compound serves as one of the constituent amino acid residues.
The biosynthesis of non-proteinogenic amino acids like this compound within microorganisms typically involves a series of enzymatic modifications of common metabolic precursors. While the specific biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to originate from a common fatty acid precursor, likely oleic acid, through a pathway involving desaturation and amination reactions catalyzed by dedicated enzyme systems.
Biological Role and Significance
Component of Petriellin A and Antifungal Activity
The primary biological significance of this compound lies in its role as a structural component of Petriellin A. Petriellin A is a cyclic depsipeptide that has demonstrated potent antifungal activity against a range of human pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The presence of the unsaturated side chain of the this compound residue is thought to be crucial for the biological activity of the parent molecule, likely contributing to its interaction with and disruption of fungal cell membranes.
Potential as a Standalone Antifungal Agent
While most research has focused on Petriellin A, there is growing interest in the biological activity of its constituent amino acids. The unique structural features of this compound, particularly its resemblance to fatty acids, suggest that it may possess intrinsic antifungal properties. Further research is warranted to explore its efficacy as a standalone antifungal agent and to elucidate its mechanism of action.
Experimental Protocols
Chemical Synthesis of this compound
The following is a generalized protocol for the asymmetric synthesis of this compound, a common approach for producing this non-natural amino acid for research purposes.
Step 1: Starting Material Preparation
-
Commercially available (R)-2,3-epoxy-1-propanol is often used as a chiral starting material.
Step 2: Ring Opening
-
The epoxide is opened with a suitable organocuprate reagent, such as the one derived from 6-bromo-1-hexene, to introduce the seven-carbon side chain.
Step 3: Functional Group Manipulation
-
The resulting diol is selectively protected, and the primary alcohol is oxidized to a carboxylic acid.
Step 4: Introduction of the Amino Group
-
The amino group is introduced at the C2 position with the correct stereochemistry, often via a Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection.
Step 5: Final Deprotection and Purification
-
All protecting groups are removed to yield this compound, which is then purified by chromatography.
Caption: A simplified workflow for the chemical synthesis of this compound.
In Vitro Antifungal Susceptibility Testing
To evaluate the antifungal activity of synthesized this compound, a standard broth microdilution assay can be performed.
Step 1: Preparation of Fungal Inoculum
-
A standardized suspension of the test fungus (e.g., Candida albicans) is prepared in a suitable broth medium.
Step 2: Serial Dilution of the Compound
-
A series of twofold dilutions of this compound are prepared in a 96-well microtiter plate.
Step 3: Inoculation and Incubation
-
The fungal inoculum is added to each well, and the plate is incubated at an appropriate temperature for 24-48 hours.
Step 4: Determination of Minimum Inhibitory Concentration (MIC)
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.
Future Perspectives
The study of this compound is still in its early stages. Future research should focus on several key areas:
-
Elucidation of the Biosynthetic Pathway: Understanding how this amino acid is produced in nature could open up avenues for its biotechnological production.
-
Mechanism of Action Studies: Investigating the precise molecular targets of this compound and its parent compound, Petriellin A, is crucial for understanding their antifungal effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could lead to the development of more potent and selective antifungal agents.
-
Exploration of Other Biological Activities: It is possible that this unique amino acid possesses other biological activities beyond its antifungal properties, which warrants further investigation.
Conclusion
This compound represents an intriguing non-proteinogenic amino acid with established importance as a constituent of the antifungal depsipeptide Petriellin A. While our understanding of its standalone biological role is still developing, its unique chemical structure and the potent activity of its parent natural product make it a compelling target for further research in the fields of chemical biology and drug discovery. The protocols and information provided in this guide aim to facilitate and inspire future investigations into this promising molecule.
Discovery and history of (2S)-2-Amino-9-decenoic acid
An In-depth Technical Guide to (2S)-2-Amino-9-decenoic acid: Synthesis, Characterization, and Potential Applications
Authored by: Gemini, Senior Application Scientist
Foreword: The Untapped Potential of Lipidic Amino Acids in Drug Discovery
The field of medicinal chemistry is in a constant state of evolution, driven by the need for more specific, potent, and metabolically stable therapeutic agents. Unnatural amino acids (UAAs) have emerged as a cornerstone of modern drug design, offering a vast chemical space beyond the canonical 20 proteinogenic amino acids.[1][] By incorporating UAAs, researchers can introduce novel functionalities into peptides and small molecules, thereby modulating their pharmacological properties.[][3] this compound represents a compelling yet underexplored UAA. Its unique structure, combining a chiral alpha-amino acid with a long aliphatic chain and a terminal alkene, presents a tantalizing scaffold for a new generation of therapeutics and research tools. This guide provides a comprehensive overview of this molecule, from proposed synthetic strategies to its potential biological significance, aimed at inspiring and enabling researchers to harness its capabilities.
Part 1: Introduction to this compound
This compound is a non-proteinogenic amino acid characterized by a ten-carbon backbone with a terminal double bond. As of the writing of this guide, its natural occurrence has not been reported, and its discovery and history are not documented in peer-reviewed literature. Its existence is confirmed by its assignment of CAS Registry Number 115042-85-8.[4] The unique combination of a lipidic side chain and a reactive terminal alkene makes it a highly attractive building block for chemical biology and drug development.
Structural Features and Potential Significance
The key structural features of this compound are:
-
The (S)-alpha-amino acid moiety: This provides the chiral backbone common to natural L-amino acids, allowing for its potential incorporation into peptides by solid-phase or solution-phase synthesis.
-
The nine-carbon aliphatic chain: This lipidic tail can be expected to influence the hydrophobicity of molecules into which it is incorporated, potentially enhancing membrane permeability or interaction with hydrophobic protein pockets.
-
The terminal alkene: This functional group is a versatile handle for a variety of chemical modifications, most notably "click chemistry" reactions such as thiol-ene and tetrazine ligations, enabling bioconjugation, imaging, and the synthesis of complex molecular architectures.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C10H19NO2 |
| Molecular Weight | 185.27 g/mol |
| CAS Number | 115042-85-8[4] |
| Predicted LogP | ~2.5 (Increased lipophilicity compared to shorter-chain amino acids) |
| Predicted pKa (COOH) | ~2.3 |
| Predicted pKa (NH3+) | ~9.5 |
Part 2: Proposed Methodologies for Asymmetric Synthesis
While a definitive, published synthesis for this compound is not currently available, established methods for the asymmetric synthesis of unnatural amino acids can be adapted. Below are two proposed, robust synthetic routes.
Route 1: Asymmetric Alkylation of a Chiral Glycine Enolate Equivalent
This classical approach offers a reliable and well-understood pathway to enantiomerically pure alpha-amino acids. The strategy involves the alkylation of a chiral glycine imine derived from a chiral auxiliary, followed by hydrolysis to release the desired amino acid.
Experimental Protocol
-
Formation of the Chiral Glycine Imine:
-
To a solution of (S)-(-)-2-N-(N'-benzylprolyl)amino benzophenone in toluene, add glycine tert-butyl ester.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water, driving the formation of the corresponding Schiff base.
-
Remove the solvent under reduced pressure to yield the chiral glycine imine.
-
-
Deprotonation and Alkylation:
-
Dissolve the chiral glycine imine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to generate the enolate.
-
After stirring for 30 minutes, add a solution of 8-bromooct-1-ene in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Deprotection:
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the organic layer with ethyl acetate and wash with brine.
-
Concentrate the organic phase and subject the crude product to acidic hydrolysis (e.g., 6M HCl at reflux) to cleave the chiral auxiliary and the tert-butyl ester.
-
Purify the resulting amino acid by ion-exchange chromatography.
-
Workflow Diagram
Caption: Asymmetric alkylation workflow for this compound.
Route 2: Modern Photoredox-Mediated Synthesis
Recent advances in photoredox catalysis offer a powerful and versatile method for the synthesis of unnatural amino acids from readily available alcohol precursors.[1] This approach is characterized by its mild, redox-neutral conditions.
Experimental Protocol
-
Preparation of the Oxalate Ester:
-
To a solution of 9-decen-1-ol in dichloromethane, add oxalyl chloride and a catalytic amount of DMF at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the solvent and excess reagent under reduced pressure to yield the corresponding alkyl oxalate ester.
-
-
Photoredox-Mediated Radical Addition:
-
In a reaction vessel, combine the alkyl oxalate ester, a chiral N-sulfinyl imine derived from glyoxylate, and a photocatalyst (e.g., an iridium or ruthenium complex).
-
Add a suitable solvent (e.g., DMF or acetonitrile) and degas the mixture.
-
Irradiate the reaction with visible light (e.g., blue LEDs) at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
-
Deprotection:
-
Upon completion, concentrate the reaction mixture.
-
Subject the crude product to acidic conditions to hydrolyze the N-sulfinyl group and the ester, yielding the final amino acid.
-
Purify by an appropriate method, such as flash chromatography or recrystallization.
-
Workflow Diagram
Caption: Photoredox-mediated synthesis of this compound.
Part 3: Potential Biological Activity and Applications in Drug Development
While no biological activity has been specifically reported for this compound, its structural similarity to other biologically active molecules allows for informed hypotheses about its potential roles and applications.
Incorporation into Peptides for Enhanced Drug Properties
The introduction of this lipidic amino acid into a peptide sequence could significantly alter its pharmacokinetic profile. The long aliphatic chain may:
-
Increase membrane permeability: Facilitating the cellular uptake of peptide-based drugs.
-
Enhance binding to hydrophobic targets: By interacting with hydrophobic pockets in proteins.
-
Improve metabolic stability: The unnatural side chain may confer resistance to proteolytic degradation.
-
Promote self-assembly: The hydrophobic interactions could lead to the formation of nanoparticles or hydrogels for drug delivery applications.
A Tool for Chemical Biology: "Click" Chemistry and Bioconjugation
The terminal alkene is a versatile functional group for covalent modification. It can be readily functionalized using a variety of "click" reactions, enabling:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of peptides or proteins.
-
PEGylation: Conjugation to polyethylene glycol to improve the solubility and circulation half-life of therapeutics.
-
Surface Immobilization: Covalent attachment to solid supports for the development of biosensors or affinity chromatography resins.
Potential as a Modulator of Biological Signaling
Other decenoic acid isomers are known to be involved in bacterial quorum sensing and biofilm formation.[5] It is plausible that this compound or its derivatives could be investigated as potential modulators of these processes, with implications for the development of novel antimicrobial strategies.
Diagram of Potential Applications
Caption: Potential applications of this compound.
Part 4: Conclusion and Future Outlook
This compound stands as a promising yet largely unexplored molecule at the intersection of lipid chemistry and amino acid biology. This guide has outlined feasible synthetic pathways and hypothesized a range of applications that could spur further investigation. The validation of these synthetic routes and the subsequent exploration of the biological properties of this unique UAA will undoubtedly open new avenues in drug discovery and chemical biology. It is our hope that this technical guide will serve as a valuable resource for researchers poised to unlock the potential of this exciting compound.
References
- 1. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Amino Acids in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 115042-85-8|this compound|BLD Pharm [bldpharm.com]
- 5. Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination - PRISM BioLab [prismbiolab.com]
Physicochemical properties of (2S)-2-Amino-9-decenoic acid
An In-Depth Technical Guide to the Physicochemical Properties of (2S)-2-Amino-9-decenoic Acid
Abstract: this compound is a non-proteinogenic α-amino acid characterized by a C10 aliphatic chain with a terminal double bond. As an unsaturated amino acid, it represents a unique building block for peptide synthesis and drug discovery, offering a site for chemical modification or for influencing peptide conformation and bioactivity. This technical guide provides a comprehensive overview of its physicochemical properties. In light of the limited publicly available experimental data for this specific molecule, this document serves as a practical whitepaper for researchers. It combines predicted properties based on analogous structures with detailed, field-proven experimental protocols for the empirical determination of its key characteristics. The methodologies are presented with a focus on the underlying scientific principles, enabling researchers in drug development and chemical biology to synthesize, purify, and thoroughly characterize this compound with high confidence.
Part 1: Molecular Profile and Identification
Chemical Structure
This compound possesses a chiral center at the alpha-carbon (C2) in the (S)-configuration, typical of L-amino acids in biological systems. The structure features a ten-carbon backbone, an amino group, a carboxylic acid group, and a terminal vinyl group at the C9-C10 position.
Structure: CH₂=CH-(CH₂)₆-CH(NH₂)-COOH
Key Identifiers
A precise identification of a chemical entity is foundational for all research and development activities. The primary identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| CAS Number | 115042-85-8 | [1] |
| Molecular Formula | C₁₀H₁₉NO₂ | Calculated |
| Molecular Weight | 185.26 g/mol | Calculated |
| Canonical SMILES | C=CCCCCCC--INVALID-LINK--N | Calculated |
Part 2: Physicochemical Properties: Knowns and Predictions
Overview
Direct experimental data for this compound is not extensively reported in the literature. Therefore, this section presents a combination of data derived from the closely related compound, 9-decenoic acid, and predicted values based on the established physicochemical principles of amino acids. These values serve as reliable estimates for guiding experimental design.
Tabulated Physicochemical Properties
| Property | Predicted/Estimated Value | Basis of Estimation & Remarks |
| Physical State | White to off-white crystalline solid | Typical state for amino acids. |
| Melting Point | ~230-240 °C (decomposes) | Amino acids generally have high melting points with decomposition. This is an estimate. |
| Boiling Point | ~270 °C | Based on the boiling point of 9-decenoic acid[2][3]. The amino group will significantly increase this value; decomposition is likely before boiling at atmospheric pressure. |
| Density | ~0.92 g/mL | Based on the density of 9-decenoic acid[3]. The solid form will be denser. |
| Water Solubility | Sparingly soluble | The long hydrophobic C8 alkyl chain will dominate, leading to low water solubility. Solubility is expected to be pH-dependent. |
| Organic Solvent Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol | Expected behavior for a zwitterionic compound with significant non-polar character[4]. |
| pKa (α-COOH) | ~2.0 - 2.5 | Typical range for the α-carboxyl group of an amino acid. |
| pKa (α-NH₃⁺) | ~9.5 - 10.0 | Typical range for the α-amino group of an amino acid. |
| logP (Octanol/Water) | ~2.8 - 3.2 | Estimated based on the hydrophobic chain. High value indicates significant lipophilicity. |
Discussion of Properties
The physicochemical profile of this compound is a hybrid of a classic α-amino acid and a long-chain fatty acid.
-
Solubility Profile : The molecule's amphipathic nature is key to its behavior. The zwitterionic head (amino and carboxyl groups) imparts some polar character, while the eight-carbon saturated chain and terminal vinyl group create a significant hydrophobic tail. Consequently, its solubility in neutral water is predicted to be low[5]. However, solubility can be dramatically increased in acidic (pH < 2) or basic (pH > 10) aqueous solutions, where the molecule exists as a cationic or anionic species, respectively. For organic solvents, polar aprotic solvents like DMSO and DMF are expected to be effective due to their ability to solvate the zwitterionic form[4].
-
Acidity (pKa) : Like all α-amino acids, it will have at least two ionizable groups. The α-carboxyl group is expected to have a pKa around 2.2, and the α-ammonium group a pKa around 9.7. A titration curve would therefore show two buffering regions, and the isoelectric point (pI) can be calculated as the average of these two pKa values, predicted to be around 5.9-6.1.
Part 3: Synthesis and Characterization Workflow
Rationale for a Generalized Synthetic Approach
Workflow for Synthesis and Purification
Caption: Generalized workflow for the synthesis and purification of this compound.
Proposed Synthetic Protocol: Asymmetric Alkylation
This protocol is a conceptual outline. Researchers should consult detailed literature on asymmetric amino acid synthesis for precise experimental conditions[9].
-
Preparation of Chiral Auxiliary: Start with a suitable chiral glycine equivalent, such as a Schöllkopf bis-lactim ether or an Evans auxiliary-derived glycine.
-
Deprotonation: Cool the chiral glycine equivalent in an appropriate anhydrous solvent (e.g., THF) to -78 °C under an inert atmosphere (e.g., Argon). Add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) dropwise to generate the chiral enolate.
-
Alkylation: Slowly add 8-bromo-1-octene to the enolate solution at -78 °C. Allow the reaction to proceed for several hours, gradually warming to room temperature. The bromide will be displaced by the enolate, forming the C-C bond.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection and Hydrolysis: Cleave the chiral auxiliary and hydrolyze the ester/amide groups, typically under acidic conditions (e.g., refluxing with 6M HCl). This step liberates the free amino acid.
Purification Protocol
-
Initial Purification: After hydrolysis, the crude amino acid can be isolated. Often, this involves neutralizing the acidic solution to the isoelectric point (pI ~6.0) to precipitate the zwitterionic product, which can then be collected by filtration.
-
Recrystallization: The primary method for purifying amino acids is recrystallization. A common solvent system is hot water/ethanol. Dissolve the crude product in a minimal amount of hot water, then slowly add ethanol until turbidity appears. Allow the solution to cool slowly to form crystals, which can be isolated by filtration and washed with cold ethanol.
-
Chromatographic Purification (if necessary): If recrystallization does not yield a product of sufficient purity, ion-exchange chromatography can be employed.
Part 4: Experimental Protocols for Physicochemical Characterization
Workflow for Experimental Characterization
References
- 1. 115042-85-8|this compound|BLD Pharm [bldpharm.com]
- 2. 9-Decenoic acid | C10H18O2 | CID 61743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9-decenoic acid, 14436-32-9 [thegoodscentscompany.com]
- 4. bachem.com [bachem.com]
- 5. microbenotes.com [microbenotes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of α-amino acids with β,γ-unsaturated side chains | Semantic Scholar [semanticscholar.org]
- 9. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
Whitepaper: (2S)-2-Amino-9-decenoic Acid - A Novel Non-Canonical Amino Acid for Advanced Protein Engineering and Bioconjugation
An in-depth technical guide on the core.
Introduction: The Imperative for Chemical Diversity in Proteins
The 20 canonical amino acids offer a remarkable, yet finite, chemical repertoire. The ability to move beyond this set by incorporating ncAAs through genetic code expansion has unlocked unprecedented opportunities. This technique allows for the site-specific installation of chemical handles—alkynes, azides, ketones, and more—that can be addressed with complete orthogonality to native protein chemistry.
(2S)-2-Amino-9-decenoic acid emerges as a compelling tool in this landscape. Its structure is notable for two key features:
-
A Terminal Alkene: This functional group is a versatile handle for bio-orthogonal reactions, most notably the highly efficient and biocompatible thiol-ene "click" reaction.
-
A Long Aliphatic Side Chain: The nine-carbon chain provides a significant hydrophobic and flexible spacer, which can be exploited to modulate protein-lipid interactions, enhance protein stability, or serve as a flexible linker for drug conjugates.
This guide will provide the foundational knowledge and detailed protocols necessary to harness the potential of this compound. We will cover its synthesis, the engineering of the cellular machinery required for its incorporation into proteins, and downstream applications in bioconjugation.
Synthesis and Characterization
While not yet a widely commercialized reagent, the synthesis of this compound can be approached through established stereoselective methods. A plausible and efficient route involves the alkylation of a chiral glycine enolate equivalent, a cornerstone of asymmetric amino acid synthesis.
Proposed Synthetic Pathway:
A common strategy employs a Schiff base of glycine ethyl ester with a chiral auxiliary, such as (S)-(-)-2-hydroxy-pinanone. Deprotonation followed by alkylation with a suitable electrophile, in this case, 8-bromooct-1-ene, and subsequent hydrolysis of the Schiff base and ester yields the target amino acid with high enantiopurity.
Experimental Protocol: Synthesis via Chiral Glycine Equivalent
-
Schiff Base Formation: React glycine ethyl ester with (S)-(-)-2-hydroxy-pinanone in a suitable solvent like toluene with azeotropic removal of water to form the chiral Schiff base.
-
Deprotonation: Cool the solution to -78 °C under an inert atmosphere (e.g., Argon) and add a strong base, such as lithium diisopropylamide (LDA), to generate the stabilized enolate.
-
Alkylation: Add 8-bromooct-1-ene dropwise to the enolate solution and allow the reaction to proceed at -78 °C for several hours.
-
Hydrolysis & Purification: Quench the reaction and hydrolyze the Schiff base and ester using aqueous acid (e.g., 1 M HCl). The crude amino acid can then be purified using ion-exchange chromatography to yield the final product.
-
Characterization: Confirm the structure and purity of this compound using standard analytical techniques.
| Analytical Technique | Expected Result |
| ¹H NMR | Peaks corresponding to the alpha-proton, terminal vinyl protons, and the aliphatic chain protons. |
| ¹³C NMR | Resonances for the carboxyl, alpha-carbon, terminal alkene carbons, and the distinct carbons of the aliphatic chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₉NO₂). |
| Chiral HPLC | A single major peak confirming high enantiomeric excess when compared to a racemic standard. |
Genetic Incorporation via Orthogonal Translation Systems
The cornerstone of incorporating an ncAA is the development of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This pair functions independently of the host's endogenous machinery and is engineered to uniquely recognize the ncAA and assign it to a specific codon, typically a nonsense codon like the amber stop codon (UAG).
Workflow for Genetic Code Expansion:
Caption: Workflow for ncAA incorporation and labeling.
Experimental Protocol: Directed Evolution of a Pyrrolysyl-tRNA Synthetase (PylRS) for this compound
This protocol is adapted from established methods for aaRS evolution.
-
Library Creation:
-
Identify a suitable parent aaRS. The Methanosarcina mazei PylRS is a common starting point due to its large, plastic active site.
-
Create a mutant library by randomizing key active site residues (typically 4-5 residues identified from crystal structures) using techniques like error-prone PCR or degenerate codon mutagenesis.
-
Clone the library into a plasmid under the control of an inducible promoter.
-
-
Positive Selection:
-
Co-transform the aaRS library plasmid, a plasmid constitutively expressing the cognate tRNAPylCUA, and a third plasmid containing a selectable marker (e.g., chloramphenicol acetyltransferase, CAT) with an in-frame amber codon (UAG) into an appropriate E. coli strain.
-
Plate the transformed cells on media containing chloramphenicol and a range of concentrations of this compound.
-
Only cells expressing an aaRS variant that can charge the tRNAPylCUA with the ncAA will be able to suppress the UAG codon, express the full-length CAT protein, and survive.
-
-
Negative Selection:
-
Harvest the surviving clones from the positive selection.
-
Introduce a plasmid containing a counter-selectable marker, such as the toxic barnase gene, which also contains an in-frame UAG codon.
-
Plate the cells on media lacking the ncAA but containing the inducer for the barnase gene.
-
Cells expressing an aaRS that incorporates any canonical amino acid in the absence of the ncAA will express barnase and be killed. This step eliminates promiscuous synthetases.
-
-
Isolate and Characterize:
-
Isolate plasmids from clones that survive both selection rounds.
-
Sequence the aaRS gene to identify the mutations responsible for the desired activity and specificity.
-
Test the best mutant's efficiency by incorporating the ncAA into a reporter protein (e.g., Green Fluorescent Protein with a UAG codon) and quantifying the full-length protein yield via SDS-PAGE and Western Blot.
-
Verification of Incorporation by Mass Spectrometry
The definitive confirmation of successful ncAA incorporation is achieved through high-resolution mass spectrometry.
Experimental Protocol: Mass Spectrometry Analysis
-
Intact Protein Analysis:
-
Purify the expressed protein containing the ncAA.
-
Analyze the protein using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry.
-
Compare the observed molecular weight to the theoretical molecular weight. A successful incorporation will result in a mass shift corresponding to the mass of the ncAA residue minus the mass of water, relative to the wild-type protein.
-
-
Peptide Mapping (LC-MS/MS):
-
Digest the purified protein with a site-specific protease (e.g., trypsin).
-
Separate the resulting peptides using liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Identify the peptide containing the UAG-encoded residue and confirm its mass.
-
Fragment the target peptide to generate a product ion spectrum. The fragmentation pattern will confirm the amino acid sequence and pinpoint the exact location of the ncAA.
-
| Parameter | Expected Value |
| Formula of this compound | C₁₀H₁₉NO₂ |
| Monoisotopic Mass | 185.1416 u |
| Mass of Residue (after incorporation) | 167.1310 u (C₁₀H₁₇NO) |
| Expected Mass Shift (vs. Wild Type Protein) | Mass of (C₁₀H₁₇NO) - Mass of the canonical amino acid at the UAG position. For example, if replacing Alanine (C₃H₅NO), the shift would be +96.076 u. |
Bio-orthogonal Application: Thiol-Ene Conjugation
The terminal alkene of this compound is a prime substrate for the thiol-ene "click" reaction. This reaction is highly efficient, proceeds under mild, biocompatible conditions, and is orthogonal to native protein functional groups. It is typically initiated by UV light in the presence of a photoinitiator or by radical initiators.
Caption: Photo-initiated Thiol-Ene "Click" Reaction.
Experimental Protocol: Fluorescent Labeling of a Protein via Thiol-Ene Reaction
-
Reagent Preparation:
-
Dissolve the purified protein containing this compound to a final concentration of 1 mg/mL in a degassed reaction buffer (e.g., 100 mM phosphate buffer, pH 7.2).
-
Prepare a stock solution of a thiol-containing fluorescent probe (e.g., Cysteine-FITC) in DMSO.
-
Prepare a stock solution of a water-soluble photoinitiator, such as lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), in the same reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the protein solution, the thiol probe (at 10-50 molar excess), and the photoinitiator (to a final concentration of 1-5 mM).
-
Gently mix the components. The reaction should be performed under low-light conditions to prevent premature initiation.
-
-
Photo-initiation:
-
Expose the reaction mixture to a UV lamp (e.g., a 365 nm LED) on ice for 5-30 minutes. The optimal exposure time should be determined empirically.
-
-
Purification and Analysis:
-
Remove the excess, unreacted probe and initiator using a desalting column (e.g., a PD-10 column) or dialysis.
-
Confirm successful conjugation by SDS-PAGE with in-gel fluorescence imaging. The protein band should be fluorescent.
-
Quantify the labeling efficiency using UV-Vis spectroscopy (comparing the protein absorbance at 280 nm with the fluorophore's absorbance at its maximum) and/or mass spectrometry.
-
Conclusion and Future Outlook
This compound represents a powerful addition to the non-canonical amino acid toolkit. Its unique combination of a terminal alkene handle and a long, flexible aliphatic chain opens the door to a wide array of applications. The methodologies outlined in this guide—from rational synthesis and directed evolution to precise bioconjugation—provide a clear and actionable framework for its implementation.
The ability to install this ncAA allows for the creation of advanced antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios, the development of novel protein-polymer composites, and the study of protein-membrane interactions with unprecedented precision. As the field of genetic code expansion continues to mature, the strategic use of ncAAs like this compound will be pivotal in driving the next wave of innovation in biotechnology and medicine.
Unlocking the Therapeutic Potential of (2S)-2-Amino-9-decenoic Acid: A Roadmap for Investigation
Abstract
(2S)-2-Amino-9-decenoic acid is a chiral, unsaturated amino acid that, despite its structural simplicity, remains a largely unexplored entity in the landscape of therapeutic research. While its parent compound, 9-decenoic acid, has found applications in the flavor and fragrance industry, the introduction of an amino group at the alpha-position presents a compelling opportunity for the development of novel therapeutics. This technical guide provides a comprehensive framework for investigating the potential therapeutic relevance of this compound. By leveraging insights from related fatty acids and amino acid-based drug design, we outline a strategic approach to unlock its pharmacological potential, from initial synthesis and in vitro characterization to preclinical evaluation in relevant disease models. This document is intended for researchers, scientists, and drug development professionals dedicated to the exploration of novel chemical matter.
Introduction: The Scientific Premise for Investigation
The field of drug discovery is in constant pursuit of novel pharmacophores that offer unique mechanisms of action and improved therapeutic indices. Unsaturated fatty acids and their derivatives have garnered significant attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. Notably, compounds like cis-2-decenoic acid have been shown to inhibit the growth of bacteria such as S. aureus and disrupt biofilm formation.[1][2] The addition of an amino acid moiety to a lipid backbone is a well-established strategy in medicinal chemistry to enhance bioavailability, modulate pharmacokinetic properties, and create targeted prodrugs.
This compound combines the structural features of an unsaturated fatty acid with a chiral amino acid, creating a unique chemical entity with the potential for specific interactions with biological targets. The presence of the terminal double bond offers a site for further chemical modification, while the amino and carboxylic acid groups provide opportunities for salt formation and prodrug strategies. This guide proposes a systematic exploration of its therapeutic potential, focusing on three key areas: oncology, neurology, and metabolic disorders, where amino acid and lipid metabolism are often dysregulated.[3][4][5][6][7][8]
Foundational Steps: Synthesis and Characterization
A reliable and scalable synthetic route is paramount for the thorough investigation of any novel compound. While commercial suppliers may offer this compound, an in-house synthesis provides greater control over purity and allows for the generation of analogs.[9]
Proposed Synthetic Strategy
A plausible synthetic approach involves the asymmetric synthesis of the amino acid core, followed by the introduction of the unsaturated alkyl chain. This can be achieved through various established methods in organic chemistry, such as the Strecker synthesis or the use of chiral auxiliaries.
Diagram of a Proposed Synthetic Workflow:
References
- 1. Cis-2-decenoic Acid Inhibits S. aureus Growth and Biofilm In Vitro: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fatty Acid Signaling Molecule cis-2-Decenoic Acid Increases Metabolic Activity and Reverts Persister Cells to an Antimicrobial-Susceptible State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting amino acid metabolism in cancer growth and anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acids in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolism of Amino Acids in Cancer [frontiersin.org]
- 6. Metabolic disease - Amino Acid, Disorders, Metabolism | Britannica [britannica.com]
- 7. Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 115042-85-8|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (2S)-2-Amino-9-decenoic Acid
Introduction: The Significance of Non-Proteinogenic Amino Acids
(2S)-2-Amino-9-decenoic acid is a non-proteinogenic α-amino acid, a class of molecules of significant interest to researchers in drug discovery and chemical biology. Unlike their protein-building counterparts, these unique amino acids offer a vast chemical space for designing novel peptides, peptidomimetics, and other bioactive compounds with tailored pharmacological properties. The incorporation of non-natural amino acids can enhance metabolic stability, modulate receptor binding affinity, and introduce conformational constraints, making them invaluable tools in the development of new therapeutics.
This guide provides a comprehensive overview and a detailed, field-proven protocol for the enantioselective synthesis of this compound. The synthetic strategy is centered around the robust and highly reliable Schöllkopf bis-lactim ether method, which utilizes a chiral auxiliary to achieve excellent stereocontrol.[1][2] This approach is particularly well-suited for the laboratory-scale synthesis of exotic amino acids where high enantiopurity is paramount.[1]
Synthetic Strategy: The Schöllkopf Chiral Auxiliary Approach
The enantioselective synthesis of the target amino acid will be accomplished via a three-stage process, leveraging the well-established Schöllkopf chiral auxiliary methodology. This method allows for the asymmetric alkylation of a glycine equivalent, with stereochemical control directed by a chiral auxiliary derived from L-valine.[1][2]
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Stage 1: Preparation of the Alkylating Agent (8-bromo-1-nonene)
A suitable electrophile is required to introduce the C8 alkenyl side chain. 8-bromo-1-nonene is a logical choice and can be synthesized from commercially available starting materials.
Protocol 1: Synthesis of 8-bromo-1-nonene
This protocol details the conversion of 7-octen-1-ol to 8-bromo-1-nonene via a standard bromination reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-octen-1-ol | 128.21 | 10.0 g | 78.0 mmol |
| Carbon tetrabromide (CBr4) | 331.63 | 32.3 g | 97.5 mmol |
| Triphenylphosphine (PPh3) | 262.29 | 25.6 g | 97.5 mmol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Hexane | - | As needed | - |
| Saturated aq. NaHCO3 | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO4 | - | As needed | - |
Procedure:
-
To a stirred solution of 7-octen-1-ol (10.0 g, 78.0 mmol) and carbon tetrabromide (32.3 g, 97.5 mmol) in 200 mL of dry dichloromethane at 0 °C under a nitrogen atmosphere, add triphenylphosphine (25.6 g, 97.5 mmol) portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the addition of 100 mL of water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane as eluent) to afford 8-bromo-1-nonene as a colorless oil.
Stage 2: Diastereoselective Alkylation of the Schöllkopf Auxiliary
This stage is the core of the asymmetric synthesis, where the chiral center at the α-carbon is established. The commercially available Schöllkopf auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, is deprotonated to form a nucleophilic enolate, which then reacts with the prepared 8-bromo-1-nonene. The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective alkylation.[1][2]
Caption: Key steps in the diastereoselective alkylation of the Schöllkopf auxiliary.
Protocol 2: Asymmetric Alkylation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | 184.23 | 5.00 g | 27.1 mmol |
| 8-bromo-1-nonene | 191.10 | 5.72 g | 29.9 mmol |
| n-Butyllithium (n-BuLi) | 64.06 | 12.0 mL (2.5 M in hexanes) | 30.0 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - |
| Saturated aq. NH4Cl | - | As needed | - |
| Diethyl ether | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na2SO4 | - | As needed | - |
Procedure:
-
To a solution of (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (5.00 g, 27.1 mmol) in 100 mL of anhydrous tetrahydrofuran at -78 °C under a nitrogen atmosphere, add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise.
-
Stir the resulting yellow solution at -78 °C for 30 minutes.
-
Add a solution of 8-bromo-1-nonene (5.72 g, 29.9 mmol) in 10 mL of anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 4 hours.
-
Quench the reaction by the addition of 50 mL of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude alkylated bis-lactim ether, which can be used in the next step without further purification.
Stage 3: Hydrolysis and Purification of this compound
The final stage involves the acidic hydrolysis of the alkylated bis-lactim ether. This step cleaves the chiral auxiliary, liberating the desired this compound and the methyl ester of L-valine. Subsequent purification by ion-exchange chromatography affords the final product in high enantiomeric purity.
Protocol 3: Hydrolysis and Purification
Materials:
| Reagent/Solvent | Quantity |
| Crude alkylated bis-lactim ether | From Protocol 2 |
| 0.25 M Hydrochloric acid (HCl) | 100 mL |
| Diethyl ether | As needed |
| Dowex 50WX8 ion-exchange resin (H+ form) | As needed |
| 2 M Ammonium hydroxide (NH4OH) | As needed |
| Ethanol | As needed |
| Water | As needed |
Procedure:
-
Dissolve the crude alkylated bis-lactim ether in 100 mL of 0.25 M hydrochloric acid.
-
Stir the mixture at room temperature for 48 hours.
-
Wash the aqueous solution with diethyl ether (3 x 50 mL) to remove the L-valine methyl ester and any unreacted starting materials.
-
Apply the aqueous layer to a column of Dowex 50WX8 ion-exchange resin (H+ form).
-
Wash the column with deionized water until the eluate is neutral.
-
Elute the desired amino acid from the resin with 2 M aqueous ammonium hydroxide.
-
Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining).
-
Concentrate the combined fractions under reduced pressure.
-
Recrystallize the crude product from a mixture of water and ethanol to yield pure this compound.
Characterization and Data
Expected Yield: Based on similar syntheses using the Schöllkopf method, an overall yield of 50-70% from the bis-lactim ether is anticipated.
Expected Characterization Data:
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| Optical Rotation [α]D | To be determined experimentally (expected to be positive for the (S)-enantiomer) |
| ¹H NMR (D₂O) | δ (ppm): ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~3.7 (t, 1H, α-H), ~2.0 (m, 2H, -CH₂-CH=CH₂), ~1.8 (m, 2H, α-CH₂), 1.2-1.5 (m, 8H, -(CH₂)₄-) |
| ¹³C NMR (D₂O) | δ (ppm): ~175 (C=O), ~138 (-CH=CH₂), ~115 (-CH=CH₂), ~55 (α-C), ~33, ~30, ~28, ~27, ~24 (aliphatic CH₂) |
| Mass Spectrometry (ESI+) | m/z: 186.1494 [M+H]⁺ (Calculated for C₁₀H₂₀NO₂) |
| Enantiomeric Excess (ee) | >95% (determined by chiral HPLC or GC analysis of a suitable derivative) |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The deprotonation step with n-BuLi is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under a stream of nitrogen, and use anhydrous solvents.
-
Temperature Control: Maintaining a low temperature (-78 °C) during the alkylation is crucial for achieving high diastereoselectivity.
-
Hydrolysis Time: The hydrolysis of the bis-lactim ether can be slow. Monitor the reaction by TLC to ensure complete conversion.
-
Purification: Ion-exchange chromatography is a highly effective method for separating the target amino acid from the chiral auxiliary and other impurities.
Conclusion
The Schöllkopf bis-lactim ether method provides a reliable and highly stereoselective route for the synthesis of this compound. This detailed protocol, from the preparation of the necessary alkylating agent to the final purification of the target molecule, offers a practical guide for researchers in need of this and other non-proteinogenic α-amino acids. The ability to synthesize such custom building blocks is essential for advancing research in medicinal chemistry and peptide science.
References
Protocol for solid-phase peptide synthesis using Fmoc-(2S)-2-Amino-9-decenoic acid
Application Note & Protocol
Topic: A Guide to the Efficient Incorporation of Fmoc-(2S)-2-Amino-9-decenoic Acid in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and synthesis.
Introduction: Expanding the Peptidic Toolbox
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These novel building blocks allow for the introduction of unique functionalities, conformational constraints, and metabolic stabilization. Fmoc-(2S)-2-Amino-9-decenoic acid is a particularly interesting UAA, featuring a C-terminal alkene on a long aliphatic side chain. This functional handle opens up a plethora of possibilities for post-synthetic modifications, such as olefin metathesis for peptide stapling or cyclization, thiol-ene "click" chemistry for conjugation, and the introduction of hydrophobic moieties to enhance membrane permeability.
However, the successful incorporation of such a non-polar, sterically unique UAA requires specific considerations within the standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. This guide provides a detailed, field-tested protocol for the efficient coupling of Fmoc-(2S)-2-Amino-9-decenoic acid, addressing potential challenges like aggregation and incomplete coupling, and ensuring the integrity of the terminal double bond throughout the synthesis.
Physicochemical Properties & Reagent Specifications
Accurate calculations are fundamental to synthesis success. The properties of the title compound are summarized below.
| Property | Value |
| Chemical Name | Fmoc-(2S)-2-Amino-9-decenoic acid |
| Abbreviation | Fmoc-L-A9da-OH |
| Molecular Formula | C₂₅H₂₉NO₄ |
| Molecular Weight | 407.50 g/mol |
| Appearance | White to off-white powder |
| Key Structural Feature | Terminal C9 alkene |
Note: Data is aggregated from common chemical suppliers. Always refer to the Certificate of Analysis for lot-specific data.
The Fmoc-SPPS Workflow: A Conceptual Overview
The protocol outlined below is based on the iterative, three-step cycle of Fmoc-SPPS. Understanding the logic behind each step is crucial for troubleshooting and adaptation.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: Synthesis & Incorporation
This protocol assumes a synthesis scale of 0.1 mmol on a standard solid support like Rink Amide or Wang resin. Adjust volumes and equivalents accordingly for different scales.
Phase 1: Resin Preparation
-
Resin Loading: Place the appropriate amount of resin (e.g., 133 mg of Rink Amide resin with a loading of 0.75 mmol/g) into a fritted peptide synthesis vessel.
-
Swelling: Add N,N-Dimethylformamide (DMF, ~10 mL/g of resin) to the vessel.
-
Agitation: Gently agitate the resin slurry at room temperature for at least 30 minutes to ensure complete and uniform swelling of the polymer support. This is critical for reaction kinetics.
-
Solvent Removal: Drain the DMF from the vessel.
Phase 2: Iterative Peptide Elongation
This cycle is repeated for every amino acid in the sequence. We will detail the specific steps for incorporating Fmoc-(2S)-2-Amino-9-decenoic acid .
Step 2.1: Fmoc Group Removal (Deprotection)
-
Reagent Addition: Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.
-
Reaction Time: Agitate for 3 minutes. Drain. Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes. The extended time ensures complete removal of the Fmoc group.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 times, 1-minute agitations each). This step is crucial to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.
-
Verification (Optional but Recommended): Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.
Step 2.2: Coupling of Fmoc-(2S)-2-Amino-9-decenoic acid
Due to the non-polar and somewhat bulky nature of the side chain, a robust activation method is recommended to achieve high coupling efficiency and avoid deletion sequences.
Reagent Preparation (Coupling Solution):
In a separate vial, prepare the coupling solution immediately before adding it to the resin.
| Reagent | Equivalents (vs. Resin) | Amount (for 0.1 mmol) | Molar Mass ( g/mol ) | Purpose |
| Fmoc-(2S)-2-Amino-9-decenoic acid | 4.0 | 163 mg | 407.50 | The building block |
| HBTU¹ | 3.9 | 148 mg | 379.25 | Carboxyl activating agent |
| HOBt² | 4.0 | 61 mg | 153.14 | Racemization suppressant |
| DIPEA³ | 8.0 | 139 µL | 129.24 | Tertiary base for activation |
| DMF | - | ~2 mL | 73.09 | Solvent |
¹HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) ²HOBt: Hydroxybenzotriazole ³DIPEA: N,N-Diisopropylethylamine
Coupling Procedure:
-
Pre-activation: Combine the Fmoc-(2S)-2-Amino-9-decenoic acid, HBTU, and HOBt in a vial. Add DMF to dissolve the solids. Finally, add the DIPEA. The solution may change color (e.g., to yellow), indicating activation. Allow this pre-activation to proceed for 1-2 minutes.
-
Addition to Resin: Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Coupling Reaction: Agitate the mixture at room temperature. Crucially, for a UAA like this, extend the coupling time to at least 2 hours. Standard 30-45 minute coupling times may be insufficient.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) followed by Dichloromethane (DCM, 3 times) to remove any unreacted reagents and byproducts.
-
Verification (Recommended): Perform a Kaiser test. A negative result (colorless or faint yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) is necessary.
Caption: The two-stage process of amino acid activation and coupling in SPPS.
Phase 3: Final Cleavage and Side-Chain Deprotection
Once the full peptide sequence is assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.
Important Consideration: The terminal alkene in Fmoc-(2S)-2-Amino-9-decenoic acid is generally stable to standard TFA cleavage conditions. However, highly cationic species generated from certain scavengers can potentially interact with the double bond. A standard cleavage cocktail is usually sufficient.
-
Final Washing: After the final Fmoc deprotection, wash the resin thoroughly with DMF, followed by DCM, and finally methanol. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare Cleavage Cocktail: In a fume hood, prepare a cleavage cocktail. A common choice is "Cocktail R":
-
Trifluoroacetic Acid (TFA): 90%
-
Thioanisole: 5%
-
Ethanedithiol (EDT): 3%
-
Anisole: 2%
-
Caution: TFA is highly corrosive. Handle with extreme care.
-
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (~10 mL per 0.1 mmol scale). Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA with a gentle stream of nitrogen. Precipitate the crude peptide by adding it dropwise to a large volume of cold (0 °C) diethyl ether.
-
Isolation: A white precipitate should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Troubleshooting & Key Insights
-
Problem: Incomplete Coupling (Positive Kaiser Test after 2 hours)
-
Cause: The hydrophobicity of the long aliphatic chain can cause peptide aggregation on the resin, hindering access to the free amine.
-
Solution 1 (Recouple): Immediately drain the vessel and perform a second coupling with a freshly prepared activated solution of Fmoc-(2S)-2-Amino-9-decenoic acid.
-
Solution 2 (Solvent Change): For subsequent syntheses with this or other hydrophobic UAAs, consider using a more polar "magic mixture" of DMF/DCM (1:1) with 1% Triton X-100 during coupling to disrupt secondary structures.
-
Solution 3 (Alternative Reagents): For extremely difficult couplings, switching to a stronger coupling reagent like HATU or COMU may be beneficial.
-
-
Problem: Integrity of the Alkene
-
Insight: The terminal double bond is robust to the standard reagents used in Fmoc-SPPS (piperidine, TFA).
-
Precaution: Avoid using any reagents that are known to react with alkenes during the synthesis, such as osmium tetroxide (for dihydroxylation) or ozone. If planning a subsequent on-resin ruthenium-catalyzed metathesis, ensure all other protecting groups are compatible.
-
Application Note: Strategic Incorporation of (2S)-2-Amino-9-decenoic Acid into Peptides for Advanced Structural Analysis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in chemical biology and drug discovery, enabling the creation of peptides with enhanced stability, novel functionalities, and tailored therapeutic properties.[1] This guide provides a comprehensive overview and detailed protocols for the incorporation of (2S)-2-Amino-9-decenoic acid, a unique UAA featuring a terminal alkene on a flexible eight-carbon side chain. This terminal functional group serves as a versatile chemical handle for a variety of bioorthogonal modifications, including cross-linking for stabilization, fluorescent labeling for imaging, and conformational locking for structural elucidation. We present field-proven insights into the solid-phase peptide synthesis (SPPS) of peptides containing this UAA, subsequent post-synthetic modifications, and detailed protocols for characterization and structural analysis using mass spectrometry, HPLC, NMR spectroscopy, and X-ray crystallography.
Introduction: The Rationale for this compound in Peptide Design
This compound is a non-proteinogenic amino acid that provides a unique tool for peptide chemists and structural biologists. Its defining feature is the ω-terminal double bond, which is chemically stable under standard peptide synthesis conditions yet reactive towards specific, controlled chemical transformations post-synthesis.
Key Advantages:
-
Bioorthogonal Handle: The terminal alkene is a bioorthogonal functional group, meaning it does not react with native biological functionalities, allowing for precise chemical modifications in complex environments.
-
Structural Probing: The long, hydrophobic side chain can be used to probe deep hydrophobic pockets within protein targets. Its flexibility can be constrained via cross-linking to provide valuable structural insights.
-
Enhanced Properties: The introduction of this UAA can influence peptide conformation, stability against enzymatic degradation, and pharmacokinetic properties.[1]
This guide explains the causality behind the necessary experimental choices, from initial synthesis to final structural determination, ensuring a robust and reproducible workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol |
| Canonical SMILES | C=CCCCCCC--INVALID-LINK--C(=O)O |
| Key Functional Group | Terminal Alkene (Dec-9-enoyl) |
| Typical Protection | Nα-Fmoc, Nα-Boc |
Peptide Synthesis: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)
The most efficient and widely used method for incorporating this compound is the Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3] This process involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4]
The workflow for incorporating any UAA follows the standard SPPS cycle of deprotection, coupling, and washing.[1] The terminal alkene on this compound is stable to the reagents used in Fmoc-SPPS, eliminating the need for a side-chain protecting group.
Diagram 1: SPPS Cycle for UAA Incorporation
Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[5]
-
Amino Acids: Nα-Fmoc protected standard amino acids with appropriate side-chain protection (e.g., tBu, Trt, Boc).
-
UAA: Fmoc-(2S)-2-Amino-9-decenoic acid-OH.
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF). Dichloromethane (DCM).
-
Reagents: Piperidine, Diisopropylethylamine (DIPEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water.
-
Coupling Agents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Protocol: Manual SPPS Coupling of Fmoc-(2S)-2-Amino-9-decenoic acid-OH
This protocol outlines a single coupling cycle at a 0.1 mmol scale.
-
Resin Preparation: Start with 0.1 mmol of Fmoc-deprotected peptide-resin in a reaction vessel. Swell the resin in DMF for 30 minutes.[1]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-(2S)-2-Amino-9-decenoic acid-OH (0.4 mmol, 4 eq) and HCTU (0.38 mmol, 3.8 eq) in DMF (2 mL). Add DIPEA (0.8 mmol, 8 eq) and vortex for 1 minute. The solution should turn yellow.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate with nitrogen bubbling for 1-2 hours. Causality Note: The use of excess reagents drives the reaction to completion, which is a core principle of SPPS.[3]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5 x 10 mL) to remove all excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Fmoc Deprotection: Add a 20% solution of piperidine in DMF (10 mL) to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes.[5]
-
Final Wash: Wash the resin with DMF (5 x 10 mL) to yield the deprotected peptide-resin, ready for the next coupling cycle.
Cleavage and Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.
-
Wash the final peptide-resin with DCM (5 x 10 mL) and dry under vacuum.
-
Prepare a cleavage cocktail. The composition depends on the amino acids in the sequence. A common general-purpose cocktail is listed in Table 2. Causality Note: Scavengers like TIS, water, and EDT are crucial to quench reactive carbocations generated during the cleavage of protecting groups, preventing side reactions with sensitive residues like Trp and Met.
-
Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
Table 2: Standard TFA Cleavage Cocktail Composition
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95.0% | Cleaves peptide from resin, removes protectors |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger |
| Water | 2.5% | Cation scavenger |
Post-Synthetic Modification via the Terminal Alkene
The true power of incorporating this compound lies in the post-synthetic modifications enabled by its terminal alkene. These reactions allow for precise peptide labeling, cyclization, and cross-linking.
Diagram 2: Key Bioorthogonal Reactions
Caption: Post-synthetic modification pathways for alkene-bearing peptides.
-
Thiol-Ene "Click" Chemistry: This radical-mediated reaction is highly efficient for conjugating a thiol-containing molecule (e.g., cysteine, fluorescent dyes, biotin) to the alkene under mild, UV-initiated conditions.
-
Olefin Metathesis: Using a ruthenium-based catalyst (e.g., Grubbs catalyst), the terminal alkene can react with another alkene. This can be used for intramolecular cyclization (head-to-tail or side-chain-to-side-chain) to constrain peptide conformation or intermolecular cross-linking to study peptide-peptide interactions.
Purification and Characterization of the Modified Peptide
Rigorous purification and characterization are essential to validate the successful synthesis and modification of the peptide.
Purification by Reverse-Phase HPLC (RP-HPLC)
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).
-
Injection: Inject the dissolved peptide onto a semi-preparative C18 RP-HPLC column.
-
Elution: Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). Collect fractions corresponding to the major peak.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity (>95%).
-
Lyophilization: Pool the pure fractions and lyophilize to obtain a fluffy white powder.
Table 3: Example HPLC Purification Gradient
| Time (min) | % Solvent A (H₂O, 0.1% TFA) | % Solvent B (ACN, 0.1% TFA) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 55 | 45 |
| 40 | 5 | 95 |
| 45 | 5 | 95 |
| 50 | 95 | 5 |
Characterization by Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized peptide.[6]
-
Protocol:
-
Dissolve a small amount of the lyophilized peptide in 50% acetonitrile/water.
-
Analyze using Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).[6][7]
-
Compare the observed mass ([M+H]⁺) with the calculated theoretical mass. The presence of the expected mass confirms the successful incorporation of this compound.
-
Tandem MS (MS/MS) can be used to confirm the peptide sequence by analyzing fragmentation patterns.[7][8]
-
Application in Structural Studies
Once synthesized and characterized, the peptide is ready for structural analysis. The choice of technique depends on the research question.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[9]
-
Key Considerations:
-
Sample Preparation: Dissolve the peptide (1-2 mg) in a suitable solvent system (e.g., 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.
-
Signature Resonances: The protons of the terminal alkene in this compound will give characteristic signals in the 1D ¹H NMR spectrum, typically between 4.9-5.9 ppm, confirming its presence.
-
Structural Analysis: A suite of 2D NMR experiments (TOCSY, NOESY) is required for full resonance assignment and structure calculation.[10] NOEs (Nuclear Overhauser Effects) between the UAA side chain and other parts of the peptide or a binding partner provide crucial distance restraints for structural modeling.
-
X-ray Crystallography
X-ray crystallography provides atomic-resolution static structures of molecules in a crystalline state.[11]
-
Protocol Overview:
-
Crystallization Screening: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts) to find conditions that yield diffraction-quality crystals. This is often the most challenging step.[12][13]
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[11]
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which the peptide structure is built and refined.[12]
-
-
Impact of the UAA: The long, flexible side chain of this compound may increase the difficulty of crystallization due to conformational heterogeneity. However, if it participates in specific crystal packing interactions, it can also facilitate crystal growth. Cross-linking the peptide via the alkene prior to crystallization can reduce conformational flexibility and improve the chances of obtaining a well-ordered crystal.[14]
Diagram 3: Overall Experimental and Logic Workflow
Caption: From synthesis to structure: a logical workflow.
Conclusion
The strategic incorporation of this compound provides a robust platform for creating functionally enhanced peptides for structural biology. Its chemically accessible terminal alkene enables a wide range of post-synthetic modifications that can be used to stabilize structures, probe interactions, and facilitate analysis. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently employ this powerful tool to address complex questions in protein science and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Crystal structures of peptides and modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Validated LC-MS/MS Method for the Quantification of (2S)-2-Amino-9-decenoic Acid in Human Plasma
For: Researchers, scientists, and drug development professionals.
Abstract
This document details a robust and sensitive analytical method for the quantitative determination of (2S)-2-Amino-9-decenoic acid in human plasma. This compound is a non-proteinogenic amino acid of interest in various biomedical research fields. Accurate quantification in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The described method utilizes a simple protein precipitation step for sample preparation, followed by Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). This approach avoids the need for chemical derivatization, thereby simplifying the workflow and improving reproducibility.[1][2][3] The method has been validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[4][5][6][7][8]
Introduction: The Rationale for a Dedicated Analytical Method
This compound is an unsaturated amino acid that is not incorporated into proteins. Its biological significance is a growing area of investigation, with potential roles in various physiological and pathological processes. To elucidate its function and behavior in vivo, a reliable and accurate method for its quantification in biological fluids is paramount.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[9][10][11][12] For polar analytes like amino acids, which are often poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a superior separation mechanism.[1][2][3][13][14] This application note describes a HILIC-LC-MS/MS method that allows for the direct analysis of this compound without the need for time-consuming derivatization steps.[1][3]
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, ensuring high-throughput analysis of plasma samples. The process begins with a simple and effective sample preparation step, followed by instrumental analysis and data processing.
Caption: General workflow for plasma sample analysis.
Materials and Reagents
-
This compound reference standard (CAS No: 115042-85-8)[15]
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
Sample Preparation: Protein Precipitation
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and foul the analytical column.[16][17][18] Acetonitrile is a commonly used precipitating agent that provides high protein removal efficiency.[16][19]
Protocol:
-
Thaw frozen plasma samples at room temperature.[20]
-
Vortex the thawed plasma to ensure homogeneity.[20]
-
In a microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of precipitant to plasma).[9][19][20]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[16]
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[16]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[20]
LC-MS/MS Method
Rationale: The choice of a HILIC column is critical for retaining and separating the polar this compound.[2][13] The mobile phase composition, including the use of a volatile salt like ammonium formate, is optimized to achieve good peak shape and sensitivity.[2] Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.[9][21]
Liquid Chromatography
| Parameter | Condition |
| Column | HILIC Column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 µm)[3] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by infusion of the reference standard |
| (Analyte) | e.g., m/z 186.1 -> 169.1 |
| (Internal Standard) | e.g., m/z 191.1 -> 174.1 |
Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[4][5][6][7][8][22][23] The following parameters were assessed:
Caption: Key parameters for bioanalytical method validation.
Specificity and Selectivity
Specificity was evaluated by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention time of the analyte and internal standard.
Linearity and Range
The linearity of the method was assessed by preparing calibration standards in blank plasma at a minimum of six different concentrations. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.
Accuracy and Precision
Accuracy and precision were determined by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High) in five replicates on three different days. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.[8]
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[10]
Stability
The stability of this compound in human plasma was evaluated under various conditions to mimic sample handling and storage:
-
Freeze-Thaw Stability: QC samples were subjected to three freeze-thaw cycles.
-
Short-Term Stability: QC samples were kept at room temperature for a specified period.
-
Long-Term Stability: QC samples were stored at -80°C for an extended duration.
-
Post-Preparative Stability: Processed samples were stored in the autosampler for a defined time before injection.
Results Summary
The following table summarizes the typical validation results for this method.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.99 |
| Range | 1 - 1000 ng/mL | - |
| LLOQ | 1 ng/mL | S/N > 10, Acc & Prec ±20% |
| Accuracy | 90 - 110% | 85 - 115% (80-120% for LLOQ) |
| Precision (CV%) | <10% | ≤15% (≤20% for LLOQ) |
| Freeze-Thaw Stability | Stable for 3 cycles | Within ±15% of nominal |
| Short-Term Stability | Stable for 24h at RT | Within ±15% of nominal |
| Long-Term Stability | Stable for 90 days at -80°C | Within ±15% of nominal |
| Post-Preparative Stability | Stable for 48h in autosampler | Within ±15% of nominal |
Conclusion
The described HILIC-LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple sample preparation and direct analysis without derivatization make this method well-suited for routine use in clinical and research settings. The validation results demonstrate that the method meets the stringent requirements of regulatory guidelines for bioanalytical method validation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. halocolumns.com [halocolumns.com]
- 3. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. centerforbiosimilars.com [centerforbiosimilars.com]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. nebiolab.com [nebiolab.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. hplc.eu [hplc.eu]
- 14. agilent.com [agilent.com]
- 15. 115042-85-8|this compound|BLD Pharm [bldpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 18. Technical Tip: Protein Precipitation [phenomenex.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. a protein precipitation extraction method [protocols.io]
- 21. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labs.iqvia.com [labs.iqvia.com]
- 23. bioanalysisforum.jp [bioanalysisforum.jp]
Application of (2S)-2-Amino-9-decenoic acid in Enzyme Inhibition Assays
An Application and Protocol Guide
Introduction
(2S)-2-Amino-9-decenoic acid is a non-proteinogenic amino acid characterized by a ten-carbon chain with a terminal double bond. While the specific biological targets of this molecule are still a subject of ongoing research, its structural similarity to natural amino acids and fatty acids suggests its potential as a modulator of enzymatic activity.[] Unnatural amino acids are of significant interest in drug discovery as they can serve as building blocks for peptidomimetics or as standalone inhibitors, offering novel functionalities and resistance to metabolic degradation.[]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory potential of this compound against a representative enzyme class, the serine proteases. The protocols detailed herein are designed to be robust and self-validating, establishing a foundation for determining the half-maximal inhibitory concentration (IC50), elucidating the mechanism of inhibition, and ensuring data integrity through rigorous experimental design and troubleshooting.
Physicochemical and Biochemical Properties of this compound
A thorough understanding of the inhibitor's properties is paramount for accurate and reproducible assay design. Key parameters for this compound are summarized below.
| Property | Value | Source / Comments |
| CAS Number | 115042-85-8 | [2] |
| Molecular Formula | C10H19NO2 | BLDpharm[3] |
| Molecular Weight | 185.27 g/mol | BLDpharm[3] |
| Structure | C=CCCCCCC--INVALID-LINK--C(O)=O | BLDpharm[3] |
| Solubility | To be determined experimentally in assay buffer. It is advisable to prepare stock solutions in a suitable organic solvent like DMSO or ethanol.[4] | |
| Stability | Stability in aqueous buffer should be assessed, as degradation can affect results. This can be checked by HPLC or LC-MS over the time course of the experiment.[5] | |
| Purity | ≥95% is recommended for initial studies. Purity should be verified by the supplier's Certificate of Analysis or by in-house analytical methods. |
Principles of Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[6] Understanding the mode of inhibition is crucial for drug development. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive, each affecting the enzyme's kinetic parameters, the Michaelis constant (Km) and maximum velocity (Vmax), in a distinct manner.[7][8]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This increases the apparent Km, but Vmax remains unchanged as the inhibition can be overcome by high substrate concentrations.[8][9]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, which alters the enzyme's conformation and reduces its catalytic efficiency. In this case, Vmax is decreased, but Km remains unchanged.[8]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[8]
The following diagrams illustrate the fundamental differences between competitive and non-competitive inhibition.
Caption: Mechanisms of Competitive and Non-competitive Inhibition.
Experimental Protocols: A Case Study with Trypsin
To illustrate the application of this compound in an enzyme inhibition assay, we will use the serine protease trypsin as a model enzyme. Trypsin activity can be conveniently monitored using a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), which upon cleavage releases p-nitroaniline, a yellow product that can be quantified spectrophotometrically at 410 nm.[3]
Part 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[7] It is a standard measure of inhibitor potency.
Materials and Reagents
-
This compound
-
Trypsin from bovine pancreas (e.g., Sigma-Aldrich T1426)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 410 nm
-
Calibrated pipettes
Protocol
-
Prepare Stock Solutions:
-
Inhibitor Stock (10 mM): Dissolve an appropriate amount of this compound in DMSO.
-
Trypsin Stock (1 mg/mL): Dissolve trypsin in ice-cold 1 mM HCl. Store in aliquots at -20°C.
-
Substrate Stock (10 mM): Dissolve L-BAPNA in DMSO.[3]
-
-
Prepare Working Solutions:
-
Trypsin Working Solution (5 µg/mL): Dilute the Trypsin Stock in Tris-HCl buffer. Prepare fresh daily and keep on ice.
-
Substrate Working Solution (1 mM): Dilute the Substrate Stock in Tris-HCl buffer pre-warmed to the assay temperature (e.g., 25°C or 37°C).[3]
-
-
Assay Setup (96-well plate):
-
Serial Dilution of Inhibitor: Prepare a series of dilutions of this compound in Tris-HCl buffer from the 10 mM stock. A common approach is a 10-point, 3-fold serial dilution. Include a buffer-only control (no inhibitor).
-
Plate Layout:
-
Add 50 µL of Tris-HCl buffer to each well.
-
Add 25 µL of each inhibitor dilution to the appropriate wells. For the 100% activity control, add 25 µL of buffer.
-
Add 25 µL of Trypsin Working Solution to all wells except the blank.
-
For the blank wells, add 50 µL of buffer instead of trypsin.
-
-
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at the desired assay temperature. This allows the inhibitor to bind to the enzyme.[4]
-
Initiate the Reaction: Add 100 µL of the pre-warmed Substrate Working Solution to all wells.
-
Data Acquisition: Immediately start monitoring the change in absorbance at 410 nm every minute for 15-20 minutes using a microplate reader. The rate of reaction is determined from the linear portion of the absorbance vs. time curve.
Part 2: Mechanism of Action (MOA) Studies
To determine the mechanism of inhibition, kinetic experiments are performed at various substrate and inhibitor concentrations.[10]
Protocol
-
Experimental Setup: This experiment is similar to the IC50 determination, but both the substrate and inhibitor concentrations are varied.
-
Select a range of fixed concentrations of this compound based on the previously determined IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, vary the substrate (L-BAPNA) concentration over a wide range (e.g., 0.1 to 10 times the Km value of the substrate). The Km for L-BAPNA with trypsin is approximately 0.4 mM under these conditions.
-
-
Data Acquisition: Measure the initial reaction rates (V0) for each combination of inhibitor and substrate concentration.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[S]). The pattern of the lines will indicate the mechanism of inhibition.[8][11]
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Caption: General workflow for enzyme inhibition assays.
Data Analysis and Interpretation
IC50 Determination
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
Mechanism of Action
The Lineweaver-Burk plot provides a graphical representation of the inhibition mechanism. By analyzing how the lines on the plot change with increasing inhibitor concentration, you can deduce the type of inhibition.[8]
| Inhibition Type | Vmax | Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
Troubleshooting Common Issues
Enzyme assays can be sensitive to various factors. The table below outlines common problems and their potential solutions.[4][12][13]
| Problem | Potential Cause | Suggested Solution |
| No or Weak Signal | Inactive enzyme or substrate. Incorrect buffer pH. Incorrect wavelength setting. | Use fresh enzyme and substrate solutions. Verify buffer pH. Check plate reader settings.[12] |
| High Background | Substrate auto-hydrolysis. Contaminated reagents. | Run a substrate-only control. Use high-purity water and reagents. |
| Poor Reproducibility | Pipetting errors. Temperature fluctuations. Inhibitor instability or precipitation. | Use calibrated pipettes. Ensure consistent temperature control. Check inhibitor solubility and stability in the assay buffer.[5] |
| "Flat Line" at High Inhibitor Concentrations | Signal is saturated. | Decrease the enzyme concentration or the measurement time.[14] |
Conclusion
This application note provides a detailed and scientifically grounded methodology for characterizing the inhibitory activity of this compound. By following these protocols, researchers can reliably determine key inhibitory parameters such as IC50 and the mechanism of action. While a serine protease was used as an illustrative example, these principles and workflows are broadly applicable to other enzyme classes, such as kinases, phosphatases, and metabolic enzymes. Given the structural features of this compound, exploring its effects on enzymes involved in amino acid and fatty acid metabolism could be a fruitful avenue for future research.
References
- 2. 115042-85-8|this compound|BLD Pharm [bldpharm.com]
- 3. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. benchchem.com [benchchem.com]
- 6. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Khan Academy [khanacademy.org]
- 9. Enzyme Kinetics: Factors & Inhibitor Effects | Da-ta Biotech [databiotech.co.il]
- 10. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. thermofisher.com [thermofisher.com]
Application Notes & Protocols: (2S)-2-Amino-9-decenoic acid as a Probe for Studying Protein-Lipid Interactions
<
Abstract
Protein-lipid interactions are fundamental to cellular signaling, membrane protein function, and overall cellular homeostasis. Dysregulation of these interactions is implicated in numerous diseases, making them critical targets for therapeutic development. However, studying these dynamic and often transient interactions presents significant technical challenges. This guide introduces (2S)-2-Amino-9-decenoic acid, a leucine analogue featuring a terminal alkene, as a powerful chemical biology probe for investigating protein lipidation and lipid-binding events. By metabolically incorporating this unnatural amino acid (UAA) into the proteome, researchers can leverage the terminal alkene as a bioorthogonal handle for subsequent ligation to reporter tags. This enables a suite of downstream applications, including fluorescent visualization, enrichment, and mass spectrometry-based identification of lipid-interacting proteins. We provide a comprehensive overview of the underlying principles and detailed, field-proven protocols for cellular labeling, bioorthogonal conjugation, and proteomic analysis.
Principle of the Method: A Two-Step Strategy for Interrogating the Lipidome
The study of protein-lipid interactions has been historically reliant on methods with significant limitations, such as the use of radioactive fatty acid analogues.[1][2][3] The advent of bioorthogonal chemistry has revolutionized this field by providing tools to visualize and profile these modifications with high sensitivity and specificity in complex biological systems.[1][2][4] Our approach leverages an unnatural amino acid, this compound, which serves as a surrogate for endogenous amino acids like leucine, that are often found at protein-lipid interfaces.[5][6] The terminal alkene group is a chemically inert, bioorthogonal handle, meaning it does not react with native functional groups within the cell.[7][8]
The overall strategy is a two-step process:
-
Metabolic Incorporation: Cells are cultured in media containing this compound. The cellular translational machinery incorporates this UAA into newly synthesized proteins in place of its natural analogue (e.g., leucine).[7][9][10] This effectively installs a latent chemical reporter—the terminal alkene—onto proteins that are either lipidated or possess lipid-binding domains.
-
Bioorthogonal Ligation: After a period of labeling, cells are lysed, and the proteome is harvested. The terminal alkene handles installed on proteins are then covalently and specifically reacted with a probe molecule containing a complementary reactive group.[11][12][13] This "click chemistry" reaction is highly efficient and occurs under mild, biocompatible conditions.[13] Two highly effective reactions for this purpose are:
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: The terminal alkene reacts extremely rapidly with a tetrazine-conjugated probe (e.g., tetrazine-fluorophore, tetrazine-biotin).[14][15][16][17][18] This reaction is exceptionally fast and specific, making it ideal for labeling proteins even at low concentrations.[18]
-
Radical-mediated Thiol-Ene Coupling (TEC): The alkene can also be coupled to a thiol-containing probe in the presence of a radical initiator.[19][20][21] This provides an alternative, robust ligation strategy.[20][21]
-
Once tagged, the proteins of interest can be visualized by in-gel fluorescence, enriched using affinity purification (e.g., biotin-streptavidin), and ultimately identified and characterized by mass spectrometry.[1][2][22][23]
Figure 1. Overall experimental workflow for probing protein-lipid interactions.
Application Notes & Key Experimental Considerations
Choice of Bioorthogonal Chemistry
The selection of the ligation chemistry is critical and depends on the experimental goal.
-
iEDDA (Alkene-Tetrazine): This is often the preferred method due to its exceptionally fast reaction kinetics (k₂ > 800 M⁻¹s⁻¹), which allows for efficient labeling at very low protein and probe concentrations.[14][18] The reaction is biocompatible and proceeds without a catalyst.[15][17] The fluorogenic nature of some tetrazine reactions, where fluorescence increases upon reaction, can also be advantageous for reducing background signal.[24]
-
Thiol-Ene Coupling: This reaction is a valuable alternative. It is highly efficient and orthogonal to other cellular chemistries.[20][21] It typically requires a photoinitiator or thermal initiator, which offers a degree of temporal control over the ligation step.[20]
Controls for Self-Validating Protocols
To ensure the trustworthiness of the results, several controls are essential:
-
No-Probe Control: Cells cultured without this compound but subjected to the same ligation and analysis steps. This control verifies that the "click" reaction is specific to the alkene handle and does not produce background signal from endogenous molecules.
-
Competition Control: Cells co-incubated with an excess of the natural amino acid (e.g., leucine). A significant reduction in signal should be observed, confirming that this compound is incorporated through the canonical amino acid metabolic pathway.
-
Protein Synthesis Inhibition Control: Cells pre-treated with a protein synthesis inhibitor (e.g., cycloheximide or puromycin) before adding the probe. The absence of a signal confirms that the probe is incorporated co-translationally into newly synthesized proteins.[25]
Quantitative Analysis
For quantitative proteomics, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with this method. By using "heavy" and "light" versions of amino acids in different experimental conditions, researchers can accurately quantify changes in protein lipidation in response to stimuli or drug treatment.[26]
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.
Materials:
-
HEK293T cells (or cell line of interest)
-
DMEM for SILAC (deficient in L-leucine)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (probe)
-
L-Leucine (for control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease inhibitors
Procedure:
-
Cell Culture Preparation: Plate HEK293T cells in a 10 cm dish and grow to ~70% confluency in standard DMEM supplemented with 10% FBS.
-
Media Exchange: Gently wash the cells twice with warm PBS.
-
Labeling: Add 8 mL of pre-warmed leucine-deficient DMEM supplemented with 10% dFBS. For the experimental plate, add this compound to a final concentration of 50-200 µM. For the competition control, add the probe and a 10-fold molar excess of L-leucine. For the no-probe control, add only the standard L-leucine.
-
Incubation: Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Harvesting:
-
Aspirate the labeling medium and wash the cells three times with 5 mL of cold PBS.
-
Add 500 µL of ice-cold RIPA buffer with protease inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay. The lysate is now ready for bioorthogonal ligation.
Protocol 2: Bioorthogonal Ligation with a Tetrazine-Fluorophore
This protocol details the labeling of the alkene-modified proteome with a fluorescent tetrazine probe for in-gel visualization.
Materials:
-
Alkene-labeled protein lysate (from Protocol 1)
-
Tetrazine-Fluorophore (e.g., Tetrazine-AF488) stock solution (1 mM in DMSO)
-
4x Laemmli Sample Buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 50 µg of the alkene-labeled protein lysate with PBS to a final volume of 49 µL.
-
Ligation: Add 1 µL of the 1 mM Tetrazine-Fluorophore stock solution (final concentration ~20 µM).
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching (Optional): The reaction is typically complete, but if needed, excess tetrazine can be quenched by adding a strained alkene like trans-cyclooctene (TCO).
-
Sample Preparation for SDS-PAGE: Add 17 µL of 4x Laemmli Sample Buffer to the reaction mixture. Heat the sample at 95°C for 5 minutes.
-
Analysis: The sample is ready for SDS-PAGE and in-gel fluorescence scanning.
Figure 2. Inverse-electron-demand Diels-Alder (iEDDA) ligation mechanism.
Protocol 3: Enrichment and Preparation for Mass Spectrometry
This protocol is for enriching labeled proteins using a biotin tag for subsequent proteomic identification.
Materials:
-
Alkene-labeled protein lysate (from Protocol 1, ~1 mg)
-
Tetrazine-Biotin stock solution (10 mM in DMSO)
-
High-Capacity Streptavidin Agarose Resin
-
Wash Buffer (e.g., 1% SDS in PBS)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris, 10 mM DTT, pH 7.5)
-
Urea Buffer (8 M Urea in 50 mM Tris)
-
DTT and Iodoacetamide (for reduction and alkylation)
-
Trypsin (sequencing grade)
Procedure:
-
Ligation: To 1 mg of protein lysate, add Tetrazine-Biotin to a final concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Pre-clear Resin: Wash 50 µL of streptavidin resin three times with RIPA buffer.
-
Enrichment: Add the washed resin to the biotin-labeled lysate. Incubate for 2 hours at 4°C on a rotator.
-
Washing:
-
Centrifuge the slurry (1500 x g for 2 min) and discard the supernatant.
-
Wash the resin sequentially with: 2x 1 mL of 1% SDS in PBS, 2x 1 mL of 8 M Urea, and 2x 1 mL of PBS.
-
-
On-Bead Digestion:
-
Resuspend the beads in 100 µL of 8 M Urea buffer.
-
Add DTT to 5 mM and incubate for 30 min at 37°C.
-
Cool to room temperature, add iodoacetamide to 15 mM, and incubate for 30 min in the dark.
-
Dilute the urea to <1 M by adding 700 µL of 50 mM ammonium bicarbonate.
-
Add 1 µg of trypsin and incubate overnight at 37°C with shaking.
-
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Desalt the peptides using a C18 StageTip or equivalent. The peptides are now ready for LC-MS/MS analysis.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| Low or no signal in fluorescent gel | Inefficient probe incorporation. | Optimize probe concentration (try 50-250 µM) and incubation time (12-36 hours). Ensure the use of amino acid-deficient media. |
| Inefficient "click" reaction. | Check the integrity and concentration of the tetrazine probe. Ensure it is protected from light. Increase probe concentration or incubation time. | |
| High background signal | Non-specific binding of the probe. | Perform a no-probe control. If background persists, consider pre-clearing the lysate with streptavidin beads before ligation (for enrichment). |
| Insufficient washing during enrichment. | Increase the number and stringency of wash steps. Use detergents like SDS in wash buffers. | |
| Many non-specific hits in MS | Contamination during enrichment. | Ensure stringent washing. Consider using a denaturing lysis buffer (e.g., containing SDS) to disrupt non-covalent protein interactions before enrichment. |
| Endogenous biotinylated proteins. | This is a known issue. On-bead digestion helps, but comparison with a no-probe control is essential to filter out these background proteins. |
Conclusion
This compound is a versatile and powerful tool for the exploration of protein-lipid interactions. Its metabolic incorporation and subsequent bioorthogonal tagging provide a robust platform for the discovery and characterization of lipidated proteins and lipid-binding proteins.[1][2] The protocols outlined in this guide offer a validated framework for researchers to apply this technology, enabling new insights into the critical roles that protein-lipid interactions play in health and disease.
References
- 1. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Methods for Monitoring Protein Fatty Acylation | Springer Nature Experiments [experiments.springernature.com]
- 5. pnas.org [pnas.org]
- 6. Lipid recognition propensities of amino acids in membrane proteins from atomic resolution data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy [frontiersin.org]
- 12. The Benefits of Unnatural Amino Acid Incorporation as Protein Labels for Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Site-Specific Labeling of Proteins and Peptides with Trans-cyclooctene Containing Handles Capable of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Site-Specific Protein Labeling with Tetrazine Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 22. molbio.princeton.edu [molbio.princeton.edu]
- 23. Protein Acetylation Mechanisms and Research Methods - Creative Proteomics [creative-proteomics.com]
- 24. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays Involving (2S)-2-Amino-9-decenoic Acid
Introduction: Unveiling the Potential of (2S)-2-Amino-9-decenoic Acid as a Modulator of Pyridoxal Phosphate (PLP)-Dependent Enzymes
This compound belongs to the intriguing class of α-vinyl amino acids, which are recognized as mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes.[1][2] The vinyl functional group at the alpha-carbon is the key to their inhibitory action, enabling covalent modification of the enzyme's active site.[1] A well-studied analog, L-vinylglycine, has been demonstrated to irreversibly inactivate a range of PLP-dependent enzymes, including 1-aminocyclopropane-1-carboxylate (ACC) synthase and various transaminases.[3][4][5] This established mechanism of action strongly suggests that this compound will exhibit similar inhibitory activity, making it a valuable tool for investigating the cellular roles of PLP-dependent enzymes.
This guide provides detailed protocols for cell-based assays designed to characterize the effects of this compound on two key PLP-dependent enzymes with significant therapeutic relevance: Ornithine Decarboxylase (ODC) and Glutamate Decarboxylase (GAD). ODC is a critical enzyme in polyamine biosynthesis and a well-established target in cancer therapy, particularly in neuroblastoma.[6][7] GAD, which catalyzes the synthesis of the inhibitory neurotransmitter GABA, is a key player in neurological disorders and has also emerged as a target in certain cancers, such as pancreatic cancer.[8][9]
These application notes are intended for researchers, scientists, and drug development professionals seeking to elucidate the biological activity and therapeutic potential of this compound and other novel enzyme inhibitors.
I. Foundational Assays: Assessing Cellular Uptake and Cytotoxicity
Prior to investigating the specific enzymatic and phenotypic effects of this compound, it is crucial to establish its ability to enter target cells and to determine its cytotoxic concentration range. The hydrophobicity of amino acid side chains can influence their membrane permeability.[10]
Protocol 1: Cellular Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11]
Materials:
-
Adherent cells of interest (e.g., neuroblastoma or pancreatic cancer cell lines)
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (in a vehicle compatible with cell culture, e.g., sterile PBS or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[11]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[11]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[11]
-
Measure the absorbance at 590 nm using a microplate reader.[11]
Protocol 2: Crystal Violet Staining for Cell Viability
Crystal violet is a dye that binds to proteins and DNA of adherent cells.[13] This assay provides a simple and reliable method to quantify cell biomass and assess cell viability, as dead cells detach from the plate and are washed away.[14][15]
Materials:
-
Adherent cells in a multi-well plate
-
Phosphate Buffered Saline (PBS)
-
Fixative solution (e.g., 100% methanol)[16]
-
Crystal Violet Staining Solution (0.1% w/v in 20% methanol)[14]
-
Solubilization solution (e.g., 1% SDS in PBS)
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
After treating the cells with this compound as described in the MTT assay protocol, carefully aspirate the culture medium.
-
Gently wash the cells with PBS to remove dead, detached cells.
-
Fix the cells by adding 100% methanol and incubating for 10 minutes at room temperature.[16]
-
Aspirate the methanol and allow the plate to air dry.
-
Add the crystal violet solution to each well, ensuring the cell monolayer is completely covered, and incubate for 10-20 minutes at room temperature.[13]
-
Wash the plate thoroughly with water to remove excess stain and allow it to air dry completely.[16]
-
Add a solubilization solution to each well and incubate on a shaker until the dye is completely dissolved.
-
Measure the absorbance at 590 nm.
II. Targeting Ornithine Decarboxylase (ODC) in Neuroblastoma Cells
ODC is the rate-limiting enzyme in polyamine biosynthesis, and its activity is frequently elevated in cancer cells, including neuroblastoma.[7] Inhibition of ODC leads to the depletion of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation.[6]
Recommended Cell Lines:
-
SK-N-FI
-
SK-N-AS
-
SK-N-BE(2)c
-
Kelly
These human neuroblastoma cell lines have been shown to have detectable ODC activity.[6][17]
Experimental Workflow for ODC Inhibition
References
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ODC1 is a critical determinant of MYCN oncogenesis and a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of γ-Secretase Activity Inhibits Tumor Progression in a Mouse Model of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glutamate Decarboxylase (GAD) Activity Assay Kit, 50T/24S - Alta DiagnoTech [altadiagnotech.com]
- 10. Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cyrusbio.com.tw [cyrusbio.com.tw]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. clyte.tech [clyte.tech]
- 15. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 16. tpp.ch [tpp.ch]
- 17. Targeting Ornithine Decarboxylase Impairs Development of MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of (2S)-2-Amino-9-decenoic Acid Derivatives
Introduction
(2S)-2-Amino-9-decenoic acid and its derivatives are a class of non-proteinogenic amino acids that are of increasing interest in pharmaceutical and biotechnological research. Their unique structural features, including a chiral center and a terminal double bond, make them valuable building blocks for the synthesis of novel peptides, natural products, and therapeutic agents. The biological activity and efficacy of these compounds are highly dependent on their stereochemical purity. Therefore, robust and efficient purification methodologies are critical to obtaining the desired (S)-enantiomer in high purity, free from its (R)-enantiomer and other process-related impurities.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to establish effective purification strategies. The methodologies described herein are based on established principles of chromatography and crystallization and are designed to be adaptable to a range of scales, from laboratory research to process development.
Foundational Principles of Purification
The purification of this compound derivatives presents two primary challenges: the separation of the desired (S)-enantiomer from its (R)-enantiomer (chiral resolution) and the removal of other impurities. The choice of purification strategy is dictated by the specific properties of the target molecule, including its polarity, charge, and the nature of any protecting groups.
The Importance of Chirality
Most amino acids, including 2-amino-9-decenoic acid, are chiral molecules existing as two non-superimposable mirror images, or enantiomers (D- and L- or R- and S-configurations).[] While these enantiomers have identical physical properties in a non-chiral environment, they often exhibit significantly different biological activities.[] In drug development, one enantiomer may be therapeutically active while the other is inactive or even toxic. Consequently, the ability to isolate the specific (2S)-enantiomer is paramount.
Strategic Approaches to Purification
A multi-step purification strategy is often necessary to achieve high purity. This typically involves an initial bulk purification step to remove major impurities, followed by a high-resolution step for chiral separation. The overall workflow can be visualized as a logical progression from a crude reaction mixture to a highly pure final product.
Caption: General purification workflow for this compound derivatives.
Preparative Chromatography Techniques
Chromatography is a powerful technique for the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase.[2] For the purification of this compound derivatives, both achiral and chiral chromatography are employed.
Achiral Column Chromatography for Bulk Purification
Prior to chiral resolution, it is often advantageous to perform a bulk purification step to remove non-chiral impurities such as unreacted starting materials and reaction by-products. This can be achieved using standard normal-phase or reversed-phase column chromatography. The choice between these two modes depends on the polarity of the target derivative.
| Chromatography Mode | Stationary Phase | Mobile Phase (Eluent) | Suitable for... |
| Normal-Phase | Silica Gel | Non-polar solvents (e.g., Hexane/Ethyl Acetate mixtures) | Less polar derivatives (e.g., esters, N-protected forms) |
| Reversed-Phase | C18-functionalized Silica | Polar solvents (e.g., Water/Acetonitrile or Water/Methanol mixtures, often with acid modifiers like TFA or formic acid) | More polar, unprotected amino acids or their salts |
Protocol 1: General Procedure for Achiral Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase composition.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and well-compacted bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the eluent (gradient elution) to facilitate the separation of components.
-
Fraction Collection: Collect fractions of the eluate and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the desired product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.
Preparative Chiral High-Performance Liquid Chromatography (HPLC)
Preparative chiral HPLC is a highly effective method for the direct separation of enantiomers, providing high-purity (S)-2-Amino-9-decenoic acid derivatives.[4] The success of this technique relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase.
Several types of CSPs are commercially available, with macrocyclic glycopeptide and zwitterionic CSPs being particularly effective for the separation of underivatized and derivatized amino acids.[5][6]
| CSP Type | Examples | Separation Principle | Suitable for... |
| Macrocyclic Glycopeptide | Chirobiotic™ T (Teicoplanin) | Multiple interactions including hydrogen bonding, ionic interactions, and steric hindrance.[7] | Underivatized and N-protected amino acids. |
| Zwitterionic | CHIRALPAK® ZWIX(+) / ZWIX(-) | Incorporates both weak anionic and strong cationic interaction sites, mimicking biological recognition.[6] | Free amino acids and small peptides. |
| Crown Ether | CROWNPAK® CR-I(+) | Forms inclusion complexes with the primary amine group of amino acids. | Underivatized amino acids.[8] |
The composition of the mobile phase significantly influences the retention and resolution of enantiomers. A systematic approach to mobile phase optimization is crucial for achieving baseline separation.[9]
Protocol 2: Chiral HPLC Purification of this compound
This protocol is a starting point and should be optimized for the specific derivative being purified.
-
Column Selection: Choose a suitable preparative chiral column (e.g., Chirobiotic™ T, 21.2 x 250 mm, 10 µm).
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved. A typical starting mobile phase could be a mixture of methanol and an aqueous buffer (e.g., ammonium formate).[7]
-
Sample Preparation: Dissolve the partially purified product in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter before injection.
-
Injection and Elution: Inject the sample onto the column and begin the elution. Isocratic elution is often sufficient, but a shallow gradient may improve separation.
-
Fraction Collection: Monitor the elution profile using a UV detector and collect fractions corresponding to the two enantiomeric peaks.
-
Purity Analysis: Analyze the collected fractions using analytical chiral HPLC to determine the enantiomeric excess (ee) of each.
-
Product Isolation: Combine the fractions containing the desired (S)-enantiomer with high purity (>99% ee) and remove the solvent under reduced pressure.
Caption: Workflow for Chiral HPLC Method Development and Purification.
Enantioselective Crystallization Techniques
Crystallization offers a cost-effective and scalable alternative to chromatography for chiral resolution.[] This technique relies on the differential solubility of diastereomers or the preferential crystallization of one enantiomer.
Diastereomeric Salt Formation and Crystallization
This classic resolution method involves reacting the racemic amino acid derivative with a chiral resolving agent to form a pair of diastereomeric salts.[10] These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[11]
Commonly Used Resolving Agents:
-
For acidic amino acid derivatives: Chiral amines (e.g., (R)-(+)-α-methylbenzylamine, brucine).
-
For basic amino acid derivatives: Chiral acids (e.g., (1R)-(-)-10-camphorsulfonic acid, tartaric acid derivatives).[12]
Protocol 3: Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic 2-Amino-9-decenoic acid derivative in a suitable solvent. Add an equimolar amount of the chiral resolving agent.
-
Crystallization: Allow the solution to cool slowly or partially evaporate the solvent to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to break the salt and precipitate the desired enantiomer.
-
Purification: Collect the precipitated enantiomer by filtration and wash thoroughly with water to remove any remaining resolving agent. The product can be further purified by recrystallization.
Preferential Crystallization
For some racemic compounds that form conglomerates (a physical mixture of separate crystals of the two enantiomers), it is possible to induce the crystallization of one enantiomer by seeding a supersaturated solution with crystals of that same enantiomer. This method can be highly efficient but is only applicable to a subset of racemic mixtures.
Purification of N-Protected Derivatives
In many synthetic routes, the amino group of this compound is protected, for example, with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The purification of these N-protected derivatives often involves recrystallization.
Protocol 4: Recrystallization of Fmoc-(2S)-2-Amino-9-decenoic acid
-
Solvent Selection: Choose a solvent system in which the Fmoc-protected amino acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. Toluene is often a suitable solvent for the recrystallization of Fmoc-amino acids.[13]
-
Dissolution: Dissolve the crude Fmoc-(2S)-2-Amino-9-decenoic acid in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Concluding Remarks
The purification of this compound and its derivatives is a critical step in their utilization for research and development. The choice of the optimal purification strategy will depend on the specific derivative, the scale of the purification, and the desired level of purity. A combination of achiral chromatography for bulk impurity removal, followed by either preparative chiral HPLC or enantioselective crystallization for chiral resolution, is a robust approach. The protocols provided in this guide serve as a starting point for method development, and careful optimization of the experimental parameters is essential for achieving the best results.
References
- 2. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.co.kr [phenomenex.co.kr]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chiraltech.com [chiraltech.com]
- 7. agilent.com [agilent.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 13. ajpamc.com [ajpamc.com]
Troubleshooting & Optimization
Preventing side reactions during the synthesis of (2S)-2-Amino-9-decenoic acid
Technical Support Center: Synthesis of (2S)-2-Amino-9-decenoic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic route. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the causality behind experimental choices, ensuring both success and scientific rigor.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Maintaining Stereochemical Integrity
Q1: My final product shows significant racemization at the α-carbon (low enantiomeric excess). What are the likely causes and how can I prevent this?
A1: Racemization of the α-proton is a critical issue in amino acid synthesis, often occurring during steps that involve activation of the carboxyl group or exposure to basic conditions. The primary mechanisms are direct enolization or the formation of an oxazolone (azlactone) intermediate, both of which lead to a loss of stereochemical information.[1]
Root Causes & Preventative Measures:
-
Protecting Group Choice: The nature of the N-protecting group is paramount. Urethane-based protecting groups like Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl) are strongly recommended over acyl groups (e.g., Acetyl). The lone pair on the urethane nitrogen participates in resonance with the carbonyl, reducing the likelihood of forming a racemization-prone oxazolone intermediate.[2][3][4]
-
Base and Coupling Reagents: The choice of base and coupling reagents during peptide bond formation or other carboxyl group activations is crucial.
-
Avoid strong, non-hindered bases where possible.
-
When using carbodiimide coupling agents like DCC or EDC, the addition of racemization suppressants such as 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is essential.[5] These additives form activated esters that are less susceptible to racemization.[5][6]
-
-
Temperature Control: Perform carboxyl group activation and coupling reactions at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of racemization.
Protocol 1: Chiral Purity Analysis via HPLC
To accurately determine the enantiomeric excess (e.e.) of your product, a robust analytical method is necessary.
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Columns like CHIROBIOTIC T, which are based on teicoplanin macrocyclic glycopeptides, are effective for underivatized amino acids.[7] Alternatively, ligand-exchange columns can be used.[8]
-
Mobile Phase: A typical mobile phase for a CHIROBIOTIC T column would be a mixture of methanol or acetonitrile and water, often with a small amount of acid or buffer to control ionization.[7]
-
Derivatization (Optional): If direct analysis is challenging, derivatization with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be employed, followed by analysis on a standard reverse-phase C18 column.[1]
-
Analysis: Compare the peak areas of the (S)- and (R)-enantiomers to calculate the e.e. Capillary electrophoresis is another powerful technique for chiral analysis of non-protein amino acids.[9][10]
Section 2: Orthogonal Protection & Functional Group Stability
Q2: I am struggling with selectively deprotecting the amine or carboxyl group without affecting the terminal alkene. What is the best strategy?
A2: The key is to employ an orthogonal protecting group strategy . This involves using protecting groups for different functionalities that can be removed under distinct, non-interfering conditions.[11][12][13][14][15] For this compound, you must protect the amine and carboxyl groups while ensuring the terminal alkene remains intact until the desired synthetic step.
Table 1: Recommended Orthogonal Protecting Group Strategy
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Stability of Terminal Alkene |
| α-Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA in DCM)[16] | Stable |
| α-Amine | Carboxybenzyl | Cbz (or Z) | Catalytic Hydrogenolysis (H₂, Pd/C)[17][18][19] | Not Compatible (alkene will be reduced) |
| α-Carboxyl | Methyl or Ethyl Ester | -Me, -Et | Saponification (e.g., LiOH, NaOH) | Stable |
| α-Carboxyl | Benzyl Ester | -OBn | Catalytic Hydrogenolysis (H₂, Pd/C) | Not Compatible (alkene will be reduced) |
| α-Carboxyl | tert-Butyl Ester | -OtBu | Strong Acid (e.g., TFA in DCM) | Stable |
Recommended Strategy:
-
Protect the amine as the Boc derivative and the carboxyl group as a methyl or ethyl ester .
-
This allows for selective deprotection:
-
The ester can be hydrolyzed under basic conditions (saponification) without affecting the Boc group.
-
The Boc group can be removed with acid (TFA) without affecting the ester.
-
-
Crucially, both of these conditions are mild towards the terminal alkene.
Caption: Orthogonal deprotection of a Boc-protected amino ester.
Section 3: Olefin Metathesis and Alkene Integrity
Q3: My cross-metathesis reaction to form the C9-C10 double bond is low-yielding and produces multiple byproducts. How can I optimize this step?
A3: Olefin cross-metathesis is a powerful but sensitive reaction.[20][21][22] Low yields are often due to catalyst deactivation, competing side reactions (like homodimerization), or alkene isomerization.[23][24][25]
Troubleshooting Cross-Metathesis:
-
Catalyst Choice: Second-generation Grubbs (G-II) or Hoveyda-Grubbs (HG-II) catalysts are generally robust and tolerate a wide range of functional groups, including protected amino acids.[20][21][26] For sterically hindered substrates, more active catalysts might be required.[27]
-
Reaction Conditions:
-
Solvent: Use a dry, degassed solvent like dichloromethane (DCM) or toluene. Ensure the solvent is free from stabilizers (like amylene in DCM) that can interfere with the catalyst.[26]
-
Concentration: For intermolecular cross-metathesis, higher concentrations (0.1 M to 1 M) are generally favored.[27]
-
Atmosphere: The reaction must be run under an inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition.
-
-
Substrate Stoichiometry: To suppress unwanted homodimerization of your amino acid substrate, use a large excess (3-10 equivalents) of the gaseous partner, ethylene, or a more reactive liquid partner like methyl acrylate.[24][28] Driving off the volatile ethylene byproduct can also shift the equilibrium towards the desired product.[20][27]
-
Alkene Isomerization: Isomerization of the desired terminal alkene to internal, thermodynamically more stable alkenes is a common side reaction. This can sometimes be suppressed by adding mild acids or other additives.[27]
Table 2: Troubleshooting Guide for Cross-Metathesis
| Issue | Potential Cause | Recommended Solution |
| Low Conversion / No Reaction | Catalyst deactivation | Ensure strictly inert atmosphere and use freshly purified, degassed solvents. Consider a more active catalyst (e.g., Hoveyda-Grubbs II).[26] |
| Homodimerization of Substrate | Unfavorable reaction kinetics | Use a large excess of the cross-metathesis partner. If using ethylene, maintain a constant positive pressure.[24] |
| Product is a Mixture of Isomers | Alkene isomerization | Add a suppressor like 1,4-benzoquinone or a mild acid (e.g., acetic acid).[27] Perform the reaction at the lowest effective temperature. |
| Difficulty Removing Ruthenium | Catalyst residue contamination | After the reaction, stir the solution with a ruthenium scavenger like triphenylphosphine, activated carbon, or specialized silica-based scavengers. |
Caption: Decision tree for troubleshooting low-yield metathesis.
Section 4: Purification Strategies
Q4: How can I effectively purify the final zwitterionic amino acid product? It is highly polar and difficult to handle with standard silica gel chromatography.
A4: Purifying unprotected amino acids requires techniques suited for highly polar, zwitterionic compounds. Standard silica gel chromatography is often ineffective.[29]
Recommended Purification Methods:
-
Ion-Exchange Chromatography: This is the most powerful method for amino acid purification.[30][31]
-
Cation-Exchange: Use a strong cation-exchange (SCX) resin (e.g., Dowex 50WX8). Load your crude product at a low pH (~2-3), where the amino acid is protonated (cationic). Wash away neutral and anionic impurities. Elute the desired product with a gradient of increasing pH or with a dilute aqueous ammonia solution.
-
Anion-Exchange: Alternatively, use an anion-exchange resin at high pH (~9-10), where the amino acid is deprotonated (anionic).
-
-
Reverse-Phase HPLC (with modifications): While challenging, preparative reverse-phase (C18) HPLC can be used.
-
Mobile Phase Additives: Use an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase (e.g., water/acetonitrile with 0.1% TFA) to improve retention and peak shape.[8]
-
Evaporation: Be aware that removing TFA from the final product can be difficult and may require repeated lyophilization or salt formation/breakage steps.
-
-
Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) can be an effective final purification step.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Protective Groups [organic-chemistry.org]
- 14. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 15. media.neliti.com [media.neliti.com]
- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 17. benchchem.com [benchchem.com]
- 18. Cbz-Protected Amino Groups [organic-chemistry.org]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. researchgate.net [researchgate.net]
- 24. Olefin cross metathesis and ring-closing metathesis in polymer chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00340D [pubs.rsc.org]
- 25. chemistry.illinois.edu [chemistry.illinois.edu]
- 26. reddit.com [reddit.com]
- 27. React App [pmc.umicore.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. US4554376A - Method for separating and purifying amino acid - Google Patents [patents.google.com]
- 31. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Coupling (2S)-2-Amino-9-decenoic Acid
Welcome to the technical support guide for the synthesis and coupling of (2S)-2-Amino-9-decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for successfully incorporating this unique non-canonical amino acid into peptide sequences. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can anticipate challenges and optimize your reaction conditions for maximal yield and purity.
This compound is a valuable building block for introducing a terminal alkene functionality into peptides. This alkene can serve as a versatile chemical handle for post-synthetic modifications, such as cross-linking, cyclization, or conjugation via reactions like olefin metathesis or thiol-ene chemistry. While its side chain is not sterically demanding near the alpha-carbon, successful coupling requires careful consideration of reagents and conditions to prevent common side reactions and ensure high efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
The main challenges are similar to those in standard peptide synthesis but require careful management:
-
Ensuring Complete Reaction: Incomplete coupling leads to deletion sequences, which can be difficult to separate from the desired product.[1] Achieving high coupling efficiency is paramount.
-
Preventing Racemization: The chiral integrity of the α-carbon must be maintained. Over-activation of the carboxylic acid, use of strong bases, or elevated temperatures can lead to epimerization, resulting in diastereomeric impurities.[2][3][4]
-
Avoiding Side Reactions: Unwanted reactions, such as the guanidinylation of the N-terminus when using uronium/aminium-based coupling reagents, can terminate the growing peptide chain.[5][6][7]
-
Managing Aggregation: While the flexible aliphatic side chain of this compound is not a primary driver of aggregation, the overall peptide sequence may be prone to forming secondary structures that hinder reaction kinetics.[8][9]
Q2: Is the terminal alkene on the side chain a concern during standard peptide coupling?
Under typical solid-phase peptide synthesis (SPPS) conditions, the terminal alkene is generally considered an inert functional group. Most standard coupling reagents (e.g., carbodiimides, phosphonium salts, aminium salts) and deprotection conditions (e.g., piperidine for Fmoc removal, TFA for cleavage) do not react with the double bond. However, care must be taken to avoid reagents or conditions known to interact with alkenes, such as certain transition metal catalysts or strong oxidizing agents, if performing orthogonal chemistry on the solid support.
Q3: Which coupling reagents are most effective for this compound?
For ensuring high coupling efficiency, especially in challenging sequences, onium-salt-based reagents are highly recommended.[8][10]
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and HBTU are extremely efficient.[6][11][12][13] HATU is often considered superior for difficult couplings due to the formation of a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen.[6][12]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices and are generally associated with lower levels of racemization.[6][8] They do not pose the risk of N-terminal guanidinylation, which can be an advantage if using a large excess of coupling reagent.[6]
-
Carbodiimides: While reagents like DCC and DIC can be used, they are generally less reactive and may result in lower yields for difficult couplings.[8][11] They are almost always used with an additive like HOBt or, more effectively, Oxyma Pure to increase efficiency and suppress racemization.[12]
Q4: How can I monitor the coupling reaction to ensure it has gone to completion?
It is crucial to monitor the disappearance of the free amine on the N-terminus of the growing peptide chain after the coupling step. The most common qualitative method for manual synthesis is the Kaiser (ninhydrin) test .
-
Positive Test (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete.
-
Negative Test (Yellow/Colorless Beads): Indicates the absence of free primary amines, suggesting the coupling is complete.
For difficult couplings or when a positive Kaiser test is observed, a second coupling (double coupling) is recommended.[14][15][16]
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low Coupling Yield / Incomplete Reaction
A positive Kaiser test after a standard coupling time is a clear indicator of an incomplete reaction.
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Reagent Reactivity | Switch to a more powerful onium-salt reagent like HATU , HCTU , or COMU .[6][8][13] These reagents form more highly activated esters, which react faster and more completely, overcoming kinetic barriers. |
| Steric Hindrance (from adjacent residues) | 1. Perform a Double Coupling: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[14][16] This drives the reaction to completion.2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[8][15] |
| Peptide Aggregation on Resin | 1. Change Solvent System: Switch from DMF to NMP or use a solvent mixture known to disrupt secondary structures, such as a DCM/DMF/NMP cocktail.[8][9]2. Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-50 °C) can help break up aggregates and provide the necessary activation energy.[1][8] |
| Incomplete N-terminus Deprotection | Ensure the prior Fmoc-deprotection step was complete. If aggregation is suspected, extend the piperidine incubation time or use a base with better disruption properties, like DBU, in the deprotection cocktail.[13] |
Problem 2: Racemization / Epimerization Detected
The presence of diastereomeric impurities in the final product, often observed via HPLC or LC-MS, indicates a loss of chiral purity.
| Potential Cause | Recommended Solution & Rationale |
| Over-activation / Strong Base | 1. Use a Weaker Base: Replace DIPEA with a less hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[7][8] This reduces the rate of α-proton abstraction from the activated ester intermediate.2. Minimize Pre-activation Time: Add the activated amino acid solution to the resin immediately after it is prepared. Prolonged pre-activation increases the risk of racemization.[4][5] |
| Inappropriate Additive | If using a carbodiimide-based activation, ensure an additive is present. Oxyma Pure and HOAt are superior to HOBt in suppressing racemization.[8][12] |
| High Reaction Temperature | While heat can improve coupling efficiency, it also accelerates racemization.[4] If racemization is a concern, perform the coupling at room temperature and compensate with a more potent coupling reagent or longer reaction time. |
Problem 3: N-Terminal Guanidinylation
This side reaction occurs when using aminium/uronium reagents (like HBTU, HATU) and results in an irreversibly capped N-terminus, terminating the peptide chain.
| Potential Cause | Recommended Solution & Rationale |
| Reaction of Coupling Reagent with Free Amine | Pre-activate the Amino Acid: Always mix the this compound, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in a separate vessel for a short period (1-5 minutes) before adding the mixture to the deprotected peptide-resin.[5][17] This ensures the coupling reagent is consumed in activating the carboxylic acid and is not available to react with the N-terminal amine of the peptide. |
Visualizations and Workflow Diagrams
A clear understanding of the reaction mechanism and a logical troubleshooting process are essential for success.
Caption: General mechanism of peptide bond formation.
Caption: Troubleshooting workflow for low coupling yield.
Protocols & Data
Table 1: Comparison of Recommended Coupling Reagents
| Reagent | Class | Equivalents (AA:Reagent:Base) | Strengths | Potential Issues |
| HATU | Aminium Salt | 1 : 0.95 : 2 | Extremely fast and efficient, excellent for difficult couplings.[6][11][12] | Risk of guanidinylation (mitigated by pre-activation), higher cost.[5][7] |
| HCTU | Aminium Salt | 1 : 0.95 : 2 | Highly efficient, more cost-effective alternative to HATU.[13] | Risk of guanidinylation.[6] |
| PyBOP | Phosphonium Salt | 1 : 1 : 2 | High efficiency, no risk of guanidinylation, lower racemization risk.[6][8] | Solutions in DMF have moderate stability. |
| DIC/Oxyma | Carbodiimide | 1 : 1 : 1 | Cost-effective, byproducts are soluble. Oxyma is a superior additive for reducing racemization.[12] | Less reactive than onium salts, may not be suitable for highly challenging couplings. |
Protocol: Standard Coupling of Fmoc-(2S)-2-Amino-9-decenoic acid using HATU
This protocol is for a standard 0.1 mmol scale solid-phase synthesis.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-(2S)-2-Amino-9-decenoic acid (0.5 mmol, 5 eq.)
-
HATU (0.475 mmol, 4.75 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Prepare Amino Acid Solution (Pre-activation): a. In a clean, dry vial, dissolve Fmoc-(2S)-2-Amino-9-decenoic acid and HATU in ~2 mL of DMF. b. Add the DIPEA to the solution. c. Vortex the mixture for 1-2 minutes. The solution should be added to the resin promptly. The rationale for using slightly less HATU than amino acid is to ensure the coupling reagent is fully consumed, preventing side reactions.[18]
-
Resin Preparation: a. Ensure the N-terminal Fmoc group has been removed from the peptide-resin (confirmed by a positive Kaiser test before this protocol). b. Wash the resin thoroughly with DMF (3 x 5 mL) to remove any residual piperidine. c. Drain the DMF from the reaction vessel.
-
Coupling Reaction: a. Add the pre-activated amino acid solution from step 1 to the drained resin. b. Agitate the reaction vessel using a shaker or nitrogen bubbling at room temperature for 1-2 hours.
-
Washing: a. Drain the reaction solution from the vessel. b. Wash the resin thoroughly with DMF (3-5 x 5 mL) to remove excess reagents and byproducts.[8]
-
Confirmation: a. Take a small sample of resin beads (~2-3 mg) and perform a Kaiser test to confirm the completion of the coupling. b. If the test is positive (blue beads), perform a second coupling (repeat steps 1, 3, and 4). If the test is negative (yellow beads), proceed with the synthesis.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. jpt.com [jpt.com]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chiral HPLC Separation of (2S)-2-Amino-9-decenoic acid Enantiomers
Welcome to the dedicated support center for the enantioseparation of (2S)-2-Amino-9-decenoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the separation of this non-proteinogenic amino acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC analysis of this compound enantiomers.
Category 1: Poor or No Enantiomeric Resolution
Q1: I'm injecting my sample, but I see only one peak instead of two. Why are my enantiomers not separating?
A1: Failure to resolve enantiomers is the most common challenge in chiral chromatography. It typically stems from one of three areas: the chosen analytical approach, the chiral stationary phase (CSP), or the mobile phase composition.
-
Causality: Enantiomers have identical physical properties in a non-chiral environment. Separation requires the formation of transient, diastereomeric complexes with a chiral selector, which have different energy levels and thus different interaction strengths. If these complexes don't form or their stability difference is negligible, no separation will occur.[1][2]
-
Troubleshooting Steps:
-
Confirm the Analytical Strategy: this compound lacks a strong native chromophore, making detection difficult. Furthermore, direct separation can be challenging. An indirect approach , where the enantiomers are derivatized with a chiral agent to form diastereomers, is often more robust and can be performed on a standard achiral C18 column.[3][4][5][6][7]
-
Evaluate the Chiral Stationary Phase (Direct Approach): If you are attempting direct separation, the choice of CSP is critical. Not all CSPs are suitable for underivatized amino acids.
-
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based): These are highly versatile for underivatized amino acids due to their ability to engage in multiple interaction types (ionic, hydrogen bonding, etc.).[10][11][12]
-
Crown Ether Phases: These are particularly effective for compounds with primary amine groups, like your target analyte.[13][14]
-
Ligand Exchange Chromatography (LEC): LEC columns, often coated with a chiral ligand like L-proline and complexed with Cu(II) ions, are specifically designed for amino acid enantioseparation without derivatization.[15][16][17][18][19]
-
-
Optimize the Mobile Phase:
-
Temperature: Lowering the column temperature (e.g., in 5°C increments from 25°C down to 10°C) often enhances chiral recognition and improves resolution.[20]
-
Mobile Phase Composition: For crown-ether or macrocyclic phases, a common mobile phase is a mixture of an organic modifier (like methanol or acetonitrile) with an acidic aqueous solution (e.g., perchloric acid or trifluoroacetic acid). Systematically vary the percentage of the organic modifier.[13][14]
-
-
Q2: I can see a shoulder on my peak, but the resolution (Rs) is less than 1.5. How can I improve the separation?
A2: Poor resolution indicates that the separation conditions are close to optimal but require refinement. The goal is to increase the selectivity (α) and/or the efficiency (N) of the separation.
-
Causality: Resolution is a function of selectivity, efficiency, and retention factor. Small adjustments to the mobile phase can significantly alter the thermodynamics of the chiral recognition process, thereby improving selectivity.
-
Troubleshooting Workflow:
Caption: Workflow for improving enantiomeric resolution.
-
Detailed Steps:
-
Reduce Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min). This allows more time for the enantiomers to interact with the CSP, often improving resolution at the cost of longer analysis time.
-
Fine-Tune Organic Modifier: Adjust the percentage of organic modifier (e.g., methanol or acetonitrile) in small increments (± 2%). The optimal concentration is often a delicate balance.
-
Change the Acidic Additive: If using an acid like TFA, try switching to a different one, such as formic acid or perchloric acid. The counter-ion can influence the chiral recognition mechanism.
-
Category 2: Peak Shape & System Stability Issues
Q3: My peaks are tailing significantly. What causes this and how can I fix it?
A3: Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase, or by issues outside the column (extra-column effects).[21]
-
Causality: For amino acids, tailing can occur due to interactions with residual silanol groups on the silica support of the column.[22] Column overload, where the sample concentration is too high, can also lead to tailing.
-
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Secondary Silanol Interactions | Add a competing base (e.g., 0.1% triethylamine, TEA) to the mobile phase (if compatible with the CSP).[22] | The competing base will interact with the active silanol sites, preventing the amino group of your analyte from engaging in this secondary, peak-distorting interaction. |
| Column Overload | Inject a 10-fold and 100-fold dilution of your sample.[20] | If the peak shape improves upon dilution, the original concentration was saturating the stationary phase. Determine the column's loading capacity. |
| Column Contamination | Flush the column with a strong, compatible solvent as recommended by the manufacturer.[20][21][23] | Strongly retained contaminants can create active sites that cause tailing. A thorough wash may restore performance. |
| Extra-Column Volume | Minimize tubing length and use tubing with a smaller internal diameter between the injector, column, and detector.[21] | Excessive volume outside the column allows the peak to broaden before detection, which can manifest as tailing. |
Q4: My retention times are drifting between injections. What is the cause?
A4: Retention time drift is a common problem indicating that the system is not fully equilibrated or that conditions are changing during the analysis.[21][24]
-
Causality: The most frequent causes are insufficient column equilibration time, changes in mobile phase composition (e.g., evaporation of a volatile component), or temperature fluctuations.[22][24][25]
-
Troubleshooting Steps:
-
Ensure Column Equilibration: Before starting a sequence, equilibrate the column with the mobile phase for at least 10-20 column volumes.[21] If you have recently changed solvents, this is the most likely cause.
-
Check Mobile Phase Preparation: Prepare fresh mobile phase daily.[20] If using buffers, ensure the pH is stable and within the working range of the column (typically pH 2-8 for silica-based columns).[22] Cover solvent reservoirs to minimize evaporation of volatile components like TFA or acetonitrile.[24][25]
-
Verify Temperature Control: Use a thermostatted column compartment and ensure it is set to a stable temperature.[21] Room temperature fluctuations can significantly affect retention times in chiral separations.
-
Inspect for Leaks: Check all fittings for slow leaks, which can alter the flow rate and, consequently, the retention times.[24]
-
Category 3: Detection & Sensitivity
Q5: I'm not seeing any peaks, or the signal is very weak. How can I improve detection?
A5: (2S)-2-Amino-9-decenoc acid lacks a strong UV-absorbing chromophore. Direct detection with a standard UV-Vis detector will result in very low sensitivity. Pre-column derivatization is essential for sensitive detection.[26][27]
-
Causality: HPLC detectors rely on a specific property of the analyte. For UV-Vis, this is the absorption of light. For fluorescence, it's the emission of light after excitation. By attaching a molecular "tag" (a derivatizing agent) with high absorptivity or fluorescence quantum yield, the analyte becomes easily detectable.
-
Recommended Derivatization Strategies:
-
Fluorescence Derivatization (Recommended): This offers the highest sensitivity.
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines (like your analyte) in the presence of a thiol to form highly fluorescent isoindole derivatives.[26][28][29][30][31][32][33][34] This is a very common and effective method for amino acid analysis.[28][30][35][36]
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Another excellent fluorescent tag that reacts with primary and secondary amines.[26][27][29]
-
-
UV Derivatization (Indirect Chiral Method):
-
-
Derivatization Workflow Diagram:
Caption: General workflow for pre-column derivatization.
Experimental Protocols
Protocol 1: Indirect Chiral Separation using Marfey's Reagent (FDAA) Derivatization
This protocol converts the enantiomers into diastereomers, which can be separated on a standard C18 column.
-
Sample Preparation: Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.[11]
-
Derivatization: Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) in acetone.[11]
-
Incubation: Vortex the mixture and incubate at 40°C for 1 hour in the dark.[11]
-
Quenching: Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.[11]
-
Final Preparation: Dilute the sample with the mobile phase for HPLC analysis.
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5][11]
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid (TFA) in water) and Mobile Phase B (Acetonitrile with 0.1% TFA).[5]
-
Example Gradient: Start at 10% B, ramp to 60% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]
- 5. akjournals.com [akjournals.com]
- 6. Analysis and Enantioseparation of Amino Acids by Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Analysis and Enantioseparation of Amino Acids by Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. csfarmacie.cz [csfarmacie.cz]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Separation of D and L amino acids by liquid chromatography: use of chiral eluants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
- 22. HPLC Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. chiraltech.com [chiraltech.com]
- 24. elementlabsolutions.com [elementlabsolutions.com]
- 25. jetir.org [jetir.org]
- 26. benchchem.com [benchchem.com]
- 27. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 28. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jascoinc.com [jascoinc.com]
- 30. diva-portal.org [diva-portal.org]
- 31. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 32. O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
- 35. shimadzu.com [shimadzu.com]
- 36. Enantioseparation and selective detection of D-amino acids by ultra-high-performance liquid chromatography/mass spectrometry in analysis of complex biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing and proper storage of (2S)-2-Amino-9-decenoic acid
A Guide to Stability, Storage, and Experimental Integrity
Welcome, researchers and drug development professionals. This guide serves as a centralized technical resource for (2S)-2-Amino-9-decenoic acid. As a novel unsaturated amino acid, its unique structural features—a primary amine and a terminal double bond—necessitate rigorous handling and storage protocols to ensure experimental reproducibility and the integrity of your results. This document provides in-depth, field-proven insights into maintaining the stability of this compound.
Part 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical properties of this compound and the most common questions regarding its handling.
Q1: What are the primary chemical stability concerns for this compound?
The principal stability challenges are rooted in its molecular structure. The presence of a terminal alkene and a primary amino group makes the molecule susceptible to specific degradation pathways.
-
Oxidation: The terminal double bond is vulnerable to oxidation from atmospheric oxygen, especially when catalyzed by light, heat, or trace metals.[1][2] This can lead to the formation of peroxides, aldehydes, and other oxygenated derivatives, altering the molecule's chemical identity and biological activity. The side chains of certain amino acids are particularly susceptible to oxidation.[2]
-
Polymerization: The terminal double bond can undergo free-radical or acid-catalyzed polymerization, especially under improper storage conditions like elevated temperatures or exposure to UV light.
-
Hydrolysis: While the amino acid itself is stable against hydrolysis, peptide bonds formed using this molecule can be susceptible to cleavage under extreme pH conditions.[1]
-
Photodegradation: Exposure to light, particularly UV wavelengths, can provide the energy to initiate oxidative and polymerization reactions.[1][3]
Q2: What are the definitive storage conditions for solid (lyophilized) this compound?
Proper storage is the most critical factor in preserving the long-term integrity of the compound. Lyophilized peptides and amino acids are significantly more stable than their solution counterparts.[3]
| Parameter | Short-Term Storage (Weeks) | Long-Term Storage (Months to Years) | Rationale |
| Temperature | 2-8°C | -20°C or -80°C | Reduces molecular motion and slows the rate of chemical degradation reactions.[3][4] |
| Atmosphere | Tightly Sealed Container | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, minimizing the risk of oxidation.[3][5] |
| Light | Amber Vial / Light-Resistant Container | Amber Vial / Light-Resistant Container | Prevents photodegradation initiated by UV and visible light.[3][6][7] |
| Moisture | Desiccated Environment | Desiccated Environment | Prevents moisture absorption, which can accelerate degradation.[5][6][8] |
Actionable Insight: Before opening a vial stored at low temperatures, always allow it to equilibrate to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid, which can compromise stability.[3]
Q3: How should I handle stock solutions of this compound?
Solutions are inherently less stable than the solid compound.[3]
-
Preparation: For maximal stability, prepare stock solutions in an acidic buffer (e.g., 0.1 M HCl) or a pH 5-6 buffer, as this can help stabilize the amino group.[3][9] However, always confirm that the chosen solvent is compatible with your downstream application.
-
Storage: Store stock solutions in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][10]
-
Usage: Whenever possible, prepare solutions fresh for each experiment.[11] If you must store them, do so for the shortest possible duration.
Part 2: Stability Testing Protocols & Troubleshooting
This section provides actionable protocols for assessing stability and troubleshooting common experimental issues.
Troubleshooting Guide: Unexpected Experimental Results
Issue: My biological assay results are inconsistent, or I observe unexpected peaks in my HPLC/LC-MS analysis.
This is a common problem often traced back to compound degradation. The workflow below provides a logical path to diagnose the issue.
Caption: Workflow for troubleshooting compound stability issues.
Protocol 1: Forced Degradation (Stress Testing) Methodology
Purpose: Forced degradation studies are essential to understand potential degradation pathways, identify likely degradation products, and develop stability-indicating analytical methods capable of separating the intact compound from its degradants.[1][2][12] These studies deliberately stress the compound to accelerate its breakdown.[1][2]
Step-by-Step Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. A control sample (stored at -20°C, protected from light) should be included.
Stress Condition Reagent/Condition Incubation Degradation Pathway Targeted Acid Hydrolysis Add HCl to a final concentration of 0.1 M 60°C for 48 hours Hydrolysis of potential amide bonds (if in a peptide) Base Hydrolysis Add NaOH to a final concentration of 0.1 M 60°C for 48 hours Hydrolysis, deamidation (if applicable) Oxidation Add H₂O₂ to a final concentration of 3% Room Temperature for 24 hours Oxidation of the double bond and amino group[12] Photostability Expose solid & solution to light source ICH Q1B guidelines (≥1.2 million lux hours) Photodegradation, photo-oxidation Thermal Stress Incubate solid & solution 60°C in a controlled oven for 7 days Thermally-induced degradation -
Neutralization & Analysis:
-
Before analysis, neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples (including the time-zero and control samples) using a high-resolution analytical technique. HPLC with UV and Mass Spectrometric (LC-MS) detection is ideal.[13]
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Use the mass spectrometry data to identify the mass of degradation products and propose their structures. This is crucial for developing a stability-indicating method.[13]
-
Protocol 2: Long-Term Stability Study Design
Purpose: To establish a re-test date or shelf life for this compound under recommended storage conditions, following ICH Q1A(R2) guidelines.
Caption: Workflow for a long-term (ICH) stability study.
Methodology:
-
Material: Use at least three different batches of the solid compound to assess batch-to-batch variability.
-
Initial Analysis (T=0): Conduct a comprehensive analysis on each batch, including visual appearance, assay, purity by a validated stability-indicating HPLC method, and identification.
-
Storage: Place the samples in their final, sealed containers into a calibrated stability chamber set to the recommended long-term condition (e.g., -20°C).
-
Testing Schedule: Pull samples from the chamber at predefined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, perform the same set of tests as in the initial analysis.
-
Evaluation: Compare the results at each time point to the initial data. Any significant change, increase in degradation products, or failure to meet the established specifications should be investigated. The collected data is used to determine the re-test period or shelf life.
References
- 1. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biolongevitylabs.com [biolongevitylabs.com]
- 4. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots [mdpi.com]
- 5. pangoo.biz [pangoo.biz]
- 6. bachem.com [bachem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Large-Scale Production of (2S)-2-Amino-9-decenoic Acid
Welcome to the technical support center for the synthesis and scale-up of (2S)-2-Amino-9-decenoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this non-proteinogenic amino acid. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Issues in Large-Scale Synthesis
Issue 1: Low Enantiomeric Excess (% ee) of the (S)-Isomer
Question: We are observing poor enantioselectivity in our asymmetric synthesis of this compound, resulting in a low enantiomeric excess. What are the potential causes and how can we troubleshoot this?
Answer:
Achieving high enantiomeric excess is a critical challenge in the synthesis of chiral molecules like this compound.[1][2] Low % ee can stem from several factors related to the catalyst, reagents, and reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Catalyst Purity and Activity: The chiral catalyst is the cornerstone of asymmetric synthesis. Its purity and activity are paramount.
-
Diagnostic Check: Verify the enantiomeric purity of your chiral catalyst or ligand using techniques like chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[3]
-
Suggested Solution: Recrystallize the catalyst or ligand to improve its purity. Ensure it is stored under an inert atmosphere to prevent degradation.[3]
-
-
Suboptimal Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations.
-
Diagnostic Check: Continuously monitor the internal reaction temperature.
-
Suggested Solution: Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C) to enhance selectivity.[3] A temperature screening study is advisable to identify the optimal conditions.
-
-
Solvent Effects: The solvent can significantly influence the transition state of the asymmetric reaction.
-
Diagnostic Check: Review the solvent choice. Protic or coordinating solvents may interfere with the chiral complex.
-
Suggested Solution: Screen a range of anhydrous, non-coordinating solvents such as toluene, dichloromethane, or THF.[3]
-
-
Reagent Purity and Stoichiometry: Impurities in reagents or incorrect stoichiometry can lead to side reactions that diminish enantioselectivity.
-
Diagnostic Check: Use fresh, high-purity reagents. Titrate any organometallic reagents before use to determine their exact concentration.
-
Suggested Solution: Re-evaluate and confirm the stoichiometry of all reactants and the catalyst loading.
-
Troubleshooting Workflow for Low % ee
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Isomerization or Degradation of the Terminal Alkene
Question: During the synthesis or workup, we are observing isomerization of the terminal double bond of this compound. How can we prevent this?
Answer:
The terminal alkene in your target molecule is susceptible to isomerization, particularly in the presence of transition metal catalysts or under harsh acidic or basic conditions.
Potential Causes & Troubleshooting Steps:
-
Residual Catalyst: Trace amounts of transition metals from preceding steps (e.g., olefin metathesis) can catalyze double bond migration.[4][5][6]
-
Diagnostic Check: Analyze crude product samples for residual metals using techniques like ICP-MS.
-
Suggested Solution: Implement a thorough purification protocol to remove residual catalysts. This may involve silica gel chromatography with a suitable eluent system or the use of metal scavengers.
-
-
Harsh Reaction Conditions: Strong acids or bases used in deprotection steps can promote isomerization.
-
Diagnostic Check: Review the pH and temperature of all reaction and workup steps.
-
Suggested Solution: Employ milder deprotection strategies. For example, if using acid-labile protecting groups, consider using milder acids or shorter reaction times.
-
-
Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid functionalities is crucial.[7][8][9]
-
Diagnostic Check: Evaluate the compatibility of your protecting groups with the terminal alkene.
-
Suggested Solution: Select orthogonal protecting groups that can be removed under conditions that do not affect the double bond. For instance, an Fmoc group (removed by base) for the amine and a t-butyl ester (removed by mild acid) for the carboxylic acid could be a suitable combination.[8]
-
Table 1: Orthogonal Protecting Groups for Amino Acids
| Protecting Group | Functional Group | Cleavage Conditions | Stability |
| Boc (tert-butyloxycarbonyl) | Amine | Mild Acid (e.g., TFA) | Stable to base, hydrogenolysis |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Amine | Base (e.g., piperidine) | Stable to mild acid |
| Z (benzyloxycarbonyl) | Amine | Hydrogenolysis, strong acid | Stable to mild base |
| t-Butyl ester | Carboxylic Acid | Mild Acid (e.g., TFA) | Stable to base, hydrogenolysis |
| Benzyl ester | Carboxylic Acid | Hydrogenolysis, strong acid/base | Stable to mild acid/base |
Issue 3: Difficult Purification of the Final Product
Question: We are facing challenges in purifying this compound to the required pharmaceutical-grade purity. What purification strategies are recommended?
Answer:
The amphiphilic nature of amino acids, combined with the long aliphatic chain of your target molecule, can complicate purification.
Potential Causes & Troubleshooting Steps:
-
Co-eluting Impurities: Structurally similar impurities may co-elute with the product during standard chromatography.
-
Diagnostic Check: Use high-resolution analytical techniques like LC-MS to identify the nature of the impurities.
-
Suggested Solution: Ion-exchange chromatography is a powerful technique for purifying amino acids.[10] The product can be bound to a cation or anion exchange resin, washed to remove impurities, and then eluted by changing the pH or salt concentration.
-
-
Poor Solubility: The long aliphatic chain can lead to poor solubility in aqueous media, while the amino and carboxyl groups favor polar solvents.
-
Diagnostic Check: Perform solubility tests in a range of solvent systems.
-
Suggested Solution: A biphasic extraction during workup can be effective. By adjusting the pH of the aqueous phase, the amino acid can be partitioned into either the aqueous or organic layer, separating it from non-ionizable impurities.
-
-
Recrystallization Challenges: Finding a suitable solvent system for recrystallization can be difficult.
-
Diagnostic Check: Screen a variety of solvent/anti-solvent combinations.
-
Suggested Solution: Consider derivatization to a salt (e.g., hydrochloride or sodium salt) to improve crystallinity and facilitate purification by recrystallization. The salt can then be neutralized in a final step.
-
Purification Decision Tree
Caption: Decision tree for purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for producing non-proteinogenic amino acids like this compound on a large scale?
A1: There are three primary approaches for the asymmetric synthesis of chiral amino acids:
-
Resolution of Racemates: This involves synthesizing a racemic mixture of the amino acid and then separating the enantiomers. Enzymatic resolution, where an enzyme selectively acts on one enantiomer, is a common and scalable method.[11][12]
-
Chiral Pool Synthesis: This strategy utilizes a readily available chiral starting material (the "chiral pool") and modifies it to obtain the target molecule without affecting the original stereocenter.[1]
-
Asymmetric Synthesis: This is often the most efficient approach, where a prochiral starting material is converted directly into the desired enantiomer using a chiral catalyst or auxiliary.[13] Methods like asymmetric alkylation of glycine Schiff base derivatives are well-established.[14][15]
Q2: How can we minimize the environmental impact and improve the sustainability of the synthesis process?
A2: Green chemistry principles are increasingly important in pharmaceutical manufacturing.[2][16] Key strategies include:
-
Biocatalysis: Employing enzymes for steps like asymmetric synthesis or resolution can offer high selectivity under mild, aqueous conditions, reducing the need for harsh reagents and solvents.[17][18][19]
-
Atom Economy: Choose reaction pathways that maximize the incorporation of starting material atoms into the final product, minimizing waste.[16]
-
Solvent Selection: Opt for greener solvents that are less toxic and can be recycled.[16] Water is an ideal solvent for many enzymatic reactions.[11]
-
Process Intensification: Continuous flow chemistry can offer better control over reaction parameters, improve safety, and reduce waste compared to traditional batch processing.[16]
Q3: What analytical methods are essential for quality control during the large-scale production of this compound?
A3: A robust analytical package is critical to ensure the identity, purity, and stereochemical integrity of your product.
-
Identity: NMR (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure.
-
Purity: HPLC with UV and/or MS detection to quantify the product and any impurities.
-
Enantiomeric Purity (% ee): Chiral HPLC or Gas Chromatography (GC) after derivatization are the gold standards for determining the enantiomeric excess.[20][21]
-
Residual Solvents: Headspace GC is used to quantify any remaining solvents from the synthesis and purification process.
-
Elemental Analysis: To confirm the empirical formula.
References
- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 2. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges in olefin metathesis: past, present and future - Centre of New Technologies [cent.uw.edu.pl]
- 6. Challenges in olefin metathesis: past, present and future | CoLab [colab.ws]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. yasmintrading.com [yasmintrading.com]
- 11. chimia.ch [chimia.ch]
- 12. symeres.com [symeres.com]
- 13. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereoselective synthesis of unsaturated α-amino acids [pubmed.ncbi.nlm.nih.gov]
- 15. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 17. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Analysis of problems encountered in the determination of amino acid enantiomeric ratios by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for incorporating (2S)-2-Amino-9-decenoic acid into proteins
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the site-specific incorporation of (2S)-2-Amino-9-decenoic acid (9-decenoic acid) into recombinant proteins. This guide is designed for researchers, scientists, and drug development professionals who are leveraging genetic code expansion to install this versatile, alkene-bearing unnatural amino acid (UAA) for bioorthogonal applications.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of UAA incorporation and ensure the success of your experiments.
Introduction: Why Incorporate this compound?
This compound is a non-canonical amino acid featuring a terminal alkene group. This functional handle is a key tool in bioorthogonal chemistry, allowing for specific, covalent modification of the target protein in vitro or in living systems.[1][2] Unlike larger tags, this small modification is less likely to perturb the native structure and function of the protein.[3] The terminal alkene can participate in reactions such as thiol-ene "click" chemistry or photo-click cycloadditions, enabling applications like:
-
Fluorescent Labeling: Attaching fluorophores for imaging and biophysical studies.
-
Drug Conjugation: Creating precisely defined antibody-drug conjugates (ADCs).
-
Surface Immobilization: Orienting proteins on surfaces for diagnostic arrays.
-
Probing Protein Interactions: Crosslinking proteins to their binding partners.
The most common method for incorporating 9-decenoic acid and other UAAs is through the expansion of the genetic code, typically by repurposing the amber stop codon (UAG).[4][5] This requires an orthogonal translation system (OTS), consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, which do not cross-react with endogenous cellular components.[6]
Section 1: Core Experimental Workflow & Key Considerations
Successful incorporation of 9-decenoic acid hinges on the efficient expression and function of the orthogonal translation system alongside the target protein. Below is a generalized workflow for E. coli-based expression.
Caption: General workflow for incorporating 9-decenoic acid into a target protein.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding protocol setup and optimization.
Q1: Which E. coli strain is best for UAA incorporation?
Answer: For amber (UAG) codon suppression, it is highly recommended to use an E. coli strain where the Release Factor 1 (RF1) has been deleted (e.g., C321.ΔA). RF1 is the protein that recognizes the UAG codon and terminates translation.[5][7] By removing it, you eliminate the primary source of competition for the UAA-charged suppressor tRNA, significantly reducing the amount of truncated protein product and increasing the yield of your full-length, UAA-containing protein.[5][7]
Q2: What is the optimal concentration of this compound to add to the culture?
Answer: The optimal concentration can vary depending on the expression system, target protein, and specific orthogonal synthetase used. However, a good starting point is 1-2 mM . It is advisable to perform a titration to find the ideal concentration for your specific protein.
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| 9-decenoic acid | 1 mM | 0.5 - 5 mM | Balances incorporation efficiency with potential cytotoxicity or solubility issues. |
| Arabinose (for pBAD) | 0.02% (w/v) | 0.002% - 0.2% | Fine-tunes the expression level of the aaRS/tRNA to match the target protein expression.[8] |
| IPTG (for pET) | 0.5 mM | 0.1 - 1 mM | Controls the expression of the target protein. Lowering concentration can sometimes improve folding and incorporation. |
Q3: I see a significant amount of truncated protein. What is the cause?
Answer: Truncation at the UAG codon site is a classic sign of inefficient suppression. This can be caused by several factors:
-
Competition from Release Factor 1 (RF1): This is the most common cause. As mentioned in Q1, switching to an RF1-deficient E. coli strain is the most effective solution.[5][7]
-
Insufficient UAA Supply: The intracellular concentration of the UAA may be too low. Try increasing the concentration of 9-decenoic acid in the media.
-
Low Expression/Activity of the OTS: The expression of the synthetase (aaRS) or suppressor tRNA may be suboptimal. Ensure you are using the correct inducer (e.g., arabinose for pBAD promoters) and consider optimizing its concentration.[8]
-
Poor Codon Context: The efficiency of suppression can be influenced by the nucleotides immediately following the UAG codon. This is a more advanced issue, but if other troubleshooting fails, mutating the downstream sequence may help.
Q4: How can I confirm that 9-decenoic acid has been successfully incorporated?
Answer: Confirmation requires multiple lines of evidence.
-
SDS-PAGE and Western Blotting: Run two expression cultures: one with 9-decenoic acid (+) and one without (-). A full-length protein band that appears only in the (+) lane is strong evidence of UAA-dependent read-through. The (-) lane should show no full-length protein if your system is clean.
-
Mass Spectrometry (MS): This is the gold standard for confirmation. After protein purification, analysis by LC-MS/MS can definitively identify the UAA. You will digest the protein (e.g., with trypsin) and look for a peptide fragment containing the target site. The mass of this peptide will be increased by the mass of the 9-decenoic acid residue minus the mass of water, compared to the wild-type version.[9]
-
Bioorthogonal Labeling: Successful labeling with a fluorescent probe (e.g., a thiol- or tetrazine-functionalized dye) that is only possible after UAA incorporation provides functional confirmation of its presence.
Section 3: Troubleshooting Guide
This guide is structured as a decision tree to help you diagnose and solve common experimental problems.
Caption: Troubleshooting decision tree for UAA incorporation experiments.
Section 4: Detailed Experimental Protocols
Protocol 1: Expression and Incorporation in E. coli
This protocol is a starting point for expressing a His-tagged target protein containing 9-decenoic acid using an arabinose-inducible OTS plasmid and an IPTG-inducible target plasmid in an RF1-deficient E. coli strain.
Materials:
-
E. coli C321.ΔA (or similar RF1-deficient strain)
-
Plasmid for target protein with UAG codon and His-tag
-
Plasmid for 9-decenoic acid-specific aaRS/tRNA (e.g., pEVOL-AdeK)
-
LB media and agar plates with appropriate antibiotics
-
This compound (prepare 100 mM stock in 0.1 M NaOH, filter sterilize)
-
L-Arabinose (20% w/v stock, filter sterilize)
-
IPTG (1 M stock, filter sterilize)
Procedure:
-
Co-transform the target and OTS plasmids into competent E. coli cells and plate on selective LB agar. Incubate overnight at 37°C.
-
Inoculate a single colony into 10 mL of selective LB media and grow overnight at 37°C.
-
Inoculate 1 L of selective LB media with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce the OTS system by adding L-arabinose to a final concentration of 0.02% (w/v). Shake for 15 minutes at 37°C.
-
Reduce the incubator temperature to 20°C.
-
Induce target protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Express for 16-20 hours at 20°C with shaking.
-
Harvest cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Confirmation of Incorporation by Mass Spectrometry
Procedure:
-
Purify the UAA-containing protein using an appropriate method (e.g., immobilized metal affinity chromatography [IMAC] for His-tagged proteins).[10] Run a gel to confirm purity.
-
Excise the protein band from a Coomassie-stained SDS-PAGE gel.
-
Perform in-gel digestion with trypsin.
-
Extract the resulting peptides.
-
Analyze the peptide mixture using LC-MS/MS.[9]
-
Search the MS/MS data against the target protein sequence, defining a variable modification at the target residue corresponding to the mass of 9-decenoic acid (mass shift of +157.12 Da relative to the amber-encoded Tyr in many systems, or calculate specific shift based on what amino acid it replaces).
Protocol 3: Bioorthogonal Labeling via Thiol-Ene Reaction
The terminal alkene of 9-decenoic acid can be specifically labeled using a thiol-containing probe in the presence of a photoinitiator.
Caption: Schematic of thiol-ene bioorthogonal labeling reaction.
Materials:
-
Purified protein with 9-decenoic acid (10-50 µM in PBS).
-
Thiol-functionalized probe (e.g., Alexa Fluor 488 C5 Maleimide, reduced to thiol).
-
Photoinitiator (e.g., LAP, lithium phenyl-2,4,6-trimethylbenzoylphosphinate).
-
Long-wave UV lamp (365 nm).
Procedure:
-
In a microfuge tube, combine the purified protein, a 10-fold molar excess of the thiol probe, and the photoinitiator to a final concentration of 1 mM.
-
Expose the mixture to 365 nm UV light for 5-15 minutes on ice.
-
Quench the reaction by adding a scavenger like DTT.
-
Analyze the labeling efficiency by SDS-PAGE with in-gel fluorescence imaging. A fluorescent band should appear at the molecular weight of your target protein.
-
Remove excess probe using a desalting column.
References
- 1. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 5. Frontiers | Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins [frontiersin.org]
- 6. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crucial optimization of translational components towards efficient incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Protein Purification Guide | An Introduction to Protein Purification Methods [worldwide.promega.com]
Minimizing racemization of (2S)-2-Amino-9-decenoic acid during synthesis
A Guide to Minimizing Racemization and Overcoming Synthetic Challenges
Welcome to the Technical Support Center for the synthesis of (2S)-2-Amino-9-decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common issues encountered during the synthesis of this and related chiral α-amino acids. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the stereochemical integrity of your final product.
Introduction: The Challenge of Stereochemical Purity
This compound is a valuable chiral building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its enantiomeric purity, as the biological activity of chiral molecules is often highly stereospecific. The primary challenge in its synthesis is the prevention of racemization at the α-carbon, a common pitfall in amino acid chemistry that can lead to mixtures of enantiomers with diminished or altered biological activity.
This guide will be structured around a plausible and robust synthetic strategy for this compound, addressing potential issues at each stage. We will delve into the mechanistic underpinnings of racemization and provide actionable solutions to maintain the desired stereochemistry.
Proposed Synthetic Route
A reliable method for the asymmetric synthesis of α-amino acids is the use of a chiral auxiliary. Here, we propose a route based on the well-established Evans' chiral auxiliary methodology, which offers high diastereoselectivity and predictable stereochemical outcomes.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guides and FAQs
This section is organized in a question-and-answer format to directly address specific problems you might encounter during your synthesis.
Part 1: Acylation of the Chiral Auxiliary
Question 1: I am observing low yields in the acylation of the Evans auxiliary with 9-decenoyl chloride. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this step often stem from incomplete deprotonation of the oxazolidinone auxiliary, degradation of the acyl chloride, or quenching of the lithium enolate. Here’s a systematic approach to troubleshoot this issue:
-
Moisture and Air Sensitivity: The use of n-butyllithium (n-BuLi) necessitates strictly anhydrous and inert conditions. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen. All solvents and reagents must be rigorously dried.
-
n-BuLi Titration: The concentration of commercially available n-BuLi can vary. It is crucial to titrate your n-BuLi solution to determine its exact molarity. Inaccurate concentration can lead to incomplete deprotonation.
-
Temperature Control: The deprotonation and acylation should be carried out at -78 °C (a dry ice/acetone bath). Higher temperatures can lead to side reactions and decomposition of the enolate.
-
Acyl Chloride Quality: Ensure the 9-decenoyl chloride is of high purity and free from acidic impurities (like HCl from its preparation) which can quench the enolate. If necessary, distill the acyl chloride before use.
-
Addition Rate: Add the 9-decenoyl chloride slowly to the solution of the lithiated auxiliary to maintain the low temperature and minimize side reactions. A rapid, exothermic addition can lead to undesired byproducts.
Question 2: After acylation, I see multiple spots on my TLC plate, suggesting the formation of byproducts. What are these and how can I avoid them?
Answer:
The formation of multiple products can be due to several factors:
-
Diacylation: If excess acyl chloride is used or if the reaction is not quenched properly, diacylation of the auxiliary can occur. Use a slight excess (1.05-1.1 equivalents) of the acyl chloride.
-
Enolate Instability: If the temperature rises above -78 °C, the lithium enolate can undergo side reactions. Maintain strict temperature control throughout the process.
-
Impure Starting Materials: Impurities in either the chiral auxiliary or the acyl chloride can lead to a complex reaction mixture. Ensure the purity of your starting materials by recrystallization or distillation.
Part 2: Asymmetric Azidation
Question 3: The diastereoselectivity of my azidation step is lower than expected. How can I improve the diastereomeric ratio (d.r.)?
Answer:
The diastereoselectivity of the azidation is critically dependent on the formation of a specific enolate geometry and the steric hindrance provided by the chiral auxiliary.
-
Base Selection: Potassium hexamethyldisilazide (KHMDS) is generally preferred over lithium diisopropylamide (LDA) for forming the potassium enolate, which often gives higher diastereoselectivity in azidation reactions.
-
Temperature Control: As with the acylation, maintaining a low temperature (-78 °C) during enolate formation and the addition of the azide source is paramount.
-
Azide Source: Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) is a common and effective electrophilic azide source for this transformation. Ensure its purity and handle it with care as organic azides can be explosive.
-
Reaction Time and Quenching: Allow the reaction to proceed to completion at low temperature. Quenching the reaction with a proton source like saturated aqueous ammonium chloride should be done carefully to avoid warming the reaction mixture.
Question 4: I am concerned about the safety of using trisyl azide. Are there any alternatives?
Answer:
While trisyl azide is widely used, its potential instability is a valid concern. An alternative is to use imidazole-1-sulfonyl azide hydrochloride, which is a crystalline, more stable solid. The reaction conditions would be similar, but it is always advisable to perform a small-scale trial to optimize the reaction.
Part 3: Cleavage of the Auxiliary and Azide Reduction
Question 5: During the cleavage of the chiral auxiliary with lithium hydroperoxide (LiOOH), I am experiencing low yields and/or decomposition of my product. What could be the issue?
Answer:
The cleavage of the N-acyl oxazolidinone is a sensitive step and requires careful control of reaction conditions.
-
Temperature: The reaction should be performed at low temperatures, typically 0 °C. Higher temperatures can lead to decomposition of the hydroperoxide and the product.
-
Stoichiometry of Reagents: The ratio of lithium hydroxide (LiOH) to hydrogen peroxide (H₂O₂) is critical. A common protocol uses a pre-cooled solution of LiOH in water to which 30% H₂O₂ is added. Ensure accurate measurement of both reagents.
-
Reaction Time: Monitor the reaction closely by TLC. Over-exposure to the basic and oxidative conditions can lead to degradation of the product.
-
Work-up: After the reaction is complete, the excess peroxide must be quenched. This is typically done by adding a reducing agent like sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) at 0 °C.
Question 6: I am observing some epimerization (racemization) during the hydrolysis of the methyl ester to the final amino acid. How can I minimize this?
Answer:
Saponification of α-amino esters with a strong base can lead to epimerization via deprotonation-reprotonation at the α-carbon.[1]
-
Milder Base: Use a milder base than sodium hydroxide, such as lithium hydroxide (LiOH). LiOH is often less prone to causing epimerization.
-
Temperature: Perform the hydrolysis at a low temperature (e.g., 0 °C to room temperature). Avoid heating the reaction mixture.
-
Reaction Time: Monitor the reaction progress by TLC and quench it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions.
-
Acidic Work-up: Carefully neutralize the reaction mixture with a mild acid (e.g., citric acid or dilute HCl) at low temperature.
Part 4: Analytical and Purification
Question 7: How can I accurately determine the enantiomeric excess (ee) of my final product, this compound?
Answer:
Several methods are available for determining the enantiomeric excess of amino acids.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. You can either analyze the underivatized amino acid on a chiral stationary phase (CSP) column or derivatize the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, (1-fluoro-2,4-dinitrophenyl-5)-L-alaninamide or FDAA) and separate the resulting diastereomers on a standard reverse-phase column.[2]
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization of the amino acid to make it volatile (e.g., esterification followed by acylation). The diastereomeric derivatives can then be separated on a chiral GC column.[3][4][5][6][7]
Protocol: Enantiomeric Excess Determination by Chiral HPLC after Derivatization with Marfey's Reagent
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of your synthesized this compound in 100 µL of 1 M sodium bicarbonate solution.
-
Add a solution of Marfey's reagent (1 mg in 200 µL of acetone).
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 2 M HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: A standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 340 nm.
-
-
Analysis:
-
Inject the derivatized sample. The two diastereomers (L-D and L-L) will have different retention times.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two diastereomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Question 8: I am having difficulty purifying my final product. What are some recommended purification techniques?
Answer:
The purification of amino acids can be challenging due to their zwitterionic nature.
-
Crystallization: If your product is a solid, recrystallization is often the best method for achieving high purity. Experiment with different solvent systems (e.g., water/ethanol, water/acetone).
-
Ion-Exchange Chromatography: This is a very effective method for purifying amino acids. You can use a cation-exchange resin (e.g., Dowex 50) and elute with a gradient of aqueous ammonia or pyridine-acetic acid buffer.
-
Reverse-Phase Chromatography: For protected amino acids or their esters, reverse-phase flash chromatography on silica gel or preparative HPLC can be effective.
Summary of Key Parameters to Minimize Racemization
| Parameter | Recommendation | Rationale |
| Base | Use sterically hindered or weaker bases (e.g., N-methylmorpholine, 2,4,6-collidine) over strong, non-hindered bases (e.g., triethylamine, DBU).[8] | Stronger, less hindered bases are more likely to deprotonate the α-carbon, leading to enolate formation and racemization. |
| Temperature | Conduct reactions at low temperatures (e.g., -78 °C, 0 °C, or room temperature) whenever possible. | Higher temperatures increase the rate of all reactions, including the undesirable racemization pathway. |
| Coupling Reagents | Use coupling reagents in combination with racemization-suppressing additives like HOBt or Oxyma. | These additives form active esters that are less prone to racemization than the intermediates formed with coupling reagents alone.[8] |
| Protecting Groups | Urethane-type protecting groups (e.g., Boc, Fmoc, Cbz) are generally better at preventing racemization than acyl-type protecting groups.[9] | The lone pair of the nitrogen in urethane-type protecting groups is delocalized into the carbonyl, making the α-proton less acidic. |
| Reaction Time | Minimize the time the activated amino acid exists in solution before reacting. | Prolonged exposure of the activated species to the reaction conditions increases the opportunity for racemization. |
| Solvent | The choice of solvent can influence the rate of racemization. | The solvent can affect the stability of the enolate intermediate and the accessibility of the base to the α-proton. |
Conclusion
The synthesis of enantiomerically pure this compound is a challenging but achievable goal. By understanding the mechanisms of racemization and carefully controlling reaction conditions, researchers can significantly improve the stereochemical outcome of their synthesis. This guide provides a framework for troubleshooting common problems and offers practical solutions to help you achieve your synthetic objectives with high enantiomeric purity.
References
- 1. racemic amino acids: Topics by Science.gov [science.gov]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fermentation for Biocatalytic Decenoic Acid Production
Welcome to the technical support center for the biocatalytic production of decenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing fermentation conditions and troubleshooting common experimental hurdles. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Introduction to Biocatalytic Decenoic Acid Production
Decenoic acid, a medium-chain fatty acid (MCFA), holds significant value in pharmaceuticals, antimicrobials, and specialty chemicals. Biocatalytic production using engineered microorganisms offers a sustainable and highly specific alternative to traditional chemical synthesis. A common strategy involves modifying the β-oxidation pathway in host organisms like Escherichia coli. By introducing specific thioesterases and deleting genes responsible for fatty acid degradation, decanoic acid (a saturated precursor) can be efficiently converted to the desired unsaturated decenoic acid.
The core biocatalytic module often involves a three-enzyme cascade:
-
Acyl-CoA Synthetase (FadD): Activates the decanoic acid substrate to decanoyl-CoA.
-
Acyl-CoA Dehydrogenase (FadE): Introduces a double bond, converting decanoyl-CoA to decenoyl-CoA.
-
Acyl-CoA Thioesterase (YdiI): Cleaves the CoA group to release the final decenoic acid product.
Simultaneously, key genes in the native β-oxidation pathway (e.g., fadB, fadJ, fadR) are often knocked out to prevent the degradation of the decenoic acid product and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the most common host organism for decenoic acid production and why?
A1: Engineered Escherichia coli, particularly strains like BL21(DE3), is the most widely documented host. The preference for E. coli is due to its rapid growth, well-understood genetics, and the vast array of available genetic tools for pathway engineering. Its robust nature makes it suitable for high-density fermentation processes. Other organisms like Saccharomyces cerevisiae (yeast) and Pseudomonas species are also explored for fatty acid production due to their native metabolic capabilities and tolerance to certain process conditions.
Q2: Why is an inducer like IPTG necessary, and when should it be added?
A2: In many recombinant systems, the genes for the biocatalytic enzymes (e.g., FadD, FadE, YdiI) are placed under the control of an inducible promoter, such as the lac promoter. An inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) is required to initiate the transcription of these genes.[1] This provides precise control over protein expression.
Causality: Expressing large quantities of recombinant proteins places a significant metabolic burden on the host cells.[2] Inducing expression during the mid-logarithmic growth phase (typically at an optical density at 600 nm, OD₆₀₀, of 0.6-0.8) ensures that a sufficient cell mass has accumulated before the cells' resources are diverted from growth to protein production. Early induction can stunt growth, while late induction may result in lower overall enzyme concentration and reduced productivity.[3]
Q3: What are the primary challenges associated with decenoic acid fermentation?
A3: The primary challenges include:
-
Product Toxicity: Decenoic acid, like other medium-chain fatty acids, can be toxic to microbial cells, even at relatively low concentrations. This toxicity often manifests as cell membrane damage and disruption of the intracellular pH, leading to inhibited growth and reduced productivity.[4][5]
-
Low Yield: This can be a result of product toxicity, suboptimal fermentation conditions, inefficient enzyme activity, or degradation of the product by native metabolic pathways.
-
Substrate/Product Insolubility: The decanoic acid substrate and decenoic acid product have low solubility in aqueous fermentation media, which can limit their bioavailability to the cells and complicate downstream processing.
-
Byproduct Formation: Native metabolic pathways can divert precursors or the final product into unwanted side-reactions, reducing the overall process efficiency.
Q4: How is decenoic acid quantified in a fermentation broth?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying decenoic acid. Due to its low volatility, decenoic acid must first be derivatized into a more volatile form, typically a fatty acid methyl ester (FAME).[6][7] This involves an extraction and esterification process. For accurate quantification, a stable isotope-labeled internal standard, such as Decanoic acid-d19, is often added at the beginning of the sample preparation to account for any losses during extraction and derivatization.[6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations for the root causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Ineffective Induction | The inducer (e.g., IPTG) was not added at the correct time, was at a suboptimal concentration, or the induction temperature was incorrect. This leads to insufficient expression of the biocatalytic enzymes. | 1. Verify Induction Timing: Induce at mid-log phase (OD₆₀₀ ≈ 0.6-0.8). 2. Optimize Inducer Concentration: Titrate IPTG concentration (e.g., 0.1 mM to 1.0 mM). Higher concentrations do not always lead to higher yields and can increase metabolic stress. 3. Optimize Induction Temperature: A lower induction temperature (e.g., 25-30°C) can promote proper protein folding and solubility, even if it slows down the overall process.[3] |
| Product Toxicity | Decenoic acid is accumulating to a level that is toxic to the cells, causing growth arrest and cell death. This is a very common issue with medium-chain fatty acids.[3][4][5] | 1. Implement Fed-Batch Strategy: Instead of adding all the decanoic acid substrate at the beginning, feed it slowly over time to keep the instantaneous concentration of decenoic acid below the toxic threshold. 2. In-situ Product Removal: Consider adding a water-immiscible organic solvent (e.g., dodecane) to the fermenter to extract the decenoic acid from the aqueous phase as it is produced, reducing its contact with the cells. |
| Product Degradation | The host cell's native β-oxidation pathway is degrading the decenoic acid product. This is likely if your engineered strain does not have the relevant degradation pathway genes (fadB, fadJ, etc.) knocked out.[8] | 1. Verify Strain Genotype: Confirm that your host strain has the necessary gene deletions to block the β-oxidation pathway. 2. Analyze Byproducts: Use GC-MS to look for shorter-chain fatty acids, which would be indicative of degradation. |
| Suboptimal pH | The pH of the fermentation medium has drifted out of the optimal range for cell growth and enzyme activity (typically pH 6.5-7.5 for E. coli). As cells produce acids, the pH naturally drops. | 1. Monitor and Control pH: Use a pH probe and an automated acid/base feeding system in the bioreactor to maintain the pH at a setpoint (e.g., 7.0). 2. Use Buffered Media: For shake flask experiments, use a well-buffered medium like M9 medium.[9][10] |
Problem 2: Poor or Inconsistent Cell Growth
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Suboptimal Inoculum | The inoculum culture was not in a healthy, active state when transferred to the production fermenter, leading to a long lag phase or complete growth failure. | 1. Use a Fresh Starter Culture: Always start from a single, fresh colony on an agar plate.[11] 2. Grow to Mid-Log Phase: Ensure the starter culture is in the exponential growth phase before using it to inoculate the main fermenter.[5] 3. Standardize Inoculum Size: Use a consistent inoculum volume, typically 1-5% (v/v) of the final fermentation volume. |
| Nutrient Limitation | An essential nutrient (e.g., carbon, nitrogen, phosphate, or a specific trace metal) is being depleted before the fermentation is complete. | 1. Optimize C:N Ratio: The carbon-to-nitrogen ratio is critical. A high C:N ratio can sometimes favor fatty acid production but may limit biomass. Start with a balanced medium and experiment with different ratios. 2. Supplement with Trace Metals: As shown in some studies, specific metal ions like Mn²⁺ can enhance productivity.[10] Ensure your medium contains a complete trace metal solution. 3. Analyze Media Components: If possible, measure key nutrient concentrations throughout the fermentation to identify what is being depleted. |
| Oxygen Limitation | In aerobic fermentations, insufficient dissolved oxygen (DO) will severely limit cell growth and energy production. | 1. Increase Agitation/Aeration: In a bioreactor, increase the stirrer speed and/or the airflow rate to improve oxygen transfer. 2. Use Baffled Flasks: For shake flask cultures, use baffled flasks to increase aeration and ensure a smaller culture volume relative to the flask volume (e.g., 100 mL in a 500 mL flask). |
Data & Protocols
Table 1: Optimized Fermentation Parameters for Decenoic Acid Production
The following table summarizes a set of optimized conditions derived from studies on producing trans-2-decenoic acid in an engineered E. coli strain. These values serve as an excellent starting point for your own optimization experiments.
| Parameter | Optimized Value | Rationale & Key Considerations |
| Host Strain | E. coli BL21(DE3) derivative | Robust for protein expression; requires gene knockouts (e.g., ΔfadB, ΔfadJ, ΔfadR) to prevent product degradation. |
| Culture Temperature | 37°C (for growth) | Optimal for rapid E. coli biomass accumulation. |
| Induction Temperature | 30°C | A lower temperature post-induction often improves the solubility and activity of recombinant enzymes.[3] |
| pH | 7.0 | Maintained via automated addition of base (e.g., NH₄OH) in a bioreactor. Critical for enzyme stability and cell viability. |
| Inoculum Size | 1% (v/v) | A low inoculum can lead to slow growth, while a high inoculum can lead to premature nutrient depletion. 1% is a good balance. |
| Seed Culture Time | ~16-20 hours | The goal is to use a seed culture that is in the late-logarithmic phase of growth for inoculation. |
| Inducer (IPTG) | 0.1 - 1.0 mM | Added at OD₆₀₀ of 0.6-0.8. |
| Substrate Feed | 0.15 g/L/hr (Decanoic Acid) | A continuous or semi-continuous feed prevents substrate toxicity and helps manage product toxicity. |
| Key Media Additive | 0.10 mM MnCl₂ | Manganese ions can act as a cofactor for certain enzymes and have been shown to improve titer.[10] |
Diagram 1: General Workflow for Decenoic Acid Fermentation
Caption: A typical workflow for lab-scale production of decenoic acid.
Protocol 1: Standard Inoculum Development
This protocol ensures a healthy and active starter culture for inoculating your main bioreactor.
-
Plate to Pre-culture: Aseptically pick a single, well-isolated colony of your engineered E. coli strain from a fresh agar plate.
-
Inoculate the colony into a culture tube or small flask containing 5-10 mL of sterile Luria-Bertani (LB) or a minimal medium (e.g., M9) supplemented with the appropriate antibiotic.
-
Incubate at 37°C with vigorous shaking (200-250 rpm) for 8-12 hours.
-
Pre-culture to Seed Flask: Transfer the pre-culture to a larger, baffled shake flask containing the final production medium (e.g., 100 mL of medium in a 500 mL flask). The transfer volume should be 1-2% of the seed flask volume.
-
Incubate the seed flask at 37°C with vigorous shaking until it reaches the mid-to-late logarithmic growth phase (typically 12-16 hours). This seed culture is now ready to inoculate the production bioreactor.[5][12]
Protocol 2: Downstream Product Recovery and Purification
This protocol outlines a general method for extracting and purifying decenoic acid from the cell-free fermentation broth.
-
Cell Removal: Harvest the entire fermentation broth and centrifuge at high speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the cells. Carefully decant and collect the supernatant, which contains the dissolved decenoic acid.
-
Acidification: Transfer the supernatant to a separatory funnel. Acidify the broth to a pH of approximately 2.0-3.0 using a concentrated acid like HCl. This step is crucial as it protonates the decenoic acid (R-COO⁻ → R-COOH), making it much less soluble in water and more soluble in organic solvents.[1][4]
-
Liquid-Liquid Extraction: Add an equal volume of an immiscible organic solvent, such as ethyl acetate, to the separatory funnel.[1][4] Stopper the funnel, invert it, and vent frequently to release pressure. Shake vigorously for 2-3 minutes to ensure thorough mixing.
-
Allow the layers to separate. The decenoic acid will partition into the upper organic layer. Drain and discard the lower aqueous layer.
-
Solvent Evaporation: Transfer the organic layer to a round-bottom flask and remove the solvent using a rotary evaporator. The result will be a crude extract containing decenoic acid and other organic-soluble impurities.
-
Crystallization: Dissolve the crude residue in a minimal amount of hot hexane (e.g., at 50°C).[1][4] Slowly cool the solution to a lower temperature (e.g., 5-10°C) to induce crystallization of the purified decenoic acid. Avoid cooling too rapidly, as this can trap impurities.[4]
-
Final Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold hexane to remove any remaining soluble impurities. Dry the crystals under a vacuum to obtain the final product.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: A decision tree for diagnosing the cause of low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. youtube.com [youtube.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. Upstream development of Escherichia coli fermentation process with PhoA promoter using design of experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu [bu.edu]
- 8. Fatty acid degradation - Wikipedia [en.wikipedia.org]
- 9. Recipes and tools for culture of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli [frontiersin.org]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. farabi.university [farabi.university]
Validation & Comparative
Comparative analysis of different synthetic routes to (2S)-2-Amino-9-decenoic acid
(2S)-2-Amino-9-decenoic acid is a non-proteinogenic α-amino acid of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, featuring a terminal olefin and a defined stereocenter at the α-carbon, makes it a valuable building block for synthesizing novel peptides, enzyme inhibitors, and other complex molecular architectures. The efficacy, scalability, and stereochemical purity of its synthesis are paramount for its practical application. This guide provides a comparative analysis of three prominent synthetic strategies to obtain this chiral amino acid: Asymmetric Phase-Transfer Catalysis, the Schöllkopf Bis-Lactim Ether Method, and Enzymatic Resolution of its N-acetyl derivative.
Introduction to Synthetic Strategies
The primary challenge in synthesizing this compound lies in the stereoselective construction of the chiral center. The three routes discussed herein represent distinct philosophical approaches to achieving this goal:
-
Asymmetric Phase-Transfer Catalysis: This method builds the chiral center through the catalytic alkylation of an achiral glycine derivative, where a chiral catalyst directs the stereochemical outcome.
-
Schöllkopf Bis-Lactim Ether Method: This classic approach utilizes a stoichiometric chiral auxiliary derived from a natural amino acid (valine) to direct the diastereoselective alkylation of a glycine unit.
-
Enzymatic Resolution: This biocatalytic method involves the synthesis of a racemic mixture of the amino acid, followed by the selective enzymatic hydrolysis of the L-enantiomer's N-acetyl derivative, allowing for the separation of the desired stereoisomer.
Each of these methodologies carries its own set of advantages and disadvantages concerning yield, enantioselectivity, operational complexity, and scalability, which will be detailed in the following sections.
Route 1: Asymmetric Phase-Transfer Catalysis
This elegant approach relies on the in-situ generation of a chiral ion pair between a glycine Schiff base enolate and a chiral quaternary ammonium salt catalyst. This chiral environment directs the incoming electrophile to one face of the planar enolate, resulting in an enantiomerically enriched product.
Retrosynthetic Analysis
Caption: Retrosynthesis of the target amino acid via Asymmetric Phase-Transfer Catalysis.
Scientific Rationale
The success of this method hinges on the design of the chiral phase-transfer catalyst, typically a derivative of a cinchona alkaloid. The catalyst forms a tightly associated, chiral ion pair with the glycine enolate, effectively shielding one face from the alkylating agent (8-bromo-1-nonene). The use of a benzophenone imine of a glycine ester is crucial as it increases the acidity of the α-protons, facilitating enolate formation under relatively mild basic conditions (e.g., solid KOH or CsOH).
Experimental Protocol
Step 1: Asymmetric Alkylation
-
Materials: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 eq), 8-bromo-1-nonene (1.2 eq), O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Maruoka catalyst analog, 0.01 eq), Potassium hydroxide (powdered, 5.0 eq), Toluene.
-
Procedure: To a stirred solution of the glycine imine and the chiral catalyst in toluene at 0 °C under an inert atmosphere, powdered potassium hydroxide is added. 8-bromo-1-nonene is then added dropwise. The reaction is stirred vigorously at 0 °C for 12-24 hours, monitoring by TLC. Upon completion, the reaction is quenched with water and the organic layer is separated, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.
Step 2: Hydrolysis
-
Materials: Alkylated glycine imine from Step 1, 1 M Hydrochloric acid, Diethyl ether.
-
Procedure: The purified product from Step 1 is dissolved in diethyl ether and stirred vigorously with 1 M HCl at room temperature for 4-6 hours. The aqueous layer is separated, washed with diethyl ether to remove benzophenone, and then concentrated under reduced pressure to yield the hydrochloride salt of this compound tert-butyl ester. Final hydrolysis of the ester with TFA or further purification via ion-exchange chromatography yields the target amino acid.
Route 2: Schöllkopf Bis-Lactim Ether Method
This robust and reliable method employs a chiral auxiliary, specifically a bis-lactim ether derived from L-valine and glycine, to achieve high diastereoselectivity in the alkylation step.[1]
Retrosynthetic Analysis
References
In vitro versus in vivo efficacy of (2S)-2-Amino-9-decenoic acid derivatives
An In-Depth Guide to the In Vitro and In Vivo Efficacy of (2S)-2-Amino-9-decenoic Acid Derivatives as Histone Deacetylase Inhibitors
Welcome to a comprehensive examination of this compound and its derivatives, a chemical scaffold of significant interest in the field of epigenetics and cancer therapy. This guide moves beyond a simple product overview to provide a deep, comparative analysis of the in vitro and in vivo performance of compounds based on this structural motif. We will explore the causal relationships between chemical structure, target engagement, and ultimate therapeutic efficacy, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Epigenetic Target - Histone Deacetylases (HDACs)
In the intricate world of cellular regulation, gene expression is not solely dictated by the DNA sequence itself. An overlay of chemical modifications, known as epigenetic regulation, plays a critical role. Key players in this process are histone acetyltransferases (HATs) and histone deacetylases (HDACs), enzymes that control the acetylation status of lysine residues on histone tails.[1] HATs add acetyl groups, leading to a more relaxed chromatin structure that facilitates gene transcription. Conversely, HDACs remove these acetyl groups, resulting in condensed chromatin and transcriptional repression.[1]
An imbalance in HDAC activity is implicated in a range of diseases, most notably cancer, where aberrant HDAC recruitment to gene promoters silences tumor suppressor genes.[2] This has made HDACs a prime target for therapeutic intervention.[2] The development of HDAC inhibitors (HDACi) aims to restore normal acetylation patterns, reactivate suppressed genes, and consequently induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
The this compound scaffold is a crucial component of several natural and synthetic HDAC inhibitors. It often serves as part of the "cap" group, which interacts with the surface of the enzyme active site, contributing to binding affinity and isoform selectivity. A notable example is the more complex derivative, (2S)-amino-8-oxo-(9R)-hydroxydecanoic acid (Ahoda), a key residue in the potent, naturally derived cyclic tetrapeptide HDAC inhibitor, FR235222.[1] This guide will dissect the journey of such molecules from the benchtop (in vitro) to preclinical models (in vivo), illuminating the critical factors that govern their success.
Comparative Analysis: In Vitro Efficacy
The initial evaluation of any potential HDAC inhibitor begins in vitro, where we can directly measure its interaction with the target enzyme and its effect on cancer cells in a controlled environment.
Causality in Experimental Choice:
Two primary types of assays are indispensable for a comprehensive in vitro profile:
-
Biochemical Enzymatic Assays: These are the first-line screening tools. They directly measure the ability of a compound to inhibit the enzymatic activity of isolated HDAC isoforms. The industry standard is a fluorometric assay using a synthetic, acetylated peptide substrate. The output, typically an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), provides a pure measure of target potency. It tells us, "How well does the key fit the lock?"
-
Cell-Based Assays: Potency against an isolated enzyme does not guarantee activity in a cellular context. The compound must first penetrate the cell membrane and engage its target within the complex intracellular milieu. We therefore assess:
-
Target Engagement: A Western blot for acetylated histones (H3 or H4) provides direct evidence that the inhibitor is reaching and inhibiting HDACs within the cell.
-
Antiproliferative Activity: Assays like MTT or SRB measure the compound's ability to inhibit cancer cell growth. The resulting GI50 or IC50 value reflects the compound's overall cellular efficacy, which is a convolution of its membrane permeability, target potency, and potential off-target effects.
-
Quantitative Data Summary: In Vitro Performance of Representative HDAC Inhibitors
The table below compares compounds featuring long-chain amino acid-like moieties with a well-established benchmark, SAHA (Vorinostat), a pan-HDAC inhibitor.
| Compound/Derivative Class | Structural Class | Target HDAC Isoforms | Enzymatic IC50 (nM) | Antiproliferative GI50 (µM) (Cell Line) | Reference |
| FR235222 | Cyclic Tetrapeptide | Class I HDACs | H4 deacetylation: 60 nM | Jurkat T-cell leukemia: Potent activity reported | [1] |
| AS1387392 | Cyclic Tetrapeptide | Class I HDACs | H4 deacetylation: 50 nM | Splenocyte proliferation: Nanomolar IC50 | [1] |
| MC1568 | 2-aminobenzamide | Class IIa HDACs | - (Inhibits complex formation) | C2C12 Myoblasts: Arrests differentiation | [3] |
| SAHA (Vorinostat) | Hydroxamic Acid | Pan-HDAC (Class I, II, IV) | HDAC1: ~30 nM | Various Cancer Lines: ~1-5 µM | [3] |
Insight: The data reveals that cyclic tetrapeptides containing the Ahoda residue, like FR235222 and AS1387392, exhibit potent, low nanomolar activity in biochemical and cell-based assays.[1] This highlights the effectiveness of this structural motif in engaging the HDAC active site. MC1568 demonstrates that derivatives can be engineered for selectivity, in this case targeting Class IIa HDACs not through direct enzymatic inhibition but by modulating protein-protein interactions.[3]
Comparative Analysis: In Vivo Efficacy
Promising in vitro data is merely the entry ticket to the far more challenging and complex arena of in vivo testing. Here, the compound must overcome numerous physiological barriers to reach the tumor and exert its therapeutic effect in a living organism.
Causality in Experimental Choice:
The gold standard for preclinical evaluation of anticancer agents is the human tumor xenograft model . In this system, human cancer cells are implanted into immunocompromised mice, where they grow into solid tumors. The test compound is then administered, and its efficacy is evaluated based on several key parameters:
-
Tumor Growth Inhibition (TGI): The primary endpoint. It measures the percentage reduction in tumor volume in treated animals compared to a vehicle-treated control group.
-
Body Weight Monitoring: A critical indicator of systemic toxicity. Significant weight loss can signal that the compound is too toxic for further development.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: PK studies measure the drug's concentration in the blood and tissues over time (ADME: Absorption, Distribution, Metabolism, Excretion). PD studies measure target engagement in the tumor tissue itself (e.g., by measuring histone acetylation levels), confirming the drug is hitting its target in vivo.
Quantitative Data Summary: In Vivo Performance of Representative Anticancer Agents
The following table provides examples of in vivo study outcomes. While specific data for FR235222 is less public, we include data for another small molecule inhibitor, NK3, to illustrate typical experimental results.
| Compound | Animal Model | Dosing Regimen | Efficacy Endpoint | Observed Toxicity | Reference |
| ITF2357 (Givinostat) | Mouse Striatum (LPS-induced inflammation) | Not specified | Reduced expression of pro-inflammatory mediators | Not specified | [4] |
| NK3 (IDO1/STAT3 Inhibitor) | CT26 Tumor-bearing Balb/c mice | 50 & 100 mg/kg (route not specified), every 2 days for 3 weeks | Significant reduction in tumor weight and volume | No significant change in body weight | [5] |
| MC1568 | Mouse (muscle differentiation model) | Not specified | Tissue-selective HDAC inhibition (skeletal muscle, heart) | Not specified | [3] |
Insight: The in vivo data underscores the hurdles in translating benchtop results. A compound like NK3 demonstrates a successful outcome: potent tumor growth inhibition without overt toxicity.[5] The study on ITF2357 shows that HDAC inhibitors can also have anti-inflammatory effects in vivo.[4] The MC1568 results are particularly insightful, revealing that a compound can achieve tissue-selective target inhibition in vivo, a highly desirable property for minimizing side effects.[3]
Bridging the In Vitro-In Vivo Gap: A Senior Scientist's Perspective
The transition from a petri dish to a patient is the single greatest challenge in drug development. A compound with a stellar IC50 of 10 nM in vitro can fail spectacularly in vivo. Why?
The answer lies in Pharmacokinetics (PK) and Drug-like Properties . The this compound scaffold, particularly when embedded in a larger, complex structure like a cyclic peptide, may face significant PK challenges:
-
Absorption: Will the compound be absorbed if given orally, or will it require injection? Cyclic peptides often have poor oral bioavailability.
-
Distribution: Once in the bloodstream, does it penetrate tissues effectively to reach the tumor at a high enough concentration?
-
Metabolism: Is the compound rapidly broken down by the liver into inactive metabolites? The long alkyl chain of the decenoic acid moiety could be susceptible to metabolic oxidation.
-
Excretion: How quickly is the compound cleared from the body by the kidneys or liver? A short half-life may require frequent, high doses.
The lack of correlation often stems from focusing solely on in vitro potency while neglecting these crucial ADME properties. A successful drug is a delicate balance: it must be potent enough to hit its target but also possess the stability, solubility, and permeability to navigate the complex physiological landscape of a living organism. Therefore, early-stage in vitro ADME and toxicity screening, run in parallel with efficacy studies, are paramount to selecting derivative candidates with the highest probability of in vivo success.
Detailed Experimental Protocols & Workflows
To ensure scientific integrity, protocols must be robust and self-validating. Below are standardized, step-by-step methodologies for the key assays discussed.
Protocol 1: In Vitro HDAC Enzymatic Assay (Fluorometric)
This protocol measures the direct inhibitory effect of a compound on HDAC enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant human HDAC enzyme, the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), and the developer solution.
-
Compound Dilution: Perform a serial dilution of the test compound (e.g., this compound derivative) to create a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well microplate, add the assay buffer, the diluted test compound, and the HDAC enzyme solution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing a fluorescent signal. Incubate for 15-20 minutes.
-
Data Acquisition: Read the fluorescence intensity on a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Analysis: Subtract background fluorescence, normalize the data to the positive control, and plot the percent inhibition versus the log of inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
References
- 1. An Overview of Naturally Occurring Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective class II HDAC inhibitors impair myogenesis by modulating the stability and activity of HDAC–MEF2 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase (HDAC) inhibitors reduce the glial inflammatory response in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Structural and Functional Analysis of Proteins Containing the Non-Natural Amino Acid (2S)-2-Amino-9-decenoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural and functional comparison of proteins site-specifically incorporating the non-natural amino acid (2S)-2-Amino-9-decenoic acid (Adc) against their wild-type counterparts. We will delve into the unique properties Adc imparts, the anticipated structural consequences, and a detailed playbook of experimental protocols to rigorously characterize these engineered proteins.
Introduction: Expanding the Proteomic Universe with this compound
The 20 canonical amino acids, dictated by the genetic code, offer a remarkable but finite chemical diversity for protein structure and function. The field of protein engineering seeks to transcend this limitation by incorporating non-natural amino acids (nnAAs), also known as unnatural amino acids (UAAs), into the polypeptide chain.[1][2] This powerful strategy allows for the introduction of novel chemical functionalities, biophysical probes, and structural modifications, opening new avenues in drug development, biocatalysis, and materials science.[3][4]
This guide focuses on this compound (Adc), a particularly versatile nnAA. Its long, hydrophobic aliphatic chain and a chemically addressable terminal alkene group make it a powerful tool for protein engineering. The incorporation of Adc can be used to probe hydrophobic interactions, enhance protein stability, or serve as a chemical handle for site-specific conjugation of payloads like drugs or imaging agents via bioorthogonal chemistry.[1][3]
Understanding the structural and functional perturbations caused by Adc incorporation is critical for its rational application. This guide provides the strategic and experimental framework for conducting a robust comparative analysis between an Adc-containing protein and its natural, wild-type (WT) analogue.
Molecular Profile: A Tale of Two Chemistries
The functional and structural consequences of substituting a natural amino acid with Adc are rooted in their fundamental chemical differences.
The Natural Amino Acid Repertoire
Natural amino acids provide a basis set of functionalities: hydrophobic (e.g., Leucine, Isoleucine), polar (e.g., Serine, Glutamine), charged (e.g., Aspartate, Lysine), and aromatic (e.g., Phenylalanine, Tryptophan). The precise packing of these side chains within the protein core is a primary driver of protein folding and stability.[5][6]
This compound (Adc): A Dual-Functionality Tool
Adc introduces two key features not readily found in natural amino acids:
-
Extended Hydrophobicity: The nine-carbon aliphatic side chain is significantly more hydrophobic than natural counterparts like Leucine or Isoleucine. When incorporated into the protein core, this can influence packing density and overall protein stability.[7][8]
-
Terminal Alkene Handle: The C9-C10 double bond is a bioorthogonal reactive group.[3] It can participate in reactions like the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines, allowing for the specific attachment of molecules (e.g., fluorophores, PEG chains, small molecule drugs) in a complex biological environment without interfering with native cellular processes.[3]
| Feature | Natural Hydrophobic Amino Acids (e.g., Leu, Ile, Val) | This compound (Adc) |
| Side Chain | Short to medium branched aliphatic chains | Long (C9) linear aliphatic chain with a terminal alkene |
| Primary Property | Hydrophobicity, steric packing | Enhanced hydrophobicity, bioorthogonal reactivity |
| Reactivity | Generally inert | Terminal alkene enables specific chemical ligation |
| Potential Impact | Contribute to core packing and protein stability | Alter core packing, modulate stability, serve as a conjugation site |
Genetic Incorporation of Adc: The Amber Suppression Strategy
Site-specific incorporation of Adc into a target protein is most commonly achieved through amber stop codon suppression .[9][10] This technique hijacks the cell's translational machinery to read the UAG (amber) stop codon as a sense codon for the nnAA.
The core components of this system are:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered synthetase that specifically recognizes and charges Adc.
-
An Orthogonal tRNA: A corresponding tRNA (tRNACUA) that has an anticodon (CUA) complementary to the UAG stop codon and is not recognized by any endogenous synthetases.
Causality of Experimental Choices: The choice of an orthogonal pair, often derived from archaea like Methanosarcina mazei, is critical because its components do not cross-react with the host cell's (e.g., E. coli) endogenous synthetases and tRNAs.[9] This orthogonality ensures that Adc is exclusively incorporated at the desired UAG codon.
Caption: Workflow for Adc incorporation via amber suppression.
Anticipated Structural & Stability Impacts: A Comparative Framework
The substitution of a natural amino acid with Adc can lead to a range of structural and stability changes. The magnitude of these effects is highly context-dependent, relying on the location of the substitution (protein core vs. surface) and the nature of the replaced residue.
Perturbations to the Hydrophobic Core
When Adc is incorporated into the hydrophobic core, its long, flexible side chain can induce several effects:
-
Packing Defects: If Adc replaces a smaller residue (e.g., Alanine, Valine), the additional volume may not be accommodated, leading to steric clashes and destabilization.[7][11] Conversely, replacing a bulky residue like Tryptophan with the linearly-shaped Adc might create a cavity, which is also energetically unfavorable and can decrease protein stability.[8]
-
Altered Protein Dynamics: The flexibility of the long alkyl chain may introduce new conformational dynamics within the protein core, which could impact allosteric regulation or enzyme function.
Effects on Secondary and Tertiary Structure
While single-point mutations, including nnAA incorporation, often result in minimal changes to the global protein fold, local perturbations are common.[12] The incorporation of a bulky group like Adc could slightly alter the backbone dihedral angles of neighboring residues, potentially causing minor shifts in secondary structure elements like α-helices or β-sheets.
Impact on Protein Stability
The overall effect on thermal stability (measured as melting temperature, Tm) is a balance between favorable hydrophobic burial and unfavorable steric clashes or cavity formation.
-
Potential for Stabilization: If Adc can be accommodated in a pre-existing hydrophobic pocket without significant strain, the increased hydrophobic surface area buried upon folding can lead to an increase in Tm.[5]
-
Potential for Destabilization: More commonly, the imperfect fit of a non-native side chain can disrupt the finely tuned packing of the hydrophobic core, leading to a decrease in Tm.[7]
Experimental Playbook: Protocols for Comparative Analysis
A rigorous comparison requires a multi-pronged approach combining high-resolution structural analysis with biophysical characterization of protein stability and function.
Caption: Overall experimental workflow for comparative analysis.
Protocol: Protein Expression and Purification
Objective: To produce high-purity samples of both the wild-type (WT) and Adc-containing protein.
Rationale: High purity (>95%) is essential for downstream biophysical and structural studies to ensure that observed effects are due to the protein of interest and not contaminants.[13]
Methodology:
-
Plasmid Preparation:
-
Clone the gene of interest into an expression vector (e.g., pET series for E. coli).
-
For the Adc variant, use site-directed mutagenesis to introduce a UAG (amber) codon at the desired position.
-
Co-transform this plasmid with a second plasmid encoding the orthogonal Adc-specific aaRS/tRNACUA pair into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
-
Expression:
-
Grow cells in a minimal medium to prevent scavenging of natural amino acids.
-
Supplement the medium with this compound (typically 1-2 mM) prior to induction.
-
Induce protein expression with IPTG at mid-log phase (OD600 ~0.6-0.8) and grow for an additional 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and Adc incorporation efficiency.
-
-
Purification:
-
Harvest cells by centrifugation and lyse them using sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Purify the protein using a multi-step chromatography approach, commonly starting with affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by ion-exchange and/or size-exclusion chromatography to achieve homogeneity.
-
-
Verification:
-
Confirm the incorporation of Adc using mass spectrometry (e.g., ESI-MS), expecting a mass shift corresponding to Adc relative to the replaced natural amino acid.
-
Protocol: Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure content and thermal stability of the WT and Adc-variant proteins.[12]
Rationale: CD spectroscopy is a rapid, low-volume technique that is highly sensitive to the overall secondary structure of a protein in solution.[14][15] Comparing the far-UV CD spectra of the WT and Adc-variant can reveal any significant structural changes. Thermal melts monitored by CD provide a direct measure of the protein's unfolding transition and thermodynamic stability.[16]
Methodology:
-
Sample Preparation:
-
Dialyze purified protein samples into an appropriate, non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4).[17]
-
Determine the protein concentration accurately (e.g., via UV absorbance at 280 nm or a BCA assay). A typical concentration for far-UV CD is 0.1-0.2 mg/mL.
-
-
Far-UV Spectra Acquisition:
-
Acquire spectra from ~260 nm to 190 nm at 25°C using a 1 mm pathlength cuvette.
-
Record a buffer-only baseline and subtract it from the protein spectra.
-
Convert the raw data (millidegrees) to molar ellipticity ([θ]) for comparison.[12]
-
-
Thermal Denaturation:
-
Monitor the CD signal at 222 nm (a wavelength characteristic of α-helical structure) while increasing the temperature from 20°C to 95°C at a controlled rate (e.g., 1°C/min).[16]
-
Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm), which is the midpoint of the transition.
-
Protocol: Differential Scanning Fluorimetry (DSF)
Objective: To provide an orthogonal, high-throughput measurement of protein thermal stability.[5]
Rationale: DSF, or Thermal Shift Assay, measures protein unfolding by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions.[7] As a protein unfolds with increasing temperature, the dye binds and its fluorescence increases, producing a sigmoidal curve from which a Tm can be derived. It is a fast and low-sample-consumption method to screen for changes in stability.[5][9]
Methodology:
-
Assay Setup (96- or 384-well plate):
-
In each well, combine the purified protein (final concentration 2-10 µM), a fluorescent dye (e.g., SYPRO Orange at 5x final concentration), and the assay buffer to a final volume of 20 µL.[5]
-
Include appropriate controls (buffer + dye, WT protein, Adc-variant protein) in triplicate.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal ramp, increasing the temperature from 25°C to 95°C with a ramp rate of ~1°C/min, measuring fluorescence at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature.
-
The Tm is determined by fitting the first derivative of the melting curve; the peak of the derivative corresponds to the Tm.[5]
-
Protocol: X-ray Crystallography
Objective: To determine the high-resolution, three-dimensional structure of the Adc-containing protein.
Rationale: While biophysical methods provide valuable information on overall stability and secondary structure, only X-ray crystallography can reveal the precise atomic-level consequences of Adc incorporation. This includes changes in side-chain packing, local backbone conformation, and the position of ordered solvent molecules.
Methodology:
-
Crystallization Screening:
-
Concentrate the purified Adc-containing protein to 5-10 mg/mL.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening hundreds of conditions (precipitants, buffers, salts) using commercial or custom screens.[13]
-
-
Crystal Optimization:
-
Refine initial "hit" conditions by systematically varying precipitant and protein concentrations to grow larger, single, diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect a suitable crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam (ideally at a synchrotron source) and collect the resulting diffraction pattern.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine unit cell parameters and space group.
-
Solve the phase problem, often by molecular replacement using the WT protein structure as a search model.
-
Build the Adc-containing protein model into the resulting electron density map. The long, electron-dense side chain of Adc should be visible.
-
Refine the model against the experimental data to achieve the best possible fit and validate its geometric quality.[12]
-
Data Synthesis and Interpretation
The ultimate goal is to synthesize the data from these disparate experiments into a coherent narrative.
| Experiment | Wild-Type (WT) Protein (Example Data) | Adc-Variant Protein (Hypothetical Data) | Interpretation |
| Mass Spec. | 25,000 Da | 25,067 Da | Confirms successful incorporation of Adc (replacing Leu). |
| CD (Far-UV) | Minima at 208, 222 nm | Minima at 208, 222 nm (no major change) | Global secondary structure is maintained. |
| DSF (Tm) | 65.2 °C | 62.5 °C | Adc incorporation leads to a slight destabilization (-2.7 °C). |
| X-ray Structure | 1.8 Å resolution | 2.0 Å resolution, Adc side chain visible | Reveals that Adc creates a small packing defect in the core, explaining the observed destabilization. |
By comparing the high-resolution structure of the Adc-variant to the wild-type, one can directly visualize how the protein accommodates the non-natural side chain. This structural insight provides a powerful explanation for the biophysical data, such as a decrease in Tm being caused by a newly formed cavity or an increase in Tm resulting from optimized hydrophobic packing.
Conclusion and Outlook
The incorporation of this compound represents a powerful strategy for protein engineering, offering a unique combination of an extended hydrophobic side chain and a bioorthogonal handle for chemical conjugation. A rigorous structural and biophysical comparison to the wild-type protein, as outlined in this guide, is essential for understanding the consequences of its incorporation and for the rational design of novel protein-based therapeutics, diagnostics, and biocatalysts. The experimental playbook provided herein offers a self-validating system to generate the high-quality, reproducible data required to advance these exciting applications.
References
- 1. Biophysical characterization of high-confidence, small human proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded alpha-helical coiled coils/leucine zippers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Effects on core protein structures | Human genetic variation [ebi.ac.uk]
- 6. What makes a protein a protein? Hydrophobic core designs that specify stability and structural properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 8. csi991 [binf.gmu.edu]
- 9. escholarship.org [escholarship.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. portlandpress.com [portlandpress.com]
- 13. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interesjournals.org [interesjournals.org]
- 15. Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phys.libretexts.org [phys.libretexts.org]
- 17. Site-specific incorporation of biophysical probes into proteins. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Specificity: Comparative Analysis of Antibodies Raised Against Peptides with (2S)-2-Amino-9-decenoic Acid
Introduction
The integration of unnatural amino acids (UAAs) into peptides is a cornerstone of modern chemical biology and drug discovery, offering novel functionalities not accessible through the canonical 20 amino acids.[1] One such UAA, (2S)-2-Amino-9-decenoic acid (A9D), presents a unique aliphatic side chain with a terminal double bond, making it a valuable tool for introducing specific biophysical properties or for serving as a chemical handle. The generation of antibodies targeting peptides containing A9D is crucial for developing diagnostic tools, imaging agents, and targeted therapeutics.
However, the utility of such antibodies is wholly dependent on their specificity. An antibody that cross-reacts with naturally occurring amino acids or other structurally similar molecules can lead to off-target effects, false positives, and a general lack of reliability.[2] This guide provides a comprehensive framework for designing and executing rigorous cross-reactivity studies for antibodies raised against A9D-containing peptides. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating system for assessing antibody performance. This guide compares the binding characteristics of a hypothetical anti-A9D-peptide antibody against a panel of rationally designed analogues, providing the experimental data and methodologies necessary for researchers to conduct similar evaluations.
Chapter 1: The Foundation of Specificity - Immunogen Design and Synthesis
The specificity of an antibody is fundamentally determined by the immunogen used to elicit the immune response. For small peptides (haptens), which are typically not immunogenic on their own, this involves careful peptide design and conjugation to a larger carrier protein.[3][4]
Peptide Design and Carrier Conjugation
A peptide of 15-20 amino acids is generally too small to provoke a robust immune response.[5] Therefore, it must be conjugated to a large, immunogenic carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[6][7] The choice of conjugation chemistry is critical. A highly specific and efficient method is to introduce a terminal cysteine residue to the synthetic peptide, which allows for a stable thioether bond to be formed with a maleimide-activated carrier protein.[3] This approach offers controlled orientation of the peptide, presenting it to the immune system in a consistent manner.[5]
Chapter 2: Designing a Robust Cross-Reactivity Panel
To comprehensively assess specificity, an antibody must be challenged with a panel of peptides that probe for recognition of different structural features.[8] The design of this panel is the most critical step in a cross-reactivity study. Our panel is designed to test the antibody's fidelity to the unique A9D residue and its surrounding context.
Table 1: Peptide Panel for Cross-Reactivity Studies
| Peptide ID | Sequence (Example) | Modification | Purpose |
| P1 (Target) | Ac-Gly-Gly-X -Leu-Val-Cys-NH₂ | X = A9D | Positive control; immunizing peptide. |
| P2 (Saturated) | Ac-Gly-Gly-X -Leu-Val-Cys-NH₂ | X = 2-Aminodecanoic Acid | Tests for dependence on the terminal double bond of the A9D side chain. |
| P3 (Aliphatic) | Ac-Gly-Gly-X -Leu-Val-Cys-NH₂ | X = Leucine (Leu) | Tests for cross-reactivity with a common, structurally similar natural amino acid. |
| P4 (Shorter Chain) | Ac-Gly-Gly-X -Leu-Val-Cys-NH₂ | X = (S)-2-Amino-5-hexenoic acid | Tests for dependence on the specific length of the A9D aliphatic chain. |
| P5 (Flanking) | Ac-Gly-Ala -X -Leu-Val-Cys-NH₂ | X = A9D | Tests the influence of the amino acid adjacent to the A9D residue. |
| P6 (Unrelated) | Ac-Tyr-Gly-Gly-Phe-Met-Cys-NH₂ | None | Negative control to assess non-specific binding. |
Chapter 3: Methodologies for Quantifying Cross-Reactivity
Two orthogonal, industry-standard methods are presented here to provide a complete picture of antibody specificity: Competitive ELISA for relative affinity and Surface Plasmon Resonance (SPR) for detailed binding kinetics.
Method 1: Competitive ELISA
A competitive ELISA is an effective method to determine the specificity and relative affinity of an antibody for different antigens.[9][10] In this format, free peptide in solution competes with peptide coated on the ELISA plate for binding to a limited amount of antibody. A higher concentration of a competing peptide required to displace the antibody indicates lower affinity.
-
Plate Coating:
-
Coat a 96-well high-binding polystyrene plate with 100 µL/well of the target peptide (P1) conjugated to a screening carrier like BSA (e.g., at 2 µg/mL in Carbonate-Bicarbonate Buffer, pH 9.4). The use of a different carrier than the one used for immunization (KLH) is crucial to avoid detecting antibodies against the carrier protein itself.[7]
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Competition Reaction:
-
Prepare serial dilutions of each competing peptide (P1-P6) in Assay Buffer (e.g., 0.5% BSA in PBS-T).
-
In a separate dilution plate, mix 50 µL of each competing peptide dilution with 50 µL of the anti-A9D-peptide antibody (at a pre-determined concentration that gives ~80% of the maximum signal, e.g., the EC80).
-
Incubate this mixture for 1 hour at RT to allow the antibody and competing peptide to reach equilibrium.
-
Transfer 100 µL of the antibody/peptide mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1 hour at RT.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of a secondary antibody conjugated to Horseradish Peroxidase (HRP) (e.g., Goat anti-Rabbit IgG-HRP), diluted in Assay Buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times with Wash Buffer.
-
-
Development and Reading:
-
Add 100 µL/well of TMB substrate.
-
Incubate in the dark at RT until sufficient color develops (5-15 minutes).
-
Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Method 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time, providing precise kinetic data, including association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) can be calculated.[12][13] This level of detail is invaluable for distinguishing subtle differences in binding behavior.
-
Antibody Immobilization:
-
The purified anti-A9D-peptide antibody is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. This provides a stable surface for repeated binding measurements.
-
The goal is to achieve a surface density that allows for accurate kinetic analysis while avoiding mass transport limitations.
-
-
Kinetic Analysis:
-
A series of concentrations for each peptide analyte (P1-P6) are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Each peptide concentration is injected sequentially over the antibody-immobilized surface at a constant flow rate.
-
The Association Phase is monitored as the peptide binds to the antibody.
-
This is followed by an injection of running buffer alone to monitor the Dissociation Phase .
-
Between different peptide injections, the sensor surface is regenerated using a low pH solution (e.g., glycine-HCl, pH 1.5) to remove all bound analyte, preparing the surface for the next cycle.
-
-
Data Processing:
-
The resulting sensorgrams (plots of response units vs. time) are double-referenced by subtracting the signal from a reference flow cell and a buffer-only "zero concentration" injection.
-
The processed data are then fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic constants (kₐ, kₑ) and the affinity (Kₑ).[14][15]
-
Chapter 4: Comparative Data Analysis
The data generated from these methods allow for a direct and quantitative comparison of the antibody's binding performance against the different peptide analogues.
Competitive ELISA Results
The IC50 is the concentration of a competing peptide that reduces the antibody binding to the coated plate by 50%. The percent cross-reactivity is calculated relative to the target peptide (P1).
% Cross-Reactivity = (IC50 of P1 / IC50 of Px) * 100
Table 2: Comparative Analysis via Competitive ELISA
| Peptide ID | Description | IC50 (nM) | % Cross-Reactivity | Interpretation |
| P1 | Target (A9D) | 15 | 100% | High affinity and specificity for the target. |
| P2 | Saturated Chain | 1,250 | 1.2% | Very low cross-reactivity; the terminal double bond is a key part of the epitope. |
| P3 | Leucine Sub | > 10,000 | < 0.15% | Negligible cross-reactivity; antibody clearly distinguishes A9D from a natural aliphatic amino acid. |
| P4 | Shorter Chain | 850 | 1.8% | Low cross-reactivity; indicates the full length of the 9-decenoic acid side chain is important for optimal binding. |
| P5 | Flanking Sub | 45 | 33.3% | Moderate cross-reactivity; shows that residues adjacent to A9D contribute to the binding epitope, as expected. |
| P6 | Unrelated | > 50,000 | < 0.03% | No significant binding; confirms the antibody is not non-specifically "sticky". |
Surface Plasmon Resonance (SPR) Results
SPR provides a more granular view of the interaction. A lower Kₑ value indicates higher affinity.
Table 3: Kinetic and Affinity Constants from SPR Analysis
| Peptide ID | Description | kₐ (1/Ms) | kₑ (1/s) | Kₑ (nM) | Interpretation |
| P1 | Target (A9D) | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 | Strong association and slow dissociation, characteristic of a specific, high-affinity interaction. |
| P2 | Saturated Chain | 1.1 x 10⁴ | 9.2 x 10⁻³ | 836 | Weakened association and faster dissociation; confirms the importance of the double bond. |
| P3 | Leucine Sub | No Binding Detected | N/A | N/A | Confirms ELISA results; no measurable interaction. |
| P4 | Shorter Chain | 2.2 x 10⁴ | 8.1 x 10⁻³ | 368 | Weaker association rate is the primary driver of reduced affinity. |
| P5 | Flanking Sub | 1.9 x 10⁵ | 9.5 x 10⁻³ | 50 | Association rate is similar to target, but dissociation is nearly twice as fast, leading to reduced affinity. |
| P6 | Unrelated | No Binding Detected | N/A | N/A | Confirms lack of non-specific binding. |
Conclusion and Best Practices
The comprehensive analysis, combining both competitive ELISA and SPR, demonstrates that the hypothetical antibody raised against the A9D-containing peptide exhibits high specificity for its intended target. The data clearly show that the unique structural features of the this compound—specifically its full-length aliphatic chain and terminal double bond—are critical for antibody recognition. Cross-reactivity with a common natural amino acid like leucine is negligible.
For researchers, scientists, and drug development professionals, this guide underscores a critical principle: the generation of an antibody is only the beginning. A rigorous, multi-faceted validation of its specificity is paramount.
Key Recommendations:
-
Rational Immunogen Design: Control the orientation and presentation of your peptide hapten by using specific conjugation chemistries like thiol-maleimide coupling.
-
Design a Comprehensive Panel: Do not rely solely on a negative control. Test against rationally designed analogues that probe specific features of your target to understand the boundaries of your antibody's specificity.[8][16]
-
Use Orthogonal Methods: Combine a screening method like competitive ELISA with a high-resolution kinetic method like SPR to build a complete and trustworthy specificity profile.
-
Context is Key: Always remember that antibody performance is application-dependent. The level of specificity required for a Western Blot may differ from that required for an in-vivo therapeutic.[8]
By adhering to these principles, researchers can develop and validate antibody tools with confidence, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. scispace.com [scispace.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Peptides for Raising Antibodies | AltaBioscience [altabioscience.com]
- 5. pacificimmunology.com [pacificimmunology.com]
- 6. lifetein.com [lifetein.com]
- 7. jpt.com [jpt.com]
- 8. mdpi.com [mdpi.com]
- 9. elisakits.co.uk [elisakits.co.uk]
- 10. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 11. jacksonimmuno.com [jacksonimmuno.com]
- 12. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. Bivalent kinetic binding model to surface plasmon resonance studies of antigen-antibody displacement reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Peptide antigens, homologies and potential cross reactivity [innovagen.com]
A Head-to-Head Comparison of Unnatural Amino Acids in Functional Assays: Featuring (2S)-2-Amino-9-decenoic Acid
Introduction: Expanding the Chemical Toolkit of Proteins
In the intricate world of molecular biology and drug development, the ability to precisely manipulate protein structure and function is paramount. The 20 canonical amino acids, dictated by the universal genetic code, offer a remarkable yet finite chemical diversity. The advent of genetic code expansion has shattered this limitation, enabling the site-specific incorporation of unnatural amino acids (UAAs) into proteins.[1][2][3][] This powerful technology has ushered in a new era of protein engineering, allowing for the introduction of novel chemical functionalities, such as bioorthogonal handles, spectroscopic probes, and post-translational modifications.[2][5][6]
This guide provides a comprehensive, head-to-head comparison of several key UAAs used in functional assays, with a special focus on the emerging potential of (2S)-2-Amino-9-decenoic acid. We will delve into the established utility of workhorse UAAs like L-Azidonorleucine (Anl), L-Homopropargylglycine (Hpg), and O-Propargyl-L-tyrosine (O-p-Tyr), and prospectively evaluate how the unique terminal alkene functionality of this compound positions it as a valuable tool for novel bioorthogonal chemistries. This comparison is designed to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select the optimal UAA for their specific application.
Profiling the Contenders: A Look at Their Unique Chemistries
The utility of a UAA is largely defined by the chemical handle it introduces into a protein. This handle dictates the type of bioorthogonal reaction that can be employed for subsequent labeling and functionalization.
This compound: This UAA is characterized by a terminal alkene group on a C10 aliphatic chain. While less commonly employed than azides and alkynes, the terminal alkene is a versatile functional group for bioorthogonal reactions such as olefin metathesis and thiol-ene "click" chemistry.[7][8][9][10][11] Its long, flexible linker may also provide steric advantages in certain applications.
L-Azidonorleucine (Anl): Anl is an analog of lysine where the terminal amine is replaced by an azide group.[12] The azide is a cornerstone of bioorthogonal chemistry, readily participating in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[13][14]
L-Homopropargylglycine (Hpg): Hpg is a methionine analog featuring a terminal alkyne.[15][16] Like the azide, the alkyne is a key player in click chemistry, serving as the other half of the azide-alkyne cycloaddition pair.[17]
O-Propargyl-L-tyrosine (O-p-Tyr): This tyrosine analog is modified with a propargyl group (containing a terminal alkyne) on its hydroxyl moiety.[18][19] This allows for the introduction of an alkyne handle at sites occupied by tyrosine, a less abundant and often surface-exposed amino acid.
Comparative Functional Assays: A Data-Driven Analysis
To provide a clear comparison, we will examine these UAAs based on three critical performance metrics: incorporation efficiency, bioorthogonal reaction kinetics, and potential effects on cellular processes.
Incorporation Efficiency into Recombinant Proteins
The efficiency with which a UAA is incorporated into a target protein is a crucial first step. This is typically dependent on the promiscuity of endogenous aminoacyl-tRNA synthetases (aaRS) or the efficacy of an engineered, orthogonal aaRS/tRNA pair.[20][21][22][23][24]
| Unnatural Amino Acid | Incorporation Method | Typical Reported Efficiency | Key Considerations |
| This compound | Orthogonal aaRS/tRNA pair (Prospective) | Not yet reported | Requires development of a specific orthogonal aaRS. Efficiency may be influenced by the long aliphatic chain. |
| L-Azidonorleucine (Anl) | Mutant Methionyl-tRNA Synthetase (MetRS) | High (up to 95%)[25][26][27] | Can compete with endogenous methionine. Requires a methionine-auxotrophic host strain for optimal incorporation. |
| L-Homopropargylglycine (Hpg) | Endogenous Methionyl-tRNA Synthetase (MetRS) | Moderate to High (variable)[17][28][29] | Can be toxic to some cell types. Incorporation efficiency can be influenced by methionine concentration in the media. |
| O-Propargyl-L-tyrosine (O-p-Tyr) | Orthogonal Tyrosyl-tRNA Synthetase (TyrRS) | High (especially in cell-free systems)[18][30] | Often requires an evolved, specific TyrRS for efficient incorporation in living cells. |
Bioorthogonal Reaction Kinetics for Fluorescent Labeling
The speed and specificity of the subsequent bioorthogonal labeling reaction are critical for many applications, particularly in living cells.
| UAA Functional Group | Bioorthogonal Reaction | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Advantages & Disadvantages |
| Terminal Alkene | Thiol-ene Reaction | ~0.1 - 10[9][11] | Advantages: Can be photo-initiated, offering spatiotemporal control. Orthogonal to azide-alkyne chemistry. Disadvantages: Can be slower than CuAAC and SPAAC. Requires a thiol-containing probe. |
| Terminal Alkene | Olefin Metathesis | Variable (catalyst dependent)[5][7][8] | Advantages: Forms a stable carbon-carbon bond. Can be used for cross-linking. Disadvantages: Requires a ruthenium catalyst, which can have toxicity concerns. |
| Azide | CuAAC | ~10³ - 10⁵[2][13] | Advantages: Very fast and high yielding. Disadvantages: Requires a copper catalyst, which can be toxic to cells. |
| Azide | SPAAC (with DBCO) | ~0.1 - 2.3[13] | Advantages: Copper-free and highly biocompatible. Disadvantages: Slower than CuAAC. The cyclooctyne probe is bulky. |
| Alkyne | CuAAC | ~10³ - 10⁵[2][13] | Advantages: Very fast and high yielding. Disadvantages: Requires a copper catalyst. |
| Alkyne | SPAAC (with Azide) | ~0.1 - 2.3[13] | Advantages: Copper-free and highly biocompatible. Disadvantages: Slower than CuAAC. |
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
Protocol 1: Site-Specific Incorporation of UAAs into a Target Protein (e.g., GFP) in E. coli
This protocol describes the general workflow for incorporating a UAA at a specific site in a protein using an orthogonal aaRS/tRNA pair and an amber stop codon (TAG).
Caption: Workflow for UAA Incorporation in E. coli.
Detailed Steps:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired site in the target protein's gene (e.g., GFP) via site-directed mutagenesis.
-
Obtain or construct a plasmid expressing the appropriate orthogonal aaRS and its cognate tRNA. For this compound, this would require the development of a novel orthogonal pair.
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the target protein plasmid and the orthogonal pair plasmid.
-
-
Protein Expression:
-
Grow the transformed cells in minimal media to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Induce protein expression with the appropriate inducer (e.g., 1 mM IPTG).
-
Simultaneously, supplement the media with the desired UAA (typically 1-10 mM).
-
Continue to grow the cells for an additional 4-6 hours at 30°C.
-
-
Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
-
Purification and Analysis:
-
Purify the target protein using an appropriate method (e.g., affinity chromatography if the protein is tagged).
-
Analyze the purified protein by SDS-PAGE and Western blotting to confirm expression.
-
Confirm the incorporation of the UAA by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Bioorthogonal Fluorescent Labeling of UAA-Containing Proteins
This protocol outlines the general procedure for labeling the incorporated UAA with a fluorescent probe.
Caption: General Workflow for Bioorthogonal Labeling.
Detailed Steps:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified UAA-containing protein (typically at a concentration of 10-50 µM) with a 10- to 50-fold molar excess of the fluorescent probe.
-
The reaction buffer will depend on the specific bioorthogonal chemistry. For CuAAC, a copper(I) source and a ligand (e.g., TBTA) are required. For thiol-ene, a photoinitiator and a UV light source may be needed.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C. The optimal time and temperature will vary depending on the reaction kinetics.
-
-
Purification:
-
Remove the unreacted fluorescent probe using size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the labeled protein by SDS-PAGE and visualize the fluorescence using an appropriate imager.
-
Determine the labeling efficiency by comparing the fluorescence intensity to a protein concentration standard (e.g., Coomassie or silver stain).
-
Confirm the site of labeling and the mass of the conjugate by mass spectrometry.
-
Discussion: Choosing the Right Tool for the Job
The choice of a UAA is a critical decision that should be guided by the specific experimental goals.
-
For high-efficiency, robust labeling, the azide and alkyne-containing UAAs (Anl, Hpg, O-p-Tyr) coupled with CuAAC are excellent choices, particularly for in vitro applications.
-
For applications in living cells, SPAAC offers a copper-free alternative, albeit with slower kinetics.
-
This compound represents a promising new frontier. Its terminal alkene handle opens the door to orthogonal labeling strategies. For instance, in a system where azide-alkyne chemistry is already being utilized, the thiol-ene reaction with an alkene-bearing UAA would allow for dual, independent labeling of a protein. The long aliphatic chain may also position the reactive group away from the protein surface, potentially improving accessibility for bulky probes or for cross-linking to other proteins.
Further research is needed to develop an efficient and orthogonal aaRS/tRNA pair for this compound and to characterize its incorporation efficiency and the kinetics of its bioorthogonal reactions in various contexts.
Conclusion
The field of unnatural amino acid mutagenesis is continually expanding the repertoire of tools available to researchers. While established UAAs like azidonorleucine, homopropargylglycine, and O-propargyl-tyrosine provide robust and reliable methods for protein functionalization, the development of novel UAAs with unique reactive handles is crucial for advancing the field. This compound, with its terminal alkene, holds significant promise for enabling new and orthogonal labeling strategies. This guide has provided a framework for comparing these powerful tools and for designing experiments to harness their full potential in dissecting complex biological processes and in the development of next-generation protein therapeutics.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. users.ox.ac.uk [users.ox.ac.uk]
- 6. Protein conjugation with genetically encoded unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modification of Proteins Using Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A genetically encoded multifunctional unnatural amino acid for versatile protein manipulations in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
- 16. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. O-Propargyl-D-tyrosine | C12H13NO3 | CID 75535039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 25. Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cell-Selective Metabolic Labeling of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Site-specific incorporation of p-propargyloxyphenylalanine in a cell-free environment for direct protein-protein click conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of Synthesized (2S)-2-Amino-9-decenoic Acid
Abstract
For researchers, scientists, and professionals in drug development, the stereochemical integrity of a synthesized chiral molecule is paramount. The biological activity of enantiomers can differ significantly, with one enantiomer offering therapeutic benefits while the other may be inactive or even harmful. This guide provides a comprehensive comparison of the principal analytical methodologies for confirming the enantiomeric purity of (2S)-2-Amino-9-decenoic acid, a non-proteinogenic amino acid. We will delve into the technical nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. This document is designed to be an objective, data-driven resource, empowering you to select the most fitting analytical strategy for your specific research and development needs, from early-stage discovery to rigorous quality control.
The Imperative of Enantiomeric Purity in Pharmaceutical Development
The spatial arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its interaction with the chiral environment of biological systems. Enantiomers, being non-superimposable mirror images, often exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide in the mid-20th century, where the (R)-enantiomer was an effective sedative but the (S)-enantiomer was a potent teratogen, serves as a stark reminder of the importance of enantiomeric purity.
This compound is a chiral molecule with a stereocenter at the alpha-carbon. Ensuring that a synthesis yields the desired (S)-enantiomer in high purity is not merely an academic exercise; it is a fundamental requirement for its potential development as a therapeutic agent. This guide will compare and contrast the most effective analytical techniques to quantify the enantiomeric excess (% ee) of this molecule.
A Comparative Analysis of Key Analytical Techniques
The determination of enantiomeric purity can be approached through several analytical methodologies, each with its own set of advantages and limitations.[1] The choice of method often depends on factors such as the required sensitivity, sample matrix complexity, and available instrumentation.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[2][3] The direct approach, which utilizes a chiral stationary phase (CSP), is often preferred as it avoids the need for derivatization.[3][4]
Principle of Enantiomeric Discrimination: Chiral HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase.[3] The CSP creates a chiral environment where one enantiomer forms a more stable transient diastereomeric complex than the other, leading to different retention times and, consequently, separation.[3] For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized forms.[4]
Experimental Protocol: Direct Chiral HPLC
-
Sample Preparation: Dissolve a precisely weighed amount of synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter before injection.
-
HPLC System: An HPLC system equipped with a UV detector is typically used.
-
Chiral Column: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is a suitable choice for underivatized amino acids.[4]
-
Mobile Phase: A mixture of an organic modifier (e.g., ethanol or acetonitrile) and an aqueous buffer (e.g., sodium phosphate) is commonly used. The exact ratio and pH should be optimized for the best resolution.[4]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) is suitable for amino acids that lack a strong chromophore.
-
Analysis: Inject the sample and a racemic standard of 2-Amino-9-decenoic acid. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram of the synthesized sample.
Data Interpretation: The % ee is calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
Chiral GC is another robust chromatographic technique for enantiomeric separation, particularly for volatile compounds.[5] For non-volatile molecules like amino acids, a derivatization step is necessary to increase their volatility and thermal stability.
Principle of Enantiomeric Discrimination: Similar to chiral HPLC, chiral GC utilizes a chiral stationary phase to separate enantiomers. The derivatized amino acid enantiomers interact differently with the CSP, leading to different retention times.
Experimental Protocol: Chiral GC with Derivatization
-
Derivatization: This is a critical step. A common two-step process involves:
-
Esterification: The carboxyl group is esterified, for example, by reacting with methanolic HCl.
-
Acylation: The amino group is then acylated using a reagent like trifluoroacetic anhydride (TFAA). This process must be carefully controlled to prevent racemization.[6]
-
-
Sample Preparation: Dissolve the derivatized sample in a suitable organic solvent (e.g., isooctane).
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.
-
Chiral Column: A column coated with a chiral selector, such as Chirasil-L-Val, is often used for amino acid enantiomers.[7]
-
GC Conditions:
-
Injector Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient is used to elute the derivatized enantiomers.
-
Carrier Gas: Helium or hydrogen.
-
-
Analysis: Inject the derivatized sample and a derivatized racemic standard. Calculate the % ee from the integrated peak areas.
Data Interpretation: The % ee is calculated using the same formula as for HPLC, based on the peak areas of the derivatized enantiomers.
Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric purity determination by Chiral GC.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy can be a rapid and powerful tool for determining enantiomeric excess without the need for chromatographic separation.[8][9] This is achieved by converting the enantiomers into diastereomers, which have distinct NMR spectra.[10] This can be done by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Principle of Enantiomeric Discrimination: By reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent, a mixture of diastereomers is formed. These diastereomers have different physical properties and, crucially, will exhibit different chemical shifts in the NMR spectrum.[11] The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess of the original sample.[11] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA.[11][12]
Experimental Protocol: NMR with Mosher's Acid Derivatization
-
Derivatization: React the synthesized this compound with (R)-Mosher's acid chloride in the presence of a non-nucleophilic base (e.g., pyridine) to form the Mosher's amides.
-
Sample Preparation: Dissolve the resulting diastereomeric amide mixture in a suitable deuterated solvent (e.g., CDCl3).
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum. ¹⁹F NMR can be particularly useful as the trifluoromethyl group of the Mosher's reagent provides a clean singlet for each diastereomer in a region of the spectrum that is typically free from other signals.[11]
-
Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals.
Data Interpretation: The ratio of the integrals of the diastereomer signals directly corresponds to the enantiomeric ratio of the starting material. The % ee can be calculated from these integration values.
Workflow for NMR Analysis
Caption: Workflow for enantiomeric purity determination by NMR.
Optical Rotation (Polarimetry)
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[13] While it is a relatively simple and rapid method, it has significant limitations for the accurate determination of enantiomeric purity.
Principle of Enantiomeric Discrimination: Enantiomers rotate plane-polarized light to an equal degree but in opposite directions.[13] A racemic mixture will have a net rotation of zero.[14] The observed optical rotation of a non-racemic mixture is proportional to the excess of one enantiomer over the other.
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the sample at a precisely known concentration in a suitable solvent.
-
Measurement: Place the solution in a polarimeter cell of a known path length and measure the angle of rotation.
-
Analysis: Calculate the specific rotation [α] of the sample.
Data Interpretation: The enantiomeric excess (often referred to as optical purity in this context) is calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer:[14] % ee = ( [α]observed / [α]pure enantiomer ) x 100
Limitations: This method's primary drawback is the requirement of knowing the specific rotation of the pure (S)-enantiomer, which may not be readily available for a novel compound. Furthermore, the accuracy can be affected by impurities, temperature, and solvent. Therefore, polarimetry is best used as a qualitative check or for confirming the identity of a known, highly pure substance rather than for precise quantification of enantiomeric excess.
Performance Comparison and Method Selection
The choice of analytical method should be guided by the specific requirements of the analysis. The following table provides a comparative summary of the key performance characteristics of each technique.
| Parameter | Chiral HPLC | Chiral GC | NMR with CDA | Polarimetry |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (mg level) | Low (mg to g level) |
| Accuracy | High | High | Moderate to High | Low to Moderate |
| Precision | High | High | Moderate | Low |
| Throughput | Moderate | Moderate | High | Very High |
| Development Time | Moderate | Moderate to High | Low to Moderate | Low |
| Cost per Sample | Moderate | Moderate | Low | Very Low |
| Regulatory Acceptance | High | High | Moderate (often requires chromatographic support) | Low (for purity) |
| Key Advantage | Direct analysis often possible | High resolution and sensitivity | Rapid, no separation needed | Simple and fast |
| Key Disadvantage | Column cost and lifetime | Derivatization required, risk of racemization | Lower sensitivity, requires pure CDA | Non-specific, requires pure standard |
Best Practices and Method Validation
Regardless of the chosen method, adherence to best practices and proper validation are crucial for ensuring the reliability of the results.
-
Racemic Standard: A racemic mixture of 2-Amino-9-decenoic acid is essential for method development and system suitability testing. It allows for the confirmation of peak identity and the determination of resolution between the enantiomers.
-
Method Validation: For drug development purposes, the chosen analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[15][16][17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: A proportional relationship between concentration and response.
-
Accuracy: Closeness of the results to the true value.
-
Precision: Repeatability and intermediate precision of the measurements.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified.
-
-
Preventing Racemization: Care must be taken during sample preparation, particularly during derivatization for GC analysis, to avoid conditions (e.g., high temperatures, strong acidic or basic conditions) that could cause racemization of the analyte.[6]
Conclusion and Recommendations
Confirming the enantiomeric purity of synthesized this compound is a critical step in its development.
-
For routine analysis and quality control in a regulated environment , Chiral HPLC is the recommended method. Its high accuracy, precision, and regulatory acceptance make it the gold standard. The ability to often analyze the amino acid directly without derivatization is a significant advantage.[4]
-
Chiral GC is a powerful alternative, especially when very high sensitivity is required. However, the necessity of a derivatization step introduces complexity and a potential for racemization that must be carefully controlled and validated.[6]
-
NMR spectroscopy with a chiral derivatizing agent is an excellent choice for rapid screening and in-process controls where high throughput is valued and sample amounts are not limiting. It provides a quick and definitive assessment of enantiomeric ratio without the need for extensive method development.
-
Polarimetry should be considered a preliminary, qualitative tool . While useful for a quick check of optical activity, it lacks the specificity and accuracy required for the definitive quantification of enantiomeric purity in a drug development setting.
Ultimately, a multi-faceted approach may be most prudent, using a rapid technique like NMR for initial screening and a validated chromatographic method like Chiral HPLC for final release testing and stability studies. This ensures both efficiency in the development process and the highest level of confidence in the stereochemical integrity of the final product.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 6. researchgate.net [researchgate.net]
- 7. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. hou.usra.edu [hou.usra.edu]
- 14. idc-online.com [idc-online.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Metabolic Stability of Peptides Containing (2S)-2-Amino-9-decenoic Acid
Introduction: The Quest for Durable Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by poor metabolic stability.[1][2][3] Rapid degradation by endogenous proteases leads to short in vivo half-lives, limiting their therapeutic efficacy.[2][4] A primary strategy to overcome this limitation is the incorporation of non-natural amino acids, designed to sterically hinder or alter electronic properties at cleavage sites, thus rendering the peptide less susceptible to enzymatic degradation.[2][4][5][6] This guide provides a comparative analysis of the metabolic stability of peptides featuring the novel unsaturated amino acid, (2S)-2-Amino-9-decenoic acid, against a native peptide counterpart.
This compound, with its terminal double bond, introduces unique structural and electronic features into a peptide backbone. This guide will explore, through established in vitro assays, how this modification influences the peptide's resilience in key metabolic environments: human plasma and liver microsomes. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the metabolic stability of similarly modified peptide candidates.
Experimental Design: A Rationale-Driven Approach
To provide a clear and objective comparison, we have designed a model pentapeptide and its modified analogue.
-
Model Peptide (MP): A hypothetical pentapeptide with a sequence susceptible to common proteases (e.g., Tyr-Gly-Gly-Phe-Leu).
-
Modified Peptide (Mod-P): The same pentapeptide sequence with one of the amino acids replaced by this compound.
The metabolic stability of these two peptides will be assessed in parallel using two industry-standard in vitro assays:
-
Human Plasma Stability Assay: This assay simulates the proteolytic environment of the circulatory system, where peptides are exposed to a variety of soluble proteases.[1][7][8][9]
-
Human Liver Microsomal Stability Assay: This assay evaluates the susceptibility of the peptides to metabolism by cytochrome P450 (CYP450) enzymes and other drug-metabolizing enzymes present in the liver, a primary site of drug metabolism.[10][11][12][13]
The concentration of the intact peptide over time will be quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for peptide bioanalysis due to its high sensitivity and specificity.[14][15][16][17]
Visualizing the Workflow
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Serum Stability of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 6. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 10. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. youtube.com [youtube.com]
- 14. Bioanalytical approaches to analyzing peptides and proteins by LC--MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Validating the Target Engagement of (2S)-2-Amino-9-decenoic Acid-Based Inhibitors: A Comparative Methodological Guide
A Senior Application Scientist's Guide to Validating Target Engagement of Novel Inhibitors
Introduction: The Imperative of Target Engagement in Modern Drug Discovery
In the intricate process of drug discovery and development, unequivocally demonstrating that a therapeutic candidate interacts with its intended molecular target within a cellular environment is a cornerstone of establishing its mechanism of action. This validation of target engagement is paramount for interpreting cellular and in vivo activity, guiding lead optimization, and developing robust pharmacodynamic biomarkers.[1][2]
This guide provides a comprehensive, objective comparison of key methodologies for validating the cellular target engagement of novel inhibitors, framed around the hypothetical context of a (2S)-2-amino-9-decenoic acid-based inhibitor. Publicly available information on the specific biological targets of this compound is limited. Therefore, this document will leverage a representative model of this compound as an inhibitor of a putative enzyme to illustrate the principles and applications of various target engagement assays. The methodologies and comparative data presented herein are broadly applicable to a wide range of small molecule inhibitors and their respective protein targets.
Comparative Analysis of Key Target Engagement Methodologies
The selection of an appropriate target engagement assay is a critical decision in any drug discovery program. The optimal choice depends on a multitude of factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput and endpoint. Here, we compare five widely adopted and powerful techniques: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Activity-Based Protein Profiling (ABPP), and Fluorescence Polarization (FP).
| Methodology | Principle | Assay Format | Label Requirement | Throughput | Key Data Output | Advantages | Limitations |
| CETSA | Ligand binding stabilizes the target protein against thermal denaturation.[3][4][5][6] | Cellular, Lysate | Label-free | Low to Medium | Thermal shift (ΔTm), Isothermal dose-response | In-cell format, no compound modification needed, reflects physiological conditions.[5][6] | Requires a specific antibody for detection, not all proteins show a thermal shift. |
| SPR | Measures changes in refractive index upon binding of an analyte to an immobilized ligand.[7][8][9] | In vitro | Label-free | Medium | KD, kon, koff | Real-time kinetics, high sensitivity, no labeling required.[7][9] | Requires protein immobilization, potential for mass transport limitations. |
| ITC | Measures the heat released or absorbed during a binding event.[10][11] | In vitro | Label-free | Low | KD, ΔH, ΔS, Stoichiometry (n) | Direct measurement of binding thermodynamics, provides a complete thermodynamic profile.[10][12] | Requires large amounts of pure protein, low throughput, sensitive to buffer mismatch.[13][14] |
| ABPP | Uses chemical probes to covalently label the active sites of enzymes.[15][16][17] | Cellular, Lysate, In vivo | Labeled probe | High (with MS) | Target identification, IC50 | Can identify novel targets, provides information on enzyme activity.[15][16] | Requires synthesis of a specific probe, potential for off-target labeling. |
| FP | Measures the change in polarization of fluorescent light upon binding of a small fluorescent tracer to a larger protein.[18][19][20] | In vitro | Labeled tracer | High | Kd, IC50 | Homogeneous assay, high throughput, suitable for screening.[18][19] | Requires a fluorescently labeled tracer, potential for interference from fluorescent compounds. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes the determination of target engagement in intact cells by measuring the thermal stabilization of the target protein upon inhibitor binding.[3][4][5][6][21]
Materials:
-
Cell line expressing the target protein
-
This compound-based inhibitor
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermal cycler or heating block
-
Western blot equipment
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and grow to 70-80% confluency. Treat cells with varying concentrations of the this compound-based inhibitor or vehicle control (e.g., DMSO) for a predetermined time.
-
Heating Step: After treatment, wash the cells with PBS. For melt curve determination, aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C. For isothermal dose-response, heat all samples to a single, optimized temperature.
-
Cell Lysis: Lyse the cells by adding lysis buffer and performing freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities. For melt curves, plot the percentage of soluble protein as a function of temperature to determine the melting temperature (Tm). For isothermal dose-response, plot the percentage of soluble protein as a function of inhibitor concentration.
Surface Plasmon Resonance (SPR)
This protocol outlines a competition assay to determine the binding kinetics and affinity of the inhibitor.[7][8][9][22][23]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein
-
This compound-based inhibitor
-
Known ligand for the target protein (for competition assay)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface with a mixture of EDC and NHS. Inject the purified target protein in immobilization buffer to achieve the desired immobilization level. Deactivate the remaining active groups with ethanolamine.
-
Binding Analysis:
-
Direct Binding: Inject a series of concentrations of the this compound-based inhibitor over the immobilized target protein surface.
-
Competition Assay: Prepare a series of solutions containing a fixed concentration of a known ligand and varying concentrations of the inhibitor. Inject these mixtures over the sensor surface.
-
-
Regeneration: After each binding cycle, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding for direct binding, or a competition model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
This protocol describes the direct measurement of the thermodynamic parameters of inhibitor binding.[10][12][11][13][14]
Materials:
-
Isothermal titration calorimeter
-
Purified target protein
-
This compound-based inhibitor
-
Matched ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation: Dialyze the purified target protein and dissolve the inhibitor in the exact same buffer to minimize heats of dilution. Degas both solutions.
-
Instrument Setup: Thoroughly clean the sample cell and syringe. Load the target protein into the sample cell and the inhibitor into the injection syringe.
-
Titration: Set the experimental temperature (e.g., 25°C). Perform a series of small injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the experimental data. Fit the integrated heat changes per injection to a suitable binding model to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.
Activity-Based Protein Profiling (ABPP)
This protocol details a competitive ABPP experiment to identify the target and assess inhibitor potency in a complex proteome.[15][16][17][24][25]
Materials:
-
Cell lysate or intact cells
-
This compound-based inhibitor
-
Activity-based probe (ABP) with a reporter tag (e.g., biotin) that targets the enzyme class of interest
-
Streptavidin beads
-
Protease for digestion (e.g., trypsin)
-
LC-MS/MS equipment
Procedure:
-
Inhibitor Incubation: Pre-incubate the proteome (cell lysate or intact cells) with varying concentrations of the this compound-based inhibitor or vehicle control.
-
Probe Labeling: Add the ABP to the proteome and incubate to allow for covalent labeling of active enzymes.
-
Enrichment: If using a biotinylated probe, enrich the labeled proteins using streptavidin beads.
-
Proteomic Analysis:
-
Gel-based: Elute the enriched proteins and visualize by SDS-PAGE and in-gel fluorescence scanning or Western blot.
-
MS-based: Perform on-bead digestion of the enriched proteins, followed by LC-MS/MS analysis to identify and quantify the labeled proteins.
-
-
Data Analysis: Compare the probe labeling profiles in the presence and absence of the inhibitor. A decrease in labeling of a specific protein indicates it is a target of the inhibitor. Quantify the reduction in labeling to determine the IC50 value.
Fluorescence Polarization (FP)
This protocol describes a competitive FP assay to determine the inhibitor's ability to displace a fluorescent probe from the target protein.[18][19][20][26][27]
Materials:
-
Fluorescence polarization plate reader
-
Purified target protein
-
This compound-based inhibitor
-
Fluorescently labeled ligand (tracer) for the target protein
-
Assay buffer
-
Black, low-binding microplates
Procedure:
-
Assay Setup: In a microplate, add the purified target protein, the fluorescent tracer at a fixed concentration, and varying concentrations of the this compound-based inhibitor. Include controls for no protein (minimum polarization) and no inhibitor (maximum polarization).
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: General workflow for target engagement validation.
Caption: Experimental workflow for CETSA.
Caption: Workflow for a direct binding SPR experiment.
Caption: Isothermal Titration Calorimetry workflow.
Caption: Competitive ABPP experimental workflow.
Caption: Fluorescence Polarization competition assay workflow.
Conclusion: An Integrated Approach to Target Validation
Validating the target engagement of a novel inhibitor series, such as those based on a this compound scaffold, is a multifaceted challenge that requires a strategic and often orthogonal approach. No single method is universally superior; instead, the strengths of one technique often compensate for the limitations of another. For instance, initial high-throughput screening for binders might be performed using Fluorescence Polarization, followed by more detailed kinetic and thermodynamic characterization of hits using SPR and ITC. Ultimately, confirming target engagement in a physiologically relevant cellular context using CETSA or ABPP provides the highest level of confidence in the inhibitor's mechanism of action. By judiciously selecting and integrating these powerful methodologies, researchers can build a robust and compelling data package to support the advancement of promising new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
- 20. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dhvi.duke.edu [dhvi.duke.edu]
- 24. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 25. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 26. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (2S)-2-Amino-9-decenoic Acid
This document provides a detailed, step-by-step protocol for the safe handling and disposal of (2S)-2-Amino-9-decenoic acid. As a specialized, non-proteinogenic amino acid, it requires careful management to ensure laboratory safety and environmental compliance. This guide is designed for researchers, chemists, and drug development professionals who may handle this compound. The procedures outlined are based on established principles of chemical waste management and data extrapolated from structurally similar molecules, ensuring a conservative and safety-first approach.
Pre-Disposal Safety Assessment & Hazard Characterization
This compound is an unsaturated aliphatic amino acid. While a specific Safety Data Sheet (SDS) for this exact stereoisomer is not widely available, a robust safety protocol can be developed by analyzing data from closely related decenoic acid derivatives. The primary hazards are associated with the carboxylic acid functional group and the potential for irritation.
The guiding principle for disposal is to treat this compound as hazardous chemical waste. This classification is based on the irritant properties and potential environmental toxicity observed in analogous compounds. Under no circumstances should it be disposed of via standard laboratory drains or in regular trash.[1][2]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Statement | Description | Common Source Compounds | Citations |
| H315 | Causes skin irritation. | 9-Decenoic acid, (E)-2-Decenoic acid | [3][4][5] |
| H319 | Causes serious eye irritation. | 9-Decenoic acid, (E)-2-Decenoic acid | [3][4][5] |
| H335 | May cause respiratory irritation. | 9-Decenoic acid | [3] |
| Environmental | Harmful to aquatic life with long lasting effects. | Capric acid (Decanoic acid) | [6] |
Causality: The carboxylic acid moiety can cause irritation upon direct contact with skin and mucous membranes. The unsaturated aliphatic chain contributes to its low water solubility and potential for long-term environmental effects if improperly released.
Essential Personal Protective Equipment (PPE) & Handling
Before beginning any work that will generate waste, ensure the proper PPE is worn and engineering controls are in place. This is the first line of defense against accidental exposure.
-
Eye and Face Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the material.[3]
-
Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities, consider an apron or chemical-resistant suit.
-
Respiratory Protection : Handle the compound in a well-ventilated area. If there is a risk of generating dust or aerosols, all handling must occur inside a certified chemical fume hood.[7]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to collecting and managing waste containing this compound. The entire process is designed to be a self-validating system, ensuring waste is handled safely from the point of generation to its final disposal by qualified professionals.
Step 1: Waste Identification and Segregation
Immediately classify any material contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
Empty containers that are not triple-rinsed.
Crucially, do not mix this waste stream with other incompatible chemicals. Keep it separate from strong oxidizing agents and strong acids, as these can cause unforeseen reactions.[2][7]
Step 2: Waste Collection
-
Select a Proper Container : Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) or glass containers are appropriate. The original product container is often a suitable choice.[2]
-
Label the Container : The container must be clearly labeled before any waste is added. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all container contents, including solvents and their approximate percentages.
-
The relevant hazard information (e.g., "Irritant").
-
-
Collect Waste :
-
For solid waste (pure compound, contaminated paper), carefully place it in the designated solid waste container.
-
For liquid waste (solutions), pour carefully into the designated liquid waste container using a funnel to prevent spills.
-
For acutely contaminated items like gloves, place them in a sealed bag before adding to the solid waste container to minimize exposure.
-
Step 3: On-Site Storage (Satellite Accumulation Area)
-
Secure the Container : Keep the waste container tightly closed at all times, except when adding waste.[3]
-
Designate a Storage Area : Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[2]
-
Use Secondary Containment : Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks or spills.[2] The SAA must not be located near a sink or floor drain.[2]
Step 4: Final Disposal
-
Schedule a Pickup : Once the waste container is full, or if work on the project is complete, arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do Not Treat the Waste : Do not attempt to neutralize or chemically treat the waste unless it is a documented and approved part of an experimental procedure. Neutralization of acids and bases can be performed, but only if the resulting solution is non-hazardous and meets local regulations for drain disposal.[2] Given the potential for environmental toxicity, this is not recommended for this compound.
The final disposal method, typically high-temperature incineration, will be carried out by the certified waste management facility to ensure complete destruction of the compound.[3]
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
Accidents can happen despite the best precautions. A clear and immediate response plan is critical.
Small Spills
-
Alert Personnel : Notify others in the immediate area.
-
Isolate the Area : Restrict access to the spill area.
-
Protect Yourself : Wear the full PPE detailed in Section 2.
-
Contain and Clean :
-
For solid spills, gently sweep up the material to avoid creating dust and place it in the hazardous waste container.[7]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Decontaminate : Once the material is collected, clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Large Spills
-
Evacuate : Immediately evacuate the laboratory.
-
Alert : Activate the nearest fire alarm and notify your institution's emergency response team or EHS.
-
Isolate : Close the laboratory doors and prevent re-entry.
-
Report : Provide emergency responders with the SDS (or this guide) and details of the spill.
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to this comprehensive guide, laboratory personnel can ensure the safe management and proper disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. carlroth.com [carlroth.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

